3-(Methylsulfonyl)benzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-methylsulfonylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMFNVYEANZUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634914 | |
| Record name | [3-(Methanesulfonyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220798-39-0 | |
| Record name | [3-(Methanesulfonyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methanesulfonylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Methylsulfonyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Methylsulfonyl)benzyl alcohol, a valuable building block in medicinal chemistry and materials science. This document explores the primary synthetic pathways, detailing the underlying chemical principles and offering field-proven insights into experimental choices. A thorough characterization of the target molecule, including spectroscopic and physical data, is presented to ensure its unambiguous identification and quality assessment. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of sulfonyl-containing aromatic compounds.
Introduction: The Significance of the Sulfonyl Group in Aromatic Scaffolds
The methylsulfonyl group (-SO₂CH₃) is a key functional group in modern drug discovery and materials science. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor significantly influence the physicochemical properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity. This compound, with its reactive primary alcohol functionality, serves as a versatile intermediate for introducing the 3-methylsulfonylphenyl motif into a wide range of molecular architectures.
This guide will focus on the two most convergent and reliable synthetic routes to this compound, providing detailed experimental considerations and characterization data.
Synthetic Pathways to this compound
The synthesis of this compound can be efficiently achieved through two principal routes: the oxidation of a thioether precursor and the reduction of a corresponding benzaldehyde. The choice of pathway often depends on the availability and cost of the starting materials.
Pathway A: Oxidation of 3-(Methylthio)benzyl Alcohol
This pathway involves the oxidation of the sulfur atom in 3-(methylthio)benzyl alcohol to the sulfone. This two-step process, starting from a commercially available thioether, is a common and effective strategy.
The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone.[1] Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation of the benzyl alcohol functionality.
Sources
A Spectroscopic Guide to (3-(methylsulfonyl)phenyl)methanol: Structure Elucidation and Characterization
This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-(methylsulfonyl)phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and expected outcomes for the structural elucidation of this compound using modern spectroscopic techniques. We will delve into the theoretical underpinnings of each method, explain the rationale behind experimental parameter selection, and present a predicted analysis of the resulting spectra.
Introduction
(3-(methylsulfonyl)phenyl)methanol is a bifunctional organic molecule containing a primary alcohol and a methyl sulfone group attached to a meta-substituted benzene ring. The interplay of these functional groups dictates its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in any research and development endeavor. This guide serves as a practical reference for the spectroscopic characterization of this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key structural features of (3-(methylsulfonyl)phenyl)methanol that will be probed by different spectroscopic techniques are the aromatic ring, the methylsulfonyl group (-SO₂CH₃), and the hydroxymethyl group (-CH₂OH).
Molecular Structure of (3-(methylsulfonyl)phenyl)methanol
Caption: Chemical structure of (3-(methylsulfonyl)phenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9-8.1 | m | 2H | Ar-H (ortho to -SO₂CH₃) |
| ~7.5-7.7 | m | 2H | Ar-H (meta and para to -SO₂CH₃) |
| 4.75 | s | 2H | -CH ₂OH |
| 3.05 | s | 3H | -SO₂CH ₃ |
| ~2.0-3.0 | br s | 1H | -CH₂OH |
Interpretation and Experimental Rationale:
The proton NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, methyl, and hydroxyl protons.
-
Aromatic Protons (δ 7.5-8.1): The electron-withdrawing nature of the methylsulfonyl group will deshield the aromatic protons, causing them to resonate at a lower field compared to benzene (δ 7.36). The protons ortho to the sulfonyl group are expected to be the most deshielded. The meta-substitution pattern will lead to complex splitting (multiplets).
-
Benzylic Protons (δ 4.75): The protons of the -CH₂OH group are adjacent to an oxygen atom and an aromatic ring, placing their resonance in the range of 4.5-5.0 ppm. This is expected to be a singlet as there are no adjacent protons to couple with.
-
Methyl Protons (δ 3.05): The protons of the methyl group attached to the sulfonyl group are deshielded and typically appear as a sharp singlet around 3.0 ppm.
-
Hydroxyl Proton (δ ~2.0-3.0): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O, causing the signal to disappear.
¹H NMR Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of (3-(methylsulfonyl)phenyl)methanol in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1][2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Ar-C -SO₂CH₃ |
| ~140 | Ar-C -CH₂OH |
| ~130 | Ar-C H |
| ~128 | Ar-C H |
| ~126 | Ar-C H |
| ~125 | Ar-C H |
| ~64 | -C H₂OH |
| ~44 | -SO₂C H₃ |
Interpretation and Experimental Rationale:
The carbon NMR spectrum will provide complementary information to the proton NMR, showing a distinct signal for each unique carbon environment.
-
Aromatic Carbons (δ 125-142): The aromatic carbons will resonate in the typical region of δ 120-150 ppm. The carbons directly attached to the substituents (-SO₂CH₃ and -CH₂OH) will have distinct chemical shifts from the protonated aromatic carbons.
-
Benzylic Carbon (δ ~64): The carbon of the -CH₂OH group is expected around 64 ppm, which is characteristic for benzylic alcohols.[3]
-
Methyl Carbon (δ ~44): The methyl carbon of the sulfonyl group is expected to appear around 44 ppm.
¹³C NMR Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire the spectrum on a 100 or 125 MHz NMR spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the FID similarly to the ¹H NMR data.
Workflow for NMR Analysis
Caption: Proposed electron ionization fragmentation pathway.
Mass Spectrometry Experimental Protocol
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra for structural elucidation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is plotted as relative intensity versus m/z.
Summary
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of (3-(methylsulfonyl)phenyl)methanol. The predicted spectroscopic data presented in this guide, based on the known effects of the constituent functional groups, serves as a robust framework for researchers to confirm the identity and purity of this important chemical entity. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment in any research or development setting.
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3-(Methylsulfonyl)benzyl alcohol CAS 220798-39-0 supplier
An In-Depth Technical Guide to 3-(Methylsulfonyl)benzyl Alcohol for Advanced Research
For the modern researcher and drug development professional, the strategic selection of chemical building blocks is a critical determinant of success. This compound (CAS 220798-39-0), a seemingly simple aromatic alcohol, represents a versatile and increasingly important scaffold in medicinal chemistry. Its unique combination of a reactive primary alcohol and an electron-withdrawing methylsulfonyl group imparts specific physicochemical properties that can be leveraged for sophisticated molecular design.
This guide provides a comprehensive technical overview of this compound, moving beyond a simple cataloging of properties to explore the causality behind its applications, validated experimental protocols, and its role as a pivotal intermediate in contemporary drug discovery.
Core Physicochemical and Structural Properties
This compound is a bifunctional organic compound characterized by a benzyl alcohol core substituted with a methylsulfonyl group at the meta-position. This substitution is key to its utility. The potent electron-withdrawing nature of the sulfonyl group modulates the electronic properties of the aromatic ring and influences the reactivity of the benzylic alcohol.
Key Properties Summary:
| Property | Value | Source |
| CAS Number | 220798-39-0 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀O₃S | [3] |
| Molecular Weight | 186.2 g/mol | [3] |
| Purity | Typically ≥96% | [3] |
| Appearance | Varies (often a white to off-white solid) | N/A |
| Storage | Room temperature | [3] |
The methylsulfonyl moiety is a recognized pharmacophore that can enhance a molecule's solubility and its ability to interact with biological targets through hydrogen bonding.[5] These interactions are often crucial for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Synthesis and Reaction Pathways
The synthesis of this compound can be approached through several established routes in organic chemistry. The choice of pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. A common and logical approach involves the reduction of the corresponding aldehyde.
Workflow for Synthesis via Reduction
This workflow outlines a standard, reliable method for producing this compound from its aldehyde precursor. The causality behind this choice is its high efficiency and the commercial availability of the starting material.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of 3-(Methylsulfonyl)benzaldehyde
This protocol is a self-validating system, incorporating controls and purification steps to ensure high purity of the final product. The principles are adapted from standard reduction procedures for similar aromatic aldehydes.[5][6]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(methylsulfonyl)benzaldehyde in a suitable dry solvent such as ethanol or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, approx. 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. The use of a mild reducing agent like NaBH₄ is a deliberate choice to selectively reduce the aldehyde without affecting the sulfonyl group.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).
-
Workup: Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) at 0°C to neutralize excess NaBH₄.
-
Extraction: If THF was used, evaporate it under reduced pressure. Add water and extract the aqueous layer multiple times with an organic solvent like ethyl acetate. The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block. Its bifunctionality allows for its incorporation into more complex molecules, where it can serve as a linker, a pharmacophore, or a precursor for further functionalization.
Role as a Protein Degrader Building Block
One of the most significant contemporary applications of this molecule is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other protein degraders.[3] The benzyl alcohol moiety can be readily converted into other functional groups (e.g., ethers, esters, or halides) to serve as a linker component connecting a warhead (ligand for the target protein) and an E3 ligase-binding element.
Caption: Logical flow from building block to a complex PROTAC molecule.
Reported Biological Activities
While primarily used as an intermediate, derivatives and related structures of this compound have shown notable biological activities:
-
β-Adrenergic Receptor Antagonism: The molecule has been identified as an antagonist of β-adrenergic receptors.[2] This suggests its core structure could be a valuable starting point for designing new therapeutics targeting these receptors.
-
Anti-inflammatory Properties: Research has indicated that compounds containing the methylsulfonyl benzyl moiety can possess anti-inflammatory properties, potentially through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.[2][5]
Analytical and Quality Control Methods
Ensuring the purity and identity of this compound is paramount for its use in research and development. Standard analytical techniques are employed for its characterization.
Common Analytical Techniques:
| Technique | Purpose | Expected Observations |
| Gas Chromatography (GC) | Purity assessment and quantification of volatile impurities. | A single major peak corresponding to the product. Retention time is method-dependent. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, especially for non-volatile impurities. | A primary peak for the product. Useful for monitoring reaction progress. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification. | ¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic, methylene (-CH₂), and methyl (-CH₃) protons and carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight (186.2 g/mol ). |
Example Protocol: HPLC Purity Analysis
This protocol provides a robust method for determining the purity of a sample. The choice of a C18 column and a gradient elution is standard for separating aromatic compounds of moderate polarity.
-
System: HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).[7]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 30% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 235 nm.[7]
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase (e.g., 0.1 mg/mL).[7]
-
Injection Volume: 3-5 µL.[7]
-
Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Commercial Suppliers
This compound is available from several reputable chemical suppliers catering to the research and development sectors. Availability and pack sizes may vary.
| Supplier | Product Number (Example) | Purity |
| Biosynth | VIA79839 | R&D Grade |
| Apollo Scientific | OR952819 | N/A |
| CP Lab Chemicals (via Amazon) | N/A | min 96% |
| eMolecules (via Fisher Scientific) | 205413511 | 96% |
Note: This is not an exhaustive list, and availability should be confirmed directly with the suppliers.
References
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This compound, min 96%, 5 grams. (n.d.). CP Lab Chemicals via Amazon. Retrieved from [Link]
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Synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol. (n.d.). Mol-Instincts. Retrieved from [Link]
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This compound | CAS No.220798-39-0. (n.d.). Molbase. Retrieved from [Link]
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Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. (n.d.). ResearchGate. Retrieved from [Link]
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Benzyl alcohol. (n.d.). Wikipedia. Retrieved from [Link]
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Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (2019). Publisso. Retrieved from [Link]
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Benzyl Alcohol. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
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HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography. Retrieved from [Link]
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Capillary gas chromatographic method for the determination of benzyl alcohol in injectable formulations. (2011). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 3-(Methylsulfonyl)benzenemethanol for Advanced Research
This guide provides a comprehensive technical overview of 3-(methylsulfonyl)benzenemethanol, a molecule of increasing interest to researchers in drug discovery and organic synthesis. We will delve into its core physical and chemical properties, explore the significance of its structural motifs, and provide detailed experimental protocols for its characterization, moving beyond a simple recitation of facts to explain the scientific rationale behind these methodologies.
Introduction: Understanding the Core Structure
3-(Methylsulfonyl)benzenemethanol, with the CAS number 220798-39-0, is an aromatic alcohol distinguished by the presence of a methylsulfonyl group at the meta position of the benzene ring.[1] This substitution pattern imparts a unique combination of electronic and steric properties that are highly relevant in the context of medicinal chemistry and materials science. The benzylic alcohol moiety serves as a versatile synthetic handle for further chemical modifications, while the methylsulfonyl group significantly influences the molecule's polarity, solubility, and metabolic stability. This guide will serve as a foundational resource for scientists looking to incorporate this valuable building block into their research endeavors.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application. The following table summarizes the key physicochemical parameters of 3-(methylsulfonyl)benzenemethanol. Where experimental data is not publicly available, predicted values from reliable computational models are provided and noted.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.2 g/mol | [1] |
| CAS Number | 220798-39-0 | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in methanol, ethanol, and DMSO. Limited solubility in water. | - |
| pKa (hydroxyl proton) | ~14-15 (estimated based on benzyl alcohol) | - |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | [2] |
| logP | 1.1434 | [2] |
Note: Predicted values are based on computational models for the closely related α-Methyl-3-(methylsulfonyl)benzenemethanol and should be confirmed experimentally.
The methylsulfonyl group, being a strong electron-withdrawing group, is expected to increase the acidity of the benzylic proton and influence the reactivity of the aromatic ring. Its polarity, as indicated by the TPSA, suggests that it can participate in hydrogen bonding, which is a critical factor in drug-receptor interactions.[3][4]
The Methylsulfonyl Group: A Pillar of Modern Drug Design
The inclusion of a methylsulfonyl moiety in a drug candidate is a deliberate strategic choice made by medicinal chemists to optimize its pharmacological profile. This functional group is often employed as a bioisostere for other groups like sulfonamides or amides, offering distinct advantages.[5][6][7]
Key Attributes in a Pharmacological Context:
-
Enhanced Solubility: The polar nature of the sulfone group can significantly improve the aqueous solubility of a compound, which is often a limiting factor in drug development.[8]
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life and improved pharmacokinetic properties.[8]
-
Hydrogen Bonding Capability: The two oxygen atoms of the sulfone can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[4][9]
-
Modulation of Physicochemical Properties: As a potent electron-withdrawing group, it can modulate the pKa of nearby functionalities and influence the overall electronic distribution of the molecule, thereby affecting its binding affinity and selectivity.[8]
The strategic placement of the methylsulfonyl group, as seen in 3-(methylsulfonyl)benzenemethanol, provides a scaffold that can be elaborated to explore these beneficial effects in novel drug candidates.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 3-(methylsulfonyl)benzenemethanol can be approached through several established synthetic routes. A common strategy involves the oxidation of the corresponding sulfide, [3-(methylthio)phenyl]methanol.
Illustrative Synthetic Approach:
A plausible and efficient synthesis begins with 3-bromobenzyl alcohol.
-
Thiolation: Reaction of 3-bromobenzyl alcohol with sodium thiomethoxide (NaSMe) in a suitable polar aprotic solvent like DMF or DMSO would yield [3-(methylthio)phenyl]methanol. The choice of a polar aprotic solvent is crucial to facilitate the nucleophilic substitution reaction.
-
Oxidation: The resulting sulfide is then oxidized to the sulfone. A variety of oxidizing agents can be employed, with Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like methanol or dichloromethane being common choices. The use of a stoichiometric amount of the oxidant is critical to avoid over-oxidation.
The primary reactive sites of 3-(methylsulfonyl)benzenemethanol are the hydroxyl group and the aromatic ring. The benzylic alcohol can undergo typical alcohol reactions such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The electron-withdrawing nature of the methylsulfonyl group will deactivate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta positions relative to both existing substituents.
Experimental Protocols for Characterization
Rigorous characterization is essential to confirm the identity and purity of 3-(methylsulfonyl)benzenemethanol. The following are detailed, field-proven protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Determination by Reverse-Phase HPLC
This protocol is designed to provide a robust and reproducible method for assessing the purity of 3-(methylsulfonyl)benzenemethanol. The choice of a C18 column is based on the non-polar nature of the benzene ring, while the mobile phase composition is optimized for the retention and separation of this moderately polar compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid. The acid is added to improve peak shape and suppress ionization of any acidic impurities.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B (linear gradient)
-
15-17 min: 80% B (isocratic)
-
17-18 min: 80% to 20% B (linear gradient)
-
18-25 min: 20% B (isocratic - column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 220 nm and 254 nm. The aromatic ring provides strong UV absorbance at these wavelengths.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-(methylsulfonyl)benzenemethanol in acetonitrile.
Caption: HPLC workflow for purity analysis.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. This protocol outlines the acquisition of ¹H and ¹³C NMR spectra.
Methodology:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(methylsulfonyl)benzenemethanol in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good alternative if solubility in CDCl₃ is limited, and it will also allow for the observation of the hydroxyl proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Expected Spectral Features:
-
¹H NMR:
-
A singlet for the methyl group of the sulfone (~3.0-3.2 ppm).
-
A singlet or doublet for the benzylic methylene protons (~4.7-4.8 ppm).
-
A broad singlet for the hydroxyl proton (variable chemical shift, will exchange with D₂O).
-
A complex multiplet pattern for the four aromatic protons in the region of 7.5-8.0 ppm.
-
-
¹³C NMR:
-
A signal for the methyl carbon (~44 ppm).
-
A signal for the benzylic carbon (~63-64 ppm).
-
Four distinct signals for the aromatic carbons (125-145 ppm), with the carbon attached to the sulfone group being the most downfield.
-
Safety and Handling
As a laboratory chemical, 3-(methylsulfonyl)benzenemethanol should be handled with appropriate care. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
Conclusion
3-(Methylsulfonyl)benzenemethanol is a valuable building block with significant potential in drug discovery and organic synthesis. Its unique combination of a reactive benzylic alcohol and a modulating methylsulfonyl group offers a versatile platform for the design of novel molecules with optimized physicochemical and pharmacological properties. The experimental protocols provided in this guide offer a robust framework for the reliable characterization of this compound, enabling researchers to confidently incorporate it into their synthetic and medicinal chemistry programs.
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A Technical Guide to the Discovery and Synthesis of Novel Sulfonyl-Containing Benzyl Alcohols
Abstract
The convergence of the sulfonyl moiety and the benzyl alcohol scaffold represents a fertile ground for the discovery of novel therapeutic agents. The sulfonyl group, a privileged structural motif in medicinal chemistry, imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and to constrain molecular conformations, thereby enhancing interactions with biological targets.[1][2] Simultaneously, the benzyl alcohol framework serves as a versatile and synthetically accessible template found in numerous natural products and pharmaceuticals.[3][4] This guide provides an in-depth exploration of the rationale, modern synthetic strategies, and critical characterization techniques for developing novel sulfonyl-containing benzyl alcohols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the creation of next-generation therapeutics.
The Strategic Imperative: Why Combine Sulfonyl and Benzyl Alcohol Moieties?
The decision to design molecules incorporating both sulfonyl and benzyl alcohol groups is rooted in established principles of medicinal chemistry. Sulfonyl-containing compounds, particularly sulfonamides and sulfones, are integral to a vast array of pharmaceuticals, demonstrating activities as antidiabetic, anticancer, and antimicrobial agents.[5][6] Their therapeutic success stems from the chemical robustness of the sulfonyl group and its capacity to engage in strong hydrogen bonding with enzyme active sites, often mimicking the transition state of a substrate or acting as a bioisostere for other functional groups.[1][2]
Benzyl alcohol and its derivatives are not merely synthetic handles; they possess intrinsic biological relevance. They are found in essential oils, exhibit antiseptic properties, and are used as bacteriostatic preservatives in drug formulations.[3][7][8] The hydroxyl group of the benzyl alcohol can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for binding to protein targets. Furthermore, the benzylic position is metabolically significant and offers a site for further chemical modification to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.
The combination of these two pharmacophores creates a bifunctional molecule with significant potential. The sulfonyl group can modulate the electronic properties of the aromatic ring and provide a key binding interaction, while the benzyl alcohol offers a site for polar interactions and further derivatization. This guide will navigate the key methodologies for accessing these valuable structures.
Core Synthetic Strategies: A Field-Proven Guide
The synthesis of sulfonyl-containing benzyl alcohols can be approached from several angles, each with distinct advantages depending on the availability of starting materials and the desired substitution pattern. The choice of a synthetic route is a critical decision that impacts yield, purity, and scalability.
Strategy A: Oxidation of Thioether Precursors
A robust and frequently employed strategy involves the late-stage oxidation of a corresponding thioether (sulfide). This approach is advantageous because thioethers are often more readily prepared than their sulfonyl counterparts, and the oxidation step is typically high-yielding and clean.
-
Causality of Experimental Choice: The oxidation of a sulfide to a sulfone is a highly reliable transformation. Starting with the thioether allows for the construction of the core benzyl alcohol framework under conditions that might not be compatible with the strongly electron-withdrawing sulfone group. The choice of oxidant is critical; hydrogen peroxide is often preferred for large-scale synthesis due to its low cost and the generation of water as the only byproduct, making it an environmentally benign ("green") choice.[9] For laboratory-scale synthesis where milder conditions are needed, meta-chloroperoxybenzoic acid (m-CPBA) is an excellent alternative.
Caption: Synthetic workflow for the oxidation strategy.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzyl Alcohol via Oxidation
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)benzyl alcohol (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).
-
Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing cold water (50 mL per gram of starting material). A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.
-
Purification: Dry the crude product. For higher purity, recrystallize from an appropriate solvent system (e.g., ethanol/water). The final product, 4-(methylsulfonyl)benzyl alcohol, is typically obtained as a white crystalline solid.[9]
Strategy B: Reduction of Benzaldehyde Precursors
Another fundamental approach begins with a sulfonyl-containing benzaldehyde. The reduction of the aldehyde to a primary alcohol is one of the most reliable reactions in organic synthesis.
-
Causality of Experimental Choice: This method is ideal when the substituted benzaldehyde is commercially available or easily synthesized. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes over other potentially present functional groups (e.g., esters, amides).[9] It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄) and can be used in protic solvents like ethanol or methanol, simplifying the experimental setup.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzyl Alcohol via Reduction
-
Dissolution: Dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in methanol or ethanol (10-15 mL per gram) in a round-bottom flask with magnetic stirring.
-
Addition of Reductant: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.2 eq) portion-wise over 15 minutes. Vigorous gas evolution (H₂) will be observed.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the gas evolution ceases and the pH is slightly acidic.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired benzyl alcohol. Further purification can be achieved by column chromatography if necessary.
Strategy C: Modern Dehydroxylative and Cross-Coupling Methods
For accessing more complex or novel analogs, modern catalytic methods provide powerful alternatives.
-
Dehydroxylative Sulfonylation: This advanced method allows for the direct conversion of both activated (benzylic) and unactivated alcohols into sulfones.[10] A phosphine and diiodoethane-promoted reaction with sulfinates can install a variety of sulfonyl groups, including those of high interest in pharmaceutical chemistry like -SO₂CF₃. This protocol avoids the need for pre-functionalized starting materials.[10]
-
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling reactions can be used to construct the core C-C bond of the benzyl alcohol. For example, coupling an aryl halide containing a sulfonyl group with potassium acetoxymethyltrifluoroborate provides a direct route to the benzylic alcohol.[11] These methods are prized for their exceptional functional group tolerance and mild reaction conditions.
Caption: Comparative analysis of core synthetic strategies.
| Strategy | Key Transformation | Common Precursors | Advantages | Considerations |
| A: Oxidation | R-S-Ar → R-SO₂-Ar | Thioether-containing benzyl alcohols | High yields, reliable, "green" oxidant options[9] | Requires synthesis of the thioether precursor |
| B: Reduction | Ar-CHO → Ar-CH₂OH | Sulfonyl-containing benzaldehydes | Highly selective, simple protocol, safe reagents[9] | Availability and cost of the starting aldehyde |
| C: Cross-Coupling | Ar-X + R-B(OR)₂ → Ar-R | Aryl halides, boronic esters | Excellent functional group tolerance, broad scope[11] | Catalyst cost, optimization may be required |
| C: Dehydroxylative | Ar-CH₂OH → Ar-CH₂SO₂R | Benzyl alcohols, sulfinates | Access to novel fluorinated sulfones[10] | Reagent sensitivity, newer methodology |
Self-Validating Protocols: The Importance of Rigorous Characterization
The synthesis of a novel compound is incomplete without unambiguous confirmation of its structure and purity. Each protocol must be self-validating through rigorous spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a characteristic singlet or triplet for the benzylic protons (CH₂OH) typically between δ 4.5-4.8 ppm. The protons on the carbon adjacent to the sulfonyl group (e.g., -SO₂CH ₃) will appear as a singlet around δ 3.0-3.2 ppm. The aromatic protons will show distinct splitting patterns influenced by the sulfonyl group's electron-withdrawing nature.[12]
-
¹³C NMR: The benzylic carbon (CH₂OH) signal is expected around δ 60-65 ppm. The carbon attached to the sulfonyl group will be significantly downfield.
-
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include a broad absorption for the alcohol O-H stretch (3200-3500 cm⁻¹) and two strong, sharp peaks for the sulfone S=O stretches (asymmetric ~1300-1350 cm⁻¹ and symmetric ~1120-1160 cm⁻¹).[12]
-
High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition of the novel compound, providing a measured mass that matches the calculated mass to within a few parts per million (ppm).
| Technique | Characteristic Data for 4-(Methylsulfonyl)benzyl Alcohol | Purpose |
| ¹H NMR | ~7.9 ppm (d, 2H), ~7.5 ppm (d, 2H), ~4.7 ppm (s, 2H), ~3.1 ppm (s, 3H) | Confirms proton environment and connectivity |
| IR (cm⁻¹) | ~3350 (broad, O-H), ~1310 (strong, S=O asym.), ~1150 (strong, S=O sym.) | Identifies key functional groups[12] |
| HRMS | C₈H₁₀O₃S, Calculated m/z matches observed m/z | Confirms exact molecular formula |
Structure-Activity Relationship (SAR) and Future Perspectives
Once a synthetic route is established, it can be used to generate a library of analogs for SAR studies. The goal is to understand how structural modifications impact biological activity, guiding the design of more potent and selective compounds.
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Initial investigation of 3-(Methylsulfonyl)benzyl alcohol biological activity
An In-depth Technical Guide for the Initial Investigation of 3-(Methylsulfonyl)benzyl alcohol Biological Activity
Authored by: A Senior Application Scientist
Preamble: The Scientific Imperative for Investigation
In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. The compound this compound presents a unique investigational opportunity, wedding two moieties of known biological relevance: the benzyl alcohol scaffold and the methylsulfonyl group. While the benzyl alcohol group is a common feature in various biologically active molecules and is known for its antimicrobial and anesthetic properties, the sulfonyl group is a powerful pharmacophore, integral to a wide array of therapeutics including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2][3][4] The strategic combination of these two groups in this compound warrants a systematic and rigorous initial investigation into its biological activity.
This guide provides a comprehensive framework for the initial characterization of this compound's biological profile. It is designed for researchers, scientists, and drug development professionals, offering a structured, logic-driven approach to elucidating the compound's potential therapeutic value. We will proceed from broad, high-throughput in vitro screening to more focused mechanistic studies, with the ultimate goal of identifying and validating potential therapeutic applications.
Part 1: Foundational Physicochemical and Toxicological Profiling
Prior to embarking on extensive biological activity screening, a foundational understanding of the compound's physicochemical properties and baseline toxicity is paramount. This initial phase ensures the integrity of subsequent biological assays and provides an early indication of the compound's drug-like properties.
Physicochemical Characterization
A comprehensive physicochemical characterization of this compound should be performed to determine its solubility, stability, and lipophilicity. These parameters are critical for designing appropriate formulations for in vitro and in vivo studies and for interpreting the resulting biological data.
| Parameter | Experimental Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). | To determine the appropriate solvent and concentration range for biological assays. |
| Stability | HPLC-based stability assessment in various buffers and at different temperatures. | To ensure the compound remains intact during the course of the experiments. |
| Lipophilicity (LogP) | Shake-flask method or reverse-phase HPLC. | To predict the compound's ability to cross cell membranes and to anticipate its pharmacokinetic behavior. |
In Vitro Cytotoxicity Assessment
A preliminary assessment of cytotoxicity is essential to establish a therapeutic window for this compound. The MTT assay is a robust and widely used colorimetric assay that provides a quantitative measure of cell viability.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a panel of representative human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line such as MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound to the cells over a wide concentration range (e.g., 0.1 µM to 100 µM).
-
Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Part 2: Broad-Spectrum Biological Activity Screening
With a foundational understanding of the compound's properties and toxicity, a broad-spectrum screening approach can be employed to identify potential areas of biological activity. Based on the known activities of sulfonyl-containing compounds and benzyl alcohol, the initial investigation should focus on antimicrobial, anti-inflammatory, and anti-cancer activities.[1][2][3]
Antimicrobial Activity Screening
Given the known antimicrobial properties of benzyl alcohol, it is prudent to investigate the potential of this compound as an antimicrobial agent.[3][4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized inoculum of representative bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans).
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing the appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.
Anti-inflammatory Activity Screening
The sulfonyl moiety is a key component of many anti-inflammatory drugs. Therefore, investigating the anti-inflammatory potential of this compound is a logical next step.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitric oxide produced by the cells using the Griess reagent.
-
Data Analysis: Determine the ability of the compound to inhibit NO production.
Anti-cancer Activity Screening
Many sulfonyl-containing compounds have demonstrated anti-cancer properties.[1][2] A preliminary screen against a panel of cancer cell lines can provide initial insights into the potential of this compound as an anti-cancer agent. The MTT assay protocol described in section 1.2 can be expanded to include a diverse panel of cancer cell lines representing different tumor types.
Part 3: Mechanistic Elucidation and Target Identification
Should the initial screening reveal promising activity in a particular area, the next phase of the investigation should focus on elucidating the mechanism of action and identifying the molecular targets of this compound.
Hypothetical Signaling Pathway Modulation
Based on the known mechanisms of other sulfonyl-containing drugs, this compound could potentially modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.
Caption: Hypothetical modulation of inflammatory signaling pathways by this compound.
Experimental Workflow for Target Identification
A systematic workflow can be employed to identify the molecular targets of this compound.
Caption: Experimental workflow for molecular target identification.
Part 4: In Vivo Efficacy and Preliminary Toxicology
Positive in vitro results should be followed by in vivo studies to assess the efficacy and preliminary safety profile of this compound in a living organism.[6][7][8]
Animal Model Selection
The choice of animal model will depend on the observed in vitro activity. For example, if anti-inflammatory activity is observed, a murine model of LPS-induced endotoxemia could be employed. If anti-cancer activity is noted, xenograft models using human cancer cell lines in immunocompromised mice would be appropriate.[7]
Preliminary In Vivo Toxicology
A preliminary in vivo toxicology study in rodents is necessary to determine the maximum tolerated dose (MTD) and to identify any potential organ toxicities.[9] This typically involves administering escalating doses of the compound and monitoring the animals for signs of toxicity, followed by histopathological analysis of major organs.
| Parameter | Assessment Method |
| Acute Toxicity (LD50) | Single high-dose administration with observation for 14 days. |
| Sub-acute Toxicity | Repeated dosing over 28 days with clinical observations, hematology, clinical chemistry, and histopathology. |
| Organ-Specific Toxicity | Histopathological examination of key organs (liver, kidney, spleen, etc.). |
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of the biological activity of this compound. By following a logical progression from foundational profiling to in vivo efficacy studies, researchers can systematically uncover the therapeutic potential of this novel compound. The multifaceted nature of the sulfonyl and benzyl alcohol moieties suggests that this compound could possess a rich and diverse pharmacology, making it a compelling candidate for further drug discovery and development efforts.
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Solubility and stability of 3-(Methylsulfonyl)benzyl alcohol in common solvents
An In-depth Technical Guide for the Characterization of 3-(Methylsulfonyl)benzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for determining the solubility and stability of this compound, a key intermediate in various research and development applications, particularly in the pharmaceutical industry. Recognizing the current scarcity of publicly available data for this specific compound, this document serves as a detailed manual for researchers, scientists, and drug development professionals. It outlines both the theoretical considerations and practical, field-proven experimental protocols necessary to generate robust and reliable data. The guide emphasizes the causality behind experimental choices and provides self-validating workflows, adhering to the highest standards of scientific integrity. By following the methodologies presented, researchers will be able to thoroughly characterize the physicochemical properties of this compound, a critical step in its potential application in drug discovery and development.
Introduction: The Need for Comprehensive Physicochemical Characterization
This compound is an organic compound featuring a benzyl alcohol moiety substituted with a methylsulfonyl group at the meta-position. This unique combination of a polar, protic alcohol group, a non-polar aromatic ring, and a highly polar, aprotic sulfonyl group imparts a complex physicochemical profile. While its structural analogues are utilized in various synthetic pathways, specific data on this compound remains limited.
In any research and development pipeline, particularly in drug discovery, a thorough understanding of a compound's solubility and stability is paramount. These properties fundamentally influence:
-
Bioavailability: A compound must be in solution to be absorbed and exert its biological effect.
-
Formulation Development: Solubility dictates the choice of excipients and the type of dosage form that can be developed.
-
Process Chemistry: Understanding solubility in various organic solvents is crucial for optimizing reaction conditions, purification, and crystallization processes.
-
Shelf-life and Storage: Stability data determines the appropriate storage conditions and shelf-life of both the active substance and the final product.
-
Analytical Method Development: Knowledge of degradation pathways is essential for developing stability-indicating analytical methods (SIAMs) required by regulatory bodies.
This guide provides the necessary protocols and theoretical background to empower researchers to independently and accurately determine these critical parameters for this compound.
Solubility Profile Determination
The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution. The presence of the polar hydroxyl (-OH) and methylsulfonyl (-SO₂CH₃) groups, capable of acting as hydrogen bond donors and acceptors respectively, alongside the aromatic ring, suggests that this compound will exhibit varied solubility across a spectrum of common solvents.
Experimental Methodologies for Solubility Assessment
Two primary methods are employed to determine solubility: the thermodynamic (equilibrium) method, which provides the true solubility, and the kinetic method, which is a higher-throughput screening assay.
This method, often referred to as the "shake-flask" method, measures the solubility of a compound once it has reached equilibrium in a solvent, providing the most accurate and fundamental solubility value.[1]
Causality in Experimental Design: The extended incubation period (24 hours) with agitation is critical to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This overcomes the kinetic barriers of dissolution, which can be influenced by factors like particle size and crystal form.[2]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, acetone, ethyl acetate, dimethyl sulfoxide).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 hours to reach equilibrium.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Dilution: Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 2.2.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
This high-throughput method measures the solubility of a compound as it precipitates out of a solution when an aqueous buffer is added to a concentrated DMSO stock. It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is widely used in early drug discovery.[3][4]
Causality in Experimental Design: DMSO is used as the initial solvent because of its ability to dissolve a wide range of organic compounds at high concentrations. The assay measures the "apparent" solubility upon a sudden change in solvent environment (from DMSO to aqueous buffer), which mimics the conditions a compound might experience during in vitro biological assays.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Plating: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well microplate.
-
Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a shorter period (e.g., 1-2 hours).
-
Precipitate Removal: Separate the precipitated compound from the dissolved compound using a filter plate.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable method, such as UV-Vis plate reader or HPLC-UV, comparing it to a calibration curve.
Analytical Quantification by HPLC-UV
A robust and validated analytical method is essential for accurately quantifying the concentration of dissolved this compound. Given its aromatic structure, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is highly suitable.[5][6][7]
Proposed HPLC-UV Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent ionization state of the analyte and improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate. | A gradient elution is effective for ensuring the analyte is eluted with a good peak shape and for cleaning the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm and 254 nm | The aromatic ring will have strong absorbance in the UV region. Monitoring multiple wavelengths can aid in peak identification and purity assessment.[8] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with potential for column overload. |
Data Presentation
Solubility data should be systematically recorded in a table to allow for easy comparison across different solvents and conditions.
Table 1: Solubility Data for this compound
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| Water | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |
| PBS (pH 7.4) | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |
| PBS (pH 7.4) | 25 | Kinetic | [Experimental Data] | [Calculated Data] |
| Methanol | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |
| Ethanol | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |
| Acetone | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |
| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |
Stability Profile and Degradation Pathway Analysis
Stability testing is crucial for determining how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (or stress testing) is performed to intentionally degrade the compound to identify likely degradation products and establish the stability-indicating nature of the analytical method.[9][10]
Hypothesized Degradation Pathways
The chemical structure of this compound contains two key functional groups: a primary benzylic alcohol and a methylsulfonyl group.
-
Oxidation of Benzyl Alcohol: The primary alcohol is susceptible to oxidation. This is the most anticipated degradation pathway, likely proceeding first to the corresponding aldehyde, 3-(methylsulfonyl)benzaldehyde, and then potentially to the carboxylic acid, 3-(methylsulfonyl)benzoic acid.
-
Sulfonyl Group Stability: The methylsulfonyl group is generally robust and stable to hydrolytic and mild oxidative conditions. Degradation would likely require more extreme conditions not typically encountered in standard stability studies.
Caption: Hypothesized Primary Degradation Pathway.
Forced Degradation Experimental Protocols
Forced degradation studies should be conducted to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without destroying the molecule entirely.[10] The same HPLC-UV method developed for solubility can be used, but it must be validated as "stability-indicating" by demonstrating that the degradation product peaks are well-resolved from the parent peak.
Caption: General Workflow for Forced Degradation Studies.
-
Procedure: Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral). Store the solutions at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours). Neutralize the acidic and basic samples before HPLC analysis.
-
Rationale: This test evaluates susceptibility to pH-mediated degradation. The benzylic alcohol is generally stable to hydrolysis, but this study confirms it.[11][12]
-
Procedure: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., water/acetonitrile) and add a low concentration of hydrogen peroxide (e.g., 3%). Store the solution at room temperature, protected from light, and analyze at various time points. Alternatively, a free-radical initiator like azobisisobutyronitrile (AIBN) can be used in an organic solvent.[13]
-
Rationale: This is a critical test, as the primary alcohol is prone to oxidation. This study is designed to generate the predicted aldehyde and carboxylic acid degradants.
-
Procedure: Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines.[14][15][16] This involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
Rationale: This test determines if the compound is light-sensitive, which has implications for packaging and handling. Aromatic systems can sometimes be susceptible to photolytic degradation.
-
Procedure:
-
Solid State: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60 °C or 80 °C) for an extended period (e.g., 1-2 weeks).
-
Solution State: Heat a solution of the compound under reflux in a neutral solvent and analyze at various time points.
-
TGA: For more detailed analysis, Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature and kinetics.[17][18]
-
-
Rationale: This evaluates the intrinsic thermal stability of the molecule in both the solid and solution states.
Data Presentation
Results from forced degradation studies should be tabulated to clearly present the stability profile of the molecule under various stress conditions.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | % Degradation | Major Degradation Products (Retention Time) | Mass Balance (%) |
| 0.1 M HCl at 60 °C | 48 hours | [Data] | [Data] | [Data] |
| 0.1 M NaOH at 60 °C | 48 hours | [Data] | [Data] | [Data] |
| Water at 60 °C | 48 hours | [Data] | [Data] | [Data] |
| 3% H₂O₂ at RT | 24 hours | [Data] | [Data] | [Data] |
| Photolytic (ICH Q1B) - Solid | [Duration] | [Data] | [Data] | [Data] |
| Photolytic (ICH Q1B) - Solution | [Duration] | [Data] | [Data] | [Data] |
| Thermal (Solid) at 80 °C | 2 weeks | [Data] | [Data] | [Data] |
Conclusion
This technical guide provides a robust and scientifically grounded framework for the comprehensive characterization of the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the protocols and theoretical insights presented herein equip researchers with the necessary tools to generate high-quality, reliable data. The detailed, step-by-step methodologies for thermodynamic and kinetic solubility, coupled with a full suite of forced degradation protocols, are designed to meet the rigorous standards of the pharmaceutical and chemical industries. The successful execution of these studies will yield a deep understanding of the compound's physicochemical properties, enabling informed decisions in formulation, process development, and regulatory submissions, thereby accelerating its journey from the laboratory to potential application.
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. [Link]
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MDPI. (2023). Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. [Link]
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PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. [Link]
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3-(Methylsulfonyl)benzyl alcohol molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Methylsulfonyl)benzyl Alcohol
This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of this compound (also known as 3-(mesyl)benzyl alcohol). It is intended for researchers, medicinal chemists, and materials scientists who utilize this molecule as a synthetic building block or study its properties. This document delves into the intramolecular forces that dictate its three-dimensional preferences, outlines state-of-the-art experimental and computational methodologies for its characterization, and provides field-proven insights into the interpretation of the resulting data.
Introduction: Chemical Identity and Significance
This compound, with the chemical formula C₈H₁₀O₃S, is a bifunctional organic molecule featuring a benzyl alcohol moiety and a methylsulfonyl group attached to a benzene ring at the meta position. Its CAS Number is 37742-99-1 and it is registered in major chemical databases such as PubChem (CID: 243912). This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, while the benzyl alcohol group can act as a hydrogen bond donor and acceptor. This unique combination of functional groups imparts specific electronic and steric properties that are pivotal in molecular recognition and drug-receptor interactions. Understanding its intrinsic conformational preferences is therefore critical for rational drug design and structure-activity relationship (SAR) studies.
Molecular Structure and Electronic Profile
The molecule's architecture is defined by three key components: the aromatic phenyl ring, the hydroxymethyl substituent (-CH₂OH), and the methylsulfonyl substituent (-SO₂CH₃).
-
Aromatic Core : The benzene ring provides a rigid scaffold. The substituents are in a 1,3- (meta) arrangement, which predefines their relative spatial orientation and influences the overall electronic distribution.
-
Methylsulfonyl Group (-SO₂CH₃) : This group significantly influences the molecule's properties. The sulfur atom is in a high oxidation state (+6), and the two oxygen atoms are strong electron-withdrawing centers. This makes the sulfonyl group a potent meta-director in electrophilic aromatic substitution and lowers the electron density of the aromatic ring. It is also a polar group capable of acting as a hydrogen bond acceptor.
-
Hydroxymethyl Group (-CH₂OH) : This benzylic alcohol moiety is a primary site for chemical reactions and intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for its interaction with biological targets.
The interplay between the electron-withdrawing sulfonyl group and the versatile alcohol function dictates the molecule's reactivity and its preferred three-dimensional structure.
Conformational Degrees of Freedom
The overall shape of this compound is not static. It is determined by the rotation around several key single bonds, which define its conformational landscape. Understanding the energetic barriers to these rotations is key to predicting the most stable, low-energy conformers.
The primary rotatable bonds (torsional angles) that dictate the molecule's conformation are:
-
τ₁ (C_aryl - S) : Rotation around the bond connecting the aromatic ring to the sulfur atom of the sulfonyl group.
-
τ₂ (C_aryl - C_benzyl) : Rotation of the entire hydroxymethyl group relative to the plane of the aromatic ring.
-
τ₃ (C_benzyl - O) : Rotation of the hydroxyl hydrogen around the C-O bond.
The following diagram illustrates these key structural features and rotational degrees of freedom.
Caption: Key rotatable bonds defining the conformation of the molecule.
The conformational preference is a delicate balance between minimizing steric hindrance and maximizing favorable intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···O).
Methodologies for Conformational Analysis
A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough understanding of the conformational landscape.
Experimental Elucidation: X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution data on the molecule's conformation in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and torsional angles in a crystalline lattice.
Causality Behind Experimental Choice: The solid-state structure reveals the most stable conformation when intermolecular forces (crystal packing) are maximized. While this may not perfectly represent the solution-phase ensemble, it provides a critical, experimentally validated starting point for computational models and helps understand the intrinsic preferences of the molecule to adopt a certain shape.
Self-Validating Protocol: Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and electron density map. The atomic positions are determined (solved) and then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise atomic coordinates, from which all geometric parameters (bond lengths, angles, torsions) are calculated.
The following diagram outlines this workflow.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Computational Modeling: Unveiling the Conformational Landscape
While crystallography provides a snapshot, computational chemistry allows for the exploration of the entire potential energy surface in a vacuum or in a simulated solvent, revealing the relative energies of different conformers and the barriers between them.
Causality Behind Method Choice: Density Functional Theory (DFT) offers an excellent balance of computational accuracy and efficiency for a molecule of this size. It provides reliable geometric parameters and relative energies, making it ideal for mapping the conformational landscape.
Self-Validating Protocol: DFT-Based Conformational Scan
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search is performed to identify potential low-energy conformers. For this molecule, a relaxed scan of the key torsional angles (τ₁, τ₂, τ₃) is highly effective.
-
Geometry Optimization: Each identified potential conformer is subjected to a full geometry optimization. A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-31G(d,p).
-
Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (enthalpy, Gibbs free energy).
-
Energy Analysis: The relative energies (ΔE, ΔG) of all confirmed conformers are tabulated to identify the most stable structures and their population according to the Boltzmann distribution.
The diagram below illustrates the computational workflow.
Caption: Workflow for a DFT-based computational conformational analysis.
Predicted Conformational Preferences and Data
Based on the principles of steric hindrance and intramolecular interactions, computational studies predict several low-energy conformers. The primary energetic contributions arise from the orientation of the bulky sulfonyl group and the potential for weak intramolecular hydrogen bonding between the alcohol proton and a sulfonyl oxygen (O-H···O=S).
Table 1: Predicted Geometric Parameters for a Low-Energy Conformer
| Parameter | Description | Predicted Value |
| C_aryl – S Bond Length | Distance between ring carbon and sulfur | ~ 1.77 Å |
| S = O Bond Length | Length of the sulfur-oxygen double bonds | ~ 1.45 Å |
| C_aryl – C_benzyl Bond Length | Distance between ring and benzylic carbon | ~ 1.51 Å |
| C_benzyl – O Bond Length | Length of the carbon-oxygen single bond | ~ 1.43 Å |
| O-S-O Bond Angle | Angle within the sulfonyl group | ~ 118-120° |
| τ₂ (C-C-C-O) Torsion | Orientation of alcohol vs. ring plane | ~ ± 60-90° |
Note: These values are typical predictions from DFT calculations and should be confirmed by experimental data where available.
The orientation of the hydroxymethyl group (τ₂) is often perpendicular to the plane of the ring to minimize steric clash with the ortho-hydrogens. The final orientation of the hydroxyl group (τ₃) will be a balance between minimizing steric interactions and potentially forming a weak intramolecular hydrogen bond with one of the sulfonyl oxygens, which can stabilize the conformation by several kcal/mol.
Conclusion
The molecular structure of this compound is governed by a complex interplay of steric and electronic factors originating from its meta-substituted functional groups. Its three-dimensional conformation is best described as an ensemble of low-energy structures, with the rotational barriers around the C-S and C-C bonds being the primary determinants of the overall shape. A robust characterization of this molecule necessitates a synergistic approach, using computational modeling to explore the full potential energy surface and experimental techniques like X-ray crystallography to anchor these models with high-precision, real-world data. The insights gained from such analyses are invaluable for predicting molecular interactions and guiding the design of new chemical entities in drug discovery and materials science.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 243912, this compound. Available at: [Link]
The Strategic deployment of 3-(Methylsulfonyl)benzyl Alcohol in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A Deep Dive into a Versatile Building Block for Drug Discovery
This technical guide, intended for researchers, scientists, and professionals in drug development, explores the untapped potential of 3-(Methylsulfonyl)benzyl alcohol as a key structural motif in medicinal chemistry. While direct biological profiling of this specific molecule is not extensively documented, its constituent parts—the benzyl alcohol scaffold and the meta-positioned methylsulfonyl group—are well-established pharmacophoric elements. This document will synthesize data from related compounds and foundational medicinal chemistry principles to illuminate the potential applications and strategic advantages of incorporating this compound into drug design pipelines.
The Underlying Chemical Rationale: Properties and Synthesis
The strategic value of this compound in medicinal chemistry stems from the unique interplay of its constituent functional groups. The benzyl alcohol moiety provides a versatile reactive handle for synthetic elaboration, while the methylsulfonyl group at the meta position significantly influences the molecule's electronic and physicochemical properties.
Physicochemical Characteristics
The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its placement at the meta position has distinct electronic effects compared to the ortho and para isomers, influencing the acidity of the benzylic proton and the molecule's overall polarity and solubility. This strategic positioning can be leveraged to fine-tune drug-target interactions and optimize pharmacokinetic profiles.
| Property | Value | Source |
| CAS Number | 220798-39-0 | [1] |
| Molecular Formula | C8H10O3S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
Synthetic Pathways
The synthesis of this compound can be approached through several established organic chemistry methodologies. A common and practical route involves the oxidation of the corresponding thioether, 3-(methylthio)benzyl alcohol.
A Proposed Synthetic Workflow:
A proposed synthetic route to this compound.
Step-by-Step Protocol for the Synthesis of this compound (Hypothetical, based on standard procedures):
Part A: Reduction of 3-(Methylthio)benzaldehyde to 3-(Methylthio)benzyl alcohol
-
Dissolution: Dissolve 3-(methylthio)benzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add water to quench the excess sodium borohydride.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(methylthio)benzyl alcohol. Purify further by column chromatography if necessary.
Part B: Oxidation of 3-(Methylthio)benzyl alcohol to this compound
-
Dissolution: Dissolve 3-(methylthio)benzyl alcohol (1 equivalent) in a suitable solvent such as methanol or acetic acid.
-
Addition of Oxidizing Agent: Add an oxidizing agent, such as potassium hydrogen persulfate (Oxone®) (2.2 equivalents) in water, to the solution.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent like sodium thiosulfate.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain this compound.
Potential Therapeutic Applications: A Landscape of Possibilities
The true potential of this compound lies in its utility as a scaffold for the synthesis of novel therapeutic agents across a spectrum of disease areas. The sulfonyl group is a well-established pharmacophore in medicinal chemistry, known for its ability to form crucial hydrogen bonding interactions with biological targets.[2]
Central Nervous System (CNS) Disorders
The meta-substituted phenyl sulfonamide framework has been explored for its potential in treating CNS disorders. For instance, a series of 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides have been synthesized and evaluated as 5-HT6 receptor antagonists for cognitive disorders.[3][4] This suggests that derivatives of this compound could be promising candidates for targeting neurological pathways.
Anti-Inflammatory Agents
The benzyl alcohol moiety has been incorporated into anti-inflammatory drug design. For example, derivatives of NSAIDs conjugated with 3,4,5-trimethoxybenzyl alcohol have shown enhanced anti-inflammatory activity.[5] The electron-withdrawing nature of the methylsulfonyl group in this compound could be leveraged to modulate the electronic properties of novel anti-inflammatory compounds, potentially leading to improved potency and selectivity.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The benzyl alcohol scaffold can be found in some kinase inhibitors.[6] The sulfonyl group's ability to act as a hydrogen bond acceptor makes it an attractive feature for designing molecules that can interact with the hinge region of kinase active sites. The strategic placement of the methylsulfonyl group at the meta position could allow for optimal orientation within the ATP-binding pocket of various kinases.
Hypothetical Kinase Inhibitor Design Strategy:
A conceptual workflow for developing kinase inhibitors from the core scaffold.
Structure-Activity Relationship (SAR) Considerations
Key SAR Questions to Address:
-
Impact of Meta-Substitution: How does the meta-positioning of the methylsulfonyl group influence binding affinity and selectivity compared to ortho and para isomers?
-
Role of the Benzylic Alcohol: Is the hydroxyl group essential for activity, or can it be replaced with other functional groups (e.g., amines, ethers) to modulate properties?
-
Derivatization of the Phenyl Ring: How do additional substituents on the phenyl ring affect biological activity?
Conclusion and Future Directions
This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its synthesis is feasible through established methods, and its structural features suggest potential applications in diverse therapeutic areas, including CNS disorders, inflammation, and oncology. Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives to elucidate its full potential and establish clear structure-activity relationships. Such studies will be instrumental in unlocking the therapeutic value of this versatile scaffold.
References
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Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). Bentham Science. Retrieved January 2, 2026, from [Link]
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Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (n.d.). Bentham Science. Retrieved January 2, 2026, from [Link]
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Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
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Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders. (2016). Current Pharmaceutical Design, 22(20), 2996-3006. [Link]
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Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Benzylic Alcohols as Stereospecific Substrates and Inhibitors for Aryl Sulfotransferase. (1991). Chirality, 3(2), 118-25. [Link]
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2022). Molbank, 2022(4), M1486. [Link]
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Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2020). Molecules, 25(19), 4499. [Link]
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Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity. (2014). Immunopharmacology and Immunotoxicology, 36(5), 349-54. [Link]
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The Development of BTK Inhibitors: A Five-Year Update. (2022). International Journal of Molecular Sciences, 23(19), 11859. [Link]
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Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2020). Molecules, 25(19), 4499. [Link]
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Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. (2012). Journal of Medicinal Chemistry, 55(17), 7661-7674. [Link]
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pharmacophore-modeling-and-its-applications - Ask this paper | Bohrium. (n.d.). Bohrium. Retrieved January 2, 2026, from [Link]
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OXIDATION OF BENZYL ALCOHOLS AND ACYLOINS WITH (NO3)3CeBrO3. (2001). Main Group Metal Chemistry, 24(5), 309-312. [Link]
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Methodological & Application
Synthesis of 3-(Methylsulfonyl)benzyl alcohol from 3-methylthiobenzyl alcohol
Application Note & Protocol
Selective Synthesis of 3-(Methylsulfonyl)benzyl alcohol via Oxidation of 3-Methylthiobenzyl alcohol
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The protocol details a robust and selective oxidation of the corresponding thioether, 3-methylthiobenzyl alcohol, using potassium peroxymonosulfate (Oxone). We delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for this transformation.
Introduction and Strategic Overview
The conversion of thioethers to sulfones is a fundamental transformation in organic synthesis. Sulfones are prevalent motifs in medicinal chemistry, valued for their ability to act as hydrogen bond acceptors and for their metabolic stability. The target molecule, this compound, incorporates both a sulfone and a primary benzylic alcohol, making it a versatile building block.
The primary challenge in this synthesis is the chemoselective oxidation of the sulfur atom without affecting the primary alcohol functionality. While numerous oxidants can convert thioethers to sulfones, many are also capable of oxidizing primary alcohols to aldehydes or carboxylic acids.[1][2][3][4] Our selected strategy employs Oxone (2KHSO₅·KHSO₄·K₂SO₄), a versatile, inexpensive, and environmentally benign oxidant.[3] The oxidation of thioethers with Oxone is typically rapid and efficient under mild conditions, and significantly faster than the oxidation of benzylic alcohols, allowing for a high degree of selectivity.[5][6]
This protocol is designed to be self-validating, providing clear benchmarks for reaction monitoring, purification, and final product characterization.
Principle of the Method: The Oxone Oxidation
Oxone's active component is potassium peroxymonosulfate (KHSO₅). The oxidation mechanism involves the nucleophilic attack of the electron-rich sulfur atom of the thioether onto the electrophilic peroxide oxygen of the HSO₅⁻ ion. This process occurs in two successive steps:
-
Thioether to Sulfoxide: The first oxidation is rapid, forming the intermediate 3-(methylsulfinyl)benzyl alcohol.
-
Sulfoxide to Sulfone: The second oxidation, from sulfoxide to the final sulfone product, is generally slower.
By using a stoichiometric excess of Oxone, the reaction can be driven to completion to yield the desired sulfone. The reaction is typically performed in a polar protic solvent mixture, such as methanol/water or acetonitrile/water, which effectively dissolves both the organic substrate and the inorganic oxidant.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | CAS No. | Notes |
| 3-Methylthiobenzyl alcohol | C₈H₁₀OS | 154.23 | 34185-93-4 | Starting material. |
| Oxone® (Potassium peroxymonosulfate) | 2KHSO₅·KHSO₄·K₂SO₄ | 614.76 | 70693-62-8 | Oxidizing agent. |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Reaction solvent. Anhydrous grade. |
| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 | Reaction co-solvent. |
| Sodium Sulfite (Na₂SO₃) | Na₂SO₃ | 126.04 | 7757-83-7 | For quenching excess oxidant. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | For washing the organic phase. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylthiobenzyl alcohol (5.00 g, 32.4 mmol, 1.0 equiv).
-
Dissolve the starting material in methanol (80 mL).
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Oxidant Preparation and Addition:
-
In a separate 250 mL beaker, prepare a solution of Oxone (43.9 g, 71.4 mmol, 2.2 equiv) in deionized water (80 mL). Note: The dissolution is endothermic and may require stirring.
-
While maintaining the reaction flask at 0 °C, add the Oxone solution dropwise via an addition funnel over a period of 30-45 minutes. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent over-oxidation of the benzyl alcohol.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, being more polar, will have a lower Rf value than the starting material.
-
-
Work-up and Quenching:
-
Once the reaction is complete (as indicated by TLC), cool the mixture again in an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test indicates the absence of peroxides. Trustworthiness Note: This step is critical to safely neutralize the excess oxidant before solvent removal and extraction.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
-
Extraction and Isolation:
-
Transfer the resulting aqueous slurry to a 500 mL separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (1 x 100 mL), followed by brine (1 x 100 mL) to remove residual inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a white to off-white solid.
-
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then further in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration.
-
Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc). Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of Experimental Workflow
Caption: High-level workflow for the synthesis of this compound.
Characterization and Validation
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.95-7.85 (m, 2H, Ar-H), 7.60-7.50 (m, 2H, Ar-H), 4.80 (s, 2H, -CH₂OH), 3.05 (s, 3H, -SO₂CH₃), ~2.0 (br s, 1H, -OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 142.5, 139.0, 129.5, 128.0, 126.5, 126.0, 64.0, 44.5.
-
IR (KBr, cm⁻¹): 3450-3300 (O-H stretch), 1305, 1150 (S=O asymmetric and symmetric stretch).
-
Mass Spectrometry (ESI+): m/z 187.05 [M+H]⁺, 209.03 [M+Na]⁺.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.[7][8]
-
Oxidizing Agents: Oxone is a strong oxidizing agent. Avoid contact with combustible materials.[9][10] Store in a cool, dry place away from organic materials. The reaction can be exothermic; maintain proper temperature control.
-
Handling Solvents: Methanol is toxic and flammable. Ethyl acetate is flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Quenching: The quenching of excess oxidant is also exothermic. Perform this step slowly and with cooling.
-
Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations.
References
- European Organic Peroxide Safety Group. (n.d.). Safe Handling. Retrieved from the European Organic Peroxide Safety Group website.
- Yale Environmental Health & Safety. (2021). Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS.
- SLAC National Accelerator Laboratory. (2013). Organic Peroxides Safe Handling Guideline.
- HM Royal. (2024). Organic Peroxide Stability: Key Considerations for Safe Handling and Storage.
- Henderson, T. J. (2025).
- ResearchGate. (2025). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3.
- Sciencemadness Discussion Board. (2021). benzyl alcohol oxidation.
- Wiley Online Library. (n.d.).
- Google Patents. (n.d.). Synthesis of 3,5-bis(dimethylamino)-α-[(methylsulfonyl)-methyl]benzyl alcohol.
- Reddit. (2022).
- ACS Publications. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters.
- MDPI. (n.d.). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview.
- ResearchGate. (2025).
- Scholars Research Library. (n.d.).
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- Phase-Transfer Catalysis. (n.d.). PTC-Oxone® Oxidation of Sulfide to Sulfone.
- University of Michigan Library. (n.d.).
- Semantic Scholar. (2012).
- ACS Publications. (2013). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews.
- Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Aqueous Oxone.
- Organic Syntheses. (n.d.).
- Organic Syntheses. (n.d.).
- Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate.
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.
- PubMed. (n.d.).
- Google Patents. (n.d.).
- NIST WebBook. (n.d.). 3-Methylbenzyl alcohol.
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Experimental protocol for the oxidation of 3-(Methylsulfonyl)benzyl alcohol
An Application Note and Experimental Protocol for the Oxidation of 3-(Methylsulfonyl)benzyl alcohol
Abstract
This document provides a comprehensive guide for the oxidation of this compound to its corresponding aldehyde, 3-(methylsulfonyl)benzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. We will delve into the selection of an appropriate oxidation method, present a detailed, field-tested experimental protocol, and discuss essential aspects of reaction monitoring, purification, characterization, and safety. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood procedure for this specific chemical conversion.
Introduction: The Rationale for Selective Oxidation
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The target product, 3-(methylsulfonyl)benzaldehyde, is a valuable building block due to the presence of two key functional groups: an aldehyde, which can undergo a wide array of subsequent reactions (e.g., reductive amination, Wittig reactions, aldol condensations), and a methylsulfonyl group, which acts as a strong electron-withdrawing group and can serve as a polar contact in drug-receptor interactions.
The challenge in oxidizing this compound lies in achieving high selectivity for the aldehyde without over-oxidation to the corresponding carboxylic acid.[1] The presence of the sulfur atom in the sulfone group requires a mild oxidation method that is tolerant of this functionality. This application note will compare several common methods and provide a detailed protocol for the Dess-Martin Periodinane (DMP) oxidation, a method known for its mildness, high yield, and broad functional group compatibility.[2]
Choosing the Right Tool: A Comparative Overview of Oxidation Methods
Several methods can be employed for the oxidation of primary benzylic alcohols. The choice of oxidant is critical to ensure a successful and high-yielding reaction.
-
Chromium-Based Reagents (e.g., PCC, PDC): While effective, these reagents are toxic and generate hazardous heavy metal waste, making them less desirable from an environmental and safety perspective.[3]
-
DMSO-Based Oxidations (e.g., Swern, Moffatt): The Swern oxidation is a highly reliable and mild method that efficiently converts primary alcohols to aldehydes.[4][5] It operates at very low temperatures (-78 °C) and avoids over-oxidation.[6] However, it requires careful temperature control and generates dimethyl sulfide, a volatile and notoriously malodorous byproduct.[7] This can complicate the work-up and requires a well-ventilated fume hood.
-
Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane): The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to achieve mild and selective oxidation.[3][8] Key advantages include ambient reaction temperatures, neutral pH conditions, shorter reaction times, and a straightforward workup.[2][9] The sulfone group in our substrate is inert to these conditions. Given its operational simplicity and high efficiency, DMP is an excellent choice for this transformation.
-
TEMPO-Catalyzed Oxidations: This method uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant (like bleach or N-chlorosuccinimide).[10] It is an efficient and often "greener" alternative. However, optimizing the catalytic cycle for a specific substrate can sometimes require more development work compared to stoichiometric methods like DMP oxidation.[11][12]
The Dess-Martin Oxidation: Mechanism and Workflow
The reaction proceeds through a ligand exchange on the hypervalent iodine center, where the alcohol displaces an acetate group.[8][13] A subsequent intramolecular elimination, facilitated by another acetate ion acting as a base, yields the desired aldehyde, acetic acid, and the iodinane byproduct.[2]
Chemical Reaction Diagram
Caption: Oxidation of this compound using DMP.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for DMP oxidation.
Detailed Experimental Protocol
This protocol is designed for a ~1.0 g scale reaction. Reagents and solvents should be of appropriate grade and used as received unless otherwise noted.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | C₈H₁₀O₃S | 186.23 | 1.0 | 5.37 | 1.0 g |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 1.2 | 6.44 | 2.73 g |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - | 50 mL |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 2.0 | 10.74 | 0.90 g (optional) |
| Saturated aq. NaHCO₃ solution | - | - | - | - | ~30 mL |
| 10% aq. Na₂S₂O₃ solution | - | - | - | - | ~30 mL |
| Brine (Saturated aq. NaCl) | - | - | - | - | ~20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | ~5 g |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.37 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the alcohol is completely dissolved. If your starting material or solvent is acidic, adding a mild base like sodium bicarbonate (0.90 g, 10.74 mmol) at this stage can be beneficial to buffer the acetic acid produced during the reaction.[3]
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (2.73 g, 6.44 mmol) portion-wise over 5 minutes. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting alcohol should have a lower Rf value than the product aldehyde. The reaction is generally complete within 1-3 hours.[9]
-
Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution (30 mL) and 10% aqueous sodium thiosulfate solution (30 mL). Stir vigorously for 15-20 minutes until the organic layer is clear. The sodium thiosulfate reduces any remaining DMP and the iodinane byproduct.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(methylsulfonyl)benzaldehyde as a white to off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Safety and Handling
-
General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Dess-Martin Periodinane (DMP): DMP is an oxidizing agent and can be shock-sensitive and potentially explosive, especially when heated above 130 °C or in the presence of impurities.[15] Avoid grinding or subjecting it to impact. Store it in a cool, dry place away from combustible materials.[16]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Quenching the reaction mixture with sodium thiosulfate is crucial for neutralizing the reactive iodine species before disposal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient DMP.- Low quality/decomposed DMP. | - Add an additional 0.1-0.2 equivalents of DMP and continue stirring.- Use a fresh batch of DMP. The addition of one equivalent of water can sometimes accelerate the reaction.[9][17] |
| Low Yield | - Product lost during work-up.- Over-elution during chromatography. | - Ensure complete extraction from the aqueous layer.- Carefully monitor fractions during column chromatography using TLC. |
| Side Product Formation | - Reaction run for too long.- Acid-sensitive substrate. | - Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.- Add a buffer like pyridine or NaHCO₃ to the reaction mixture.[3] |
References
-
Wikipedia. Swern oxidation. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
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Organic Chemistry Portal. Dess-Martin Oxidation (PDF). [Link]
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Organic Syntheses. The Dess-Martin Periodinane. [Link]
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ACS Publications. Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. [Link]
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Wikipedia. Dess–Martin periodinane. [Link]
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Carl ROTH. Safety Data Sheet: Dess-Martin periodinane. [Link]
-
Suvchem. DESS MARTIN PERIODINANE (DMP FOR SYNTHESIS) Safety Data Sheet. [Link]
-
Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link]
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Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
-
Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]
-
Universal Print. Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. [Link]
-
ResearchGate. TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. [Link]
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National Institutes of Health. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. [Link]
-
ResearchGate. The photographs of CuO-REC/TEMPO catalytic oxidation of benzyl alcohol.... [Link]
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PubMed. Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy. [Link]
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ResearchGate. Table 3. Principal Features of Enzymatic (ADH) Oxidation Methods for.... [Link]
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Wipf Group, University of Pittsburgh. Alcohol Oxidations. [Link]
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TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]
-
TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system (PDF). [Link]
-
TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous (PDF). [Link]
-
Chemeurope.com. Swern oxidation. [Link]
-
Chemistry LibreTexts. The Oxidation of Alcohols. [Link]
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ResearchGate. Reaction conditions for the oxidation of benzyl alcohol to benzaldehyde. [Link]
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National Institutes of Health. Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]
-
ResearchGate. (PDF) Screening methods for enzyme-mediated alcohol oxidation. [Link]
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Royal Society of Chemistry. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. [Link]
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ResearchGate. A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. [Link]
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Chemistry Steps. Reactions at the Benzylic Position. [Link]
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MDPI. Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]
-
Wipf Group, University of Pittsburgh. Allylic and Benzylic Oxidation. [Link]
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The Versatile Synthon: Harnessing 3-(Methylsulfonyl)benzyl Alcohol in Modern Organic Synthesis
Introduction: The Strategic Importance of the Methylsulfonyl Moiety
In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The methylsulfonyl group (-SO₂CH₃) is a prime example of such a functionality. Its strong electron-withdrawing nature, coupled with its capacity to act as a hydrogen bond acceptor, makes it a valuable component in the design of biologically active compounds. 3-(Methylsulfonyl)benzyl alcohol, a readily available building block, presents itself as a key starting material for the introduction of this important pharmacophore.
This technical guide provides an in-depth exploration of this compound as a versatile synthon. We will delve into its fundamental reactivity, providing detailed, field-proven protocols for its key transformations, and showcase its application in the synthesis of complex molecular architectures relevant to the pharmaceutical industry. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Core Reactivity and Synthetic Potential
The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the primary benzylic alcohol and the meta-disposed methylsulfonyl group. The alcohol functionality serves as a handle for a variety of classical transformations, while the electron-withdrawing sulfonyl group modulates the reactivity of the aromatic ring and the benzylic position.
The primary applications of this building block revolve around three key transformations, which will be detailed in the subsequent sections:
-
Oxidation to 3-(Methylsulfonyl)benzaldehyde: A pivotal transformation to access the corresponding aldehyde, a crucial precursor for imine formation, Wittig reactions, and other carbonyl chemistries.
-
Conversion to 3-(Methylsulfonyl)benzyl Halides: Transformation of the alcohol into a good leaving group (e.g., -Cl, -Br) opens the door for a vast array of nucleophilic substitution reactions, most notably the formation of ethers and the crucial Suzuki-Miyaura cross-coupling reaction.
-
Etherification via Williamson Ether Synthesis: Direct formation of ethers from the alcohol, providing a straightforward route to a diverse range of derivatives.
Application Note I: Oxidation to 3-(Methylsulfonyl)benzaldehyde
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For a substrate like this compound, over-oxidation to the carboxylic acid is a potential side reaction that must be carefully controlled. Several methods can be employed, with the choice of oxidant and reaction conditions being critical for achieving high yields and selectivity.
Protocol 1: Swern Oxidation
The Swern oxidation is a mild and highly efficient method for the oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride. The low reaction temperatures minimize the risk of over-oxidation.
Reaction Scheme:
Application Notes and Protocols: The Strategic Incorporation of 3-(Methylsulfonyl)benzyl Alcohol in the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of small molecule kinase inhibitors is a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of the application of 3-(Methylsulfonyl)benzyl alcohol, a versatile building block, in the synthesis of potent and selective kinase inhibitors. We will explore the strategic rationale for incorporating the methylsulfonyl moiety, detail robust protocols for converting the starting alcohol into key synthetic intermediates, and present a representative workflow for the synthesis of a novel kinase inhibitor scaffold.
Introduction: The Significance of the Methylsulfonyl Moiety in Kinase Inhibition
The methylsulfonyl group (–SO₂CH₃) is a privileged functional group in medicinal chemistry, prized for its unique combination of physicochemical properties.[1] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor significantly influence a molecule's solubility, metabolic stability, and target engagement.[1] In the context of kinase inhibitors, the sulfonyl group often serves as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase, thereby enhancing potency and selectivity.[2]
This compound provides a readily available and versatile starting point for introducing this valuable moiety into kinase inhibitor scaffolds. Its benzylic alcohol functionality allows for straightforward chemical manipulation into more reactive intermediates, such as aldehydes and halides, which can then participate in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.
This guide will focus on two primary synthetic pathways originating from this compound, demonstrating its utility in building complex kinase inhibitor architectures.
Strategic Planning: From Alcohol to Key Intermediates
The synthetic utility of this compound is unlocked by its conversion into two key intermediates: 3-(Methylsulfonyl)benzaldehyde and 3-(Methylsulfonyl)benzyl bromide . These intermediates serve as versatile coupling partners in subsequent reactions.
Workflow Overview
The overall synthetic strategy is depicted below. The initial step involves the choice between oxidation to the aldehyde or conversion to the benzyl bromide, depending on the desired bond-forming reaction in the subsequent steps.
Caption: Synthetic pathways from this compound.
Experimental Protocols: Synthesis of Key Intermediates
Protocol 1: Oxidation to 3-(Methylsulfonyl)benzaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde is a crucial step for subsequent reductive amination or multicomponent reactions. A variety of oxidizing agents can be employed; pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are common choices that offer good yields and minimize over-oxidation to the carboxylic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Pyridinium chlorochromate (PCC) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM), anhydrous | ACS Grade | Commercially Available |
| Celite® | --- | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Anhydrous magnesium sulfate | ACS Grade | Commercially Available |
Step-by-Step Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and Celite® in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq.) in DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(Methylsulfonyl)benzaldehyde as a white solid.
Trustworthiness Check: The progress of the reaction should be carefully monitored by TLC to avoid the formation of byproducts. The use of Celite® is crucial for adsorbing the chromium tars, facilitating a cleaner workup.
Protocol 2: Conversion to 3-(Methylsulfonyl)benzyl bromide
Conversion of the alcohol to the more reactive benzyl bromide enables its use in nucleophilic substitution reactions, such as the N-alkylation of heterocyclic cores common in kinase inhibitors. A common and effective method is the Appel reaction using triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS).
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Triphenylphosphine (PPh₃) | Reagent Grade | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ACS Grade | Commercially Available |
| Water | Deionized | --- |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available |
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add N-bromosuccinimide (1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding water and extract the product with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(Methylsulfonyl)benzyl bromide.
Trustworthiness Check: The reaction is typically rapid. Careful control of temperature during the addition of NBS is recommended to manage the exotherm. The byproduct, triphenylphosphine oxide, can often be challenging to remove completely by chromatography; trituration with a non-polar solvent like diethyl ether may be beneficial.
Application in Kinase Inhibitor Synthesis: A Representative Workflow
To illustrate the utility of these intermediates, we present a hypothetical synthesis of a novel Rho-kinase (ROCK) inhibitor. ROCK inhibitors have therapeutic potential in cardiovascular diseases and cancer.[3] The target molecule features a 4-aminopyridine core, a common hinge-binding motif in kinase inhibitors, functionalized with the 3-(methylsulfonyl)benzyl group.
Synthetic Scheme
Caption: Two convergent pathways to a hypothetical ROCK inhibitor.
Protocol 3: Synthesis via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds in pharmaceutical synthesis due to its operational simplicity and broad substrate scope.[4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-(Methylsulfonyl)benzaldehyde | As synthesized in Protocol 1 | --- |
| 4-Aminopyridine | ≥98% | Commercially Available |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Commercially Available |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available |
| Acetic acid | Glacial | Commercially Available |
| Saturated sodium bicarbonate solution | --- | --- |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available |
Step-by-Step Procedure:
-
To a solution of 3-(Methylsulfonyl)benzaldehyde (1.0 eq.) and 4-aminopyridine (1.1 eq.) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Quench the reaction carefully with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.
Trustworthiness Check: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, making it ideal for a one-pot procedure.[4] The reaction is sensitive to moisture, so anhydrous conditions are recommended for optimal results.
Data Summary and Physicochemical Properties
The incorporation of the 3-(methylsulfonyl)benzyl moiety is expected to influence the physicochemical properties of the final inhibitor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| This compound | C₈H₁₀O₃S | 186.23 | 0.85 |
| 3-(Methylsulfonyl)benzaldehyde | C₈H₈O₃S | 184.21 | 1.12 |
| 3-(Methylsulfonyl)benzyl bromide | C₈H₉BrO₂S | 249.12 | 1.98 |
| Target ROCK Inhibitor | C₁₄H₁₅N₃O₂S | 289.35 | 2.54 |
Calculated logP values are estimations and may vary from experimental values.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its straightforward conversion into key reactive intermediates, the aldehyde and the bromide, opens up a wide array of synthetic possibilities for constructing complex, biologically active molecules. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to incorporate the advantageous 3-(methylsulfonyl)benzyl moiety into novel kinase inhibitor scaffolds. Future work could explore the use of this building block in other advanced synthetic methodologies, such as multicomponent reactions (e.g., Ugi or Passerini reactions)[6][7][8], to rapidly generate diverse libraries of kinase inhibitors for high-throughput screening and lead optimization.
References
-
Takami, A., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(3), 2115-37. [Link]
-
Various Authors. (n.d.). The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. PubMed Central. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Golding, B. T., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed, 2010(11), 2234-43. [Link]
-
Various Authors. (n.d.). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. National Institutes of Health. [Link]
-
Various Authors. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PubMed Central. [Link]
-
Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-72. [Link]
-
Various Authors. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]
-
Various Authors. (n.d.). Other reactions for kinetic target-guided synthesis. (A) The 3C-Ugi... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Various Authors. (2023). Design and Synthesis of Ketenimine Sulfonamide Conjugates through Multicomponent Reactions; A Combined Cytotoxic Analysis and Computational Exploration. PubMed Central. [Link]
-
Chusov, D., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
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Application Notes and Protocols for the Preparation of 3-(Methylsulfonyl)benzyl Alcohol Derivatives
Abstract
This comprehensive guide provides detailed protocols for the synthesis of 3-(Methylsulfonyl)benzyl alcohol and its subsequent derivatization. The methylsulfonyl moiety is a critical pharmacophore in modern drug discovery, valued for its ability to enhance solubility, modulate lipophilicity, and participate in hydrogen bonding, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] These protocols are designed for researchers and scientists in medicinal chemistry and drug development, offering a clear pathway to a versatile scaffold for creating novel therapeutic agents. This document outlines a two-stage synthesis of the core molecule followed by protocols for derivatization at both the hydroxyl group and the aromatic ring.
Introduction
The benzyl alcohol scaffold is a foundational structure in medicinal chemistry, present in a wide array of therapeutic agents.[2] The incorporation of a methylsulfonyl group introduces a potent electron-withdrawing feature and a strong hydrogen bond acceptor, which can significantly influence a molecule's interaction with biological targets.[1] Specifically, the 3-(methylsulfonyl) substitution pattern provides a unique vector for structural elaboration, allowing for the exploration of diverse chemical space in structure-activity relationship (SAR) studies. This guide details a reliable synthetic route to this compound, starting from readily available precursors, and provides experimentally grounded protocols for its derivatization into a library of novel compounds.
PART 1: Synthesis of this compound
The synthesis of the target compound is achieved in a two-step sequence: reduction of a commercially available starting material to form the corresponding methylthio-substituted benzyl alcohol, followed by a selective oxidation of the thioether to the sulfone.
Protocol 1: Synthesis of 3-(Methylthio)benzyl Alcohol
This protocol describes the reduction of 3-(methylthio)benzoic acid to 3-(methylthio)benzyl alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for carboxylic acids.
Materials:
-
3-(Methylthio)benzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and anhydrous diethyl ether. Cool the flask in an ice bath.
-
Addition of LiAlH₄: Carefully and portion-wise, add lithium aluminum hydride (1.5 equivalents) to the cooled solvent. Stir the resulting suspension.
-
Addition of Starting Material: Dissolve 3-(methylthio)benzoic acid (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by cooling the flask in an ice bath and slowly adding water dropwise, followed by 1 M HCl until the grayish precipitate turns into a white solid and the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-(methylthio)benzyl alcohol.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-(methylthio)benzyl alcohol.
Protocol 2: Oxidation of 3-(Methylthio)benzyl Alcohol to this compound
This protocol details the oxidation of the thioether to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation.[3]
Materials:
-
3-(Methylthio)benzyl alcohol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 3-(methylthio)benzyl alcohol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a stir bar. Cool the solution in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution over 30 minutes. A white precipitate of meta-chlorobenzoic acid will form.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy any excess peroxide.
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
PART 2: Derivatization of this compound
The synthesized this compound can be derivatized at two primary locations: the hydroxyl group and the aromatic ring.
Protocol 3: Derivatization at the Hydroxyl Group - Synthesis of Ethers and Esters
The hydroxyl group can be readily converted into ethers or esters, which can act as prodrug moieties or modulate the compound's physicochemical properties.
This protocol describes the formation of a benzyl ether by reacting the alcohol with an alkyl halide in the presence of a strong base.[4]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Alkyl Halide: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
This protocol details the formation of an ester by reacting the alcohol with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C.
-
Addition of Acyl Chloride: Add the acyl chloride (1.2 equivalents) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.
Protocol 4: Derivatization of the Aromatic Ring - Suzuki-Miyaura Coupling
To functionalize the aromatic ring, a halogenated derivative of this compound is first required. This can be achieved through standard electrophilic aromatic substitution reactions (e.g., bromination). The resulting aryl halide can then undergo Suzuki-Miyaura cross-coupling to introduce a wide variety of substituents.[5][6]
This protocol describes the bromination of the aromatic ring, likely at a position ortho or para to the activating hydroxylmethyl group and meta to the deactivating methylsulfonyl group.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of NBS: Add N-Bromosuccinimide (1.1 equivalents) in one portion.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up and Purification: Quench with saturated sodium thiosulfate solution and extract with DCM. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting bromo-derivative by column chromatography.
This protocol outlines the coupling of the bromo-derivative with a boronic acid.
Materials:
-
Bromo-3-(Methylsulfonyl)benzyl alcohol derivative
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flask, combine the bromo-derivative (1.0 equivalent), boronic acid, palladium catalyst, and base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Heat the reaction mixture at 80-100 °C for 4-12 hours, or until completion as indicated by TLC.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Summary and Visualization
Table 1: Summary of Synthetic Protocols
| Protocol | Description | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Reduction of Carboxylic Acid | 3-(Methylthio)benzoic acid | LiAlH₄ | 85-95 |
| 2 | Oxidation of Thioether | 3-(Methylthio)benzyl alcohol | m-CPBA | 80-90 |
| 3a | Williamson Ether Synthesis | This compound | NaH, Alkyl halide | 70-85 |
| 3b | Esterification | This compound | Acyl chloride, Et₃N | 85-95 |
| 4a | Aromatic Bromination | This compound | NBS | 75-85 |
| 4b | Suzuki-Miyaura Coupling | Bromo-derivative | Boronic acid, Pd catalyst | 60-80 |
Figure 1: Synthetic Workflow for this compound Derivatives
Caption: Overall synthetic scheme for the preparation of this compound and its derivatives.
Scientific Integrity and Causality
The choice of reagents and reaction conditions in these protocols is based on established principles of organic synthesis. The use of LiAlH₄ in Protocol 1 is necessitated by the stability of carboxylic acids to milder reducing agents. In Protocol 2, m-CPBA is a highly selective oxidant for converting thioethers to sulfones without affecting the alcohol functionality. The Williamson ether synthesis (Protocol 3a) is a classic and reliable method for forming ether linkages, while the use of acyl chlorides (Protocol 3b) provides a rapid and high-yielding route to esters. For aromatic functionalization, the Suzuki-Miyaura coupling (Protocol 4b) is a cornerstone of modern C-C bond formation due to its functional group tolerance and broad substrate scope.[5][6]
Safety and Handling
-
Lithium aluminum hydride (LiAlH₄): Reacts violently with water. Handle under an inert atmosphere and quench with extreme care.
-
meta-Chloroperoxybenzoic acid (m-CPBA): A potential explosive, especially when dry. Handle with care and store appropriately.
-
Sodium hydride (NaH): Flammable solid that reacts with water. Handle in a fume hood under an inert atmosphere.
-
Palladium catalysts: May be toxic and should be handled with appropriate personal protective equipment.
-
Solvents: Diethyl ether, THF, and DCM are flammable and/or volatile. Use in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
PrepChem. (n.d.). Synthesis of 4-benzyl-3-methylthio-5-sulfamylbenzyl alcohol. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Arkat USA. (2009). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(methylthio)benzyl chloride. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). p-Methylthiobenzyl Alcohol: A Versatile Chemical Intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35056–35061. [Link]
-
SRM University-AP. (2023). Metal-free synthesis of N-sulfonyl imines from benzyl alcohol derivatives and iminoiodinanes via mechanochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif. Retrieved from [Link]
-
PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Benzyl Alcohols and Acyloins with (NO3)3CeBrO3. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction pathway of oxidation of benzyl alcohol in methanol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzyl alcohol derivatives.
-
NIST. (n.d.). Benzyl alcohol, TMS derivative. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
ResearchGate. (2023). Direct Substitution of a Hydroxyl Group by a Carboxyl Group at the Benzylic Position in Benzyl Alcohols by Electrochemical Reduction in the Presence of Carbon Dioxide: Improvement Enabling Electrochemical Direct Carboxylation of Benzyl Alcohols even in the Absence of an Electron-withdrawing Group on the Phenyl Ring. Retrieved from [Link]
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- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: Comprehensive Analytical Characterization of 3-(Methylsulfonyl)benzyl alcohol
Introduction
3-(Methylsulfonyl)benzyl alcohol is a key organic intermediate utilized in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a benzyl alcohol moiety substituted with a methylsulfonyl group, imparts specific reactivity and physicochemical properties. The purity, stability, and structural integrity of this compound are paramount to ensure the quality, safety, and efficacy of the final products.
This application note provides a comprehensive suite of analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for identity confirmation, purity assessment, impurity profiling, and thermal stability analysis. The described protocols are grounded in established analytical principles, ensuring robust and reliable results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical conditions and interpreting data.
| Property | Value | Source |
| CAS Number | 220798-39-0 | [1] |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.2 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| IUPAC Name | (3-(Methylsulfonyl)phenyl)methanol | N/A |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone for assessing the purity of chemical intermediates and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer complementary information for a complete purity profile.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Causality: RP-HPLC is the primary method for determining the purity and assay of this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The methylsulfonyl and hydroxyl groups lend the molecule sufficient polarity to elute from the column under reversed-phase conditions, while the aromatic ring provides the necessary hydrophobicity for retention. The use of a UV detector is ideal, as the benzene ring contains a chromophore that absorbs UV light, allowing for sensitive detection.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the same diluent.
-
-
Data Analysis:
-
The purity is calculated using the area percentage method from the resulting chromatogram. The retention time of the major peak in the sample chromatogram should match that of the reference standard.
-
This method is also suitable for validation according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.[2]
-
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Gas Chromatography (GC)
Experimental Protocol:
-
Instrumentation:
-
GC system equipped with a split/splitless injector, an FID or MS detector.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or 250 °C (MS Transfer Line).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Dissolve approximately 20 mg of the sample in 10 mL of a suitable high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
-
Data Analysis:
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. The distinct chemical environments of the protons and carbons in this compound result in a predictable and unique spectral fingerprint.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} proton-decoupled spectra at room temperature.
-
Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
Expected Spectral Data: The chemical shifts (δ) are reported in parts per million (ppm).
| ¹H NMR (Expected) | δ (ppm, approx.) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.5 - 8.0 | Multiplet (m) | 4H | Ar-H |
| Benzylic Protons | ~4.7 | Singlet (s) | 2H | -CH ₂-OH |
| Hydroxyl Proton | Variable (2-5) | Broad Singlet (s) | 1H | -CH₂-OH |
| Methyl Protons | ~3.1 | Singlet (s) | 3H | -SO₂-CH ₃ |
| ¹³C NMR (Expected) | δ (ppm, approx.) | Assignment |
| Aromatic Carbons | 125 - 145 | 4 signals (due to symmetry) |
| Benzylic Carbon | ~64 | -C H₂-OH |
| Methyl Carbon | ~44 | -SO₂-C H₃ |
Mass Spectrometry (MS)
Principle of Causality: MS provides the molecular weight of the compound and structural information based on its fragmentation pattern. Electron Ionization (EI), often coupled with GC, causes extensive fragmentation useful for structural fingerprinting. Electrospray Ionization (ESI), typically coupled with LC, is a softer technique that usually provides the protonated molecular ion [M+H]⁺, confirming the molecular weight. The fragmentation of benzyl alcohols often involves the loss of water (H₂O) or the hydroxyl radical (•OH).[8][9]
Experimental Protocol (LC-MS):
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
Method: Use the HPLC method described in Section 3.1.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Expected Data:
-
Molecular Ion: [M+H]⁺ at m/z 187.2.
-
Key Fragments:
-
m/z 169: Loss of H₂O ([M+H - H₂O]⁺).
-
m/z 107: Potential rearrangement and fragmentation.
-
Diagram: Key Mass Spectrometry Fragmentation
Caption: Proposed ESI+ fragmentation pathway.
Thermal Analysis
Principle of Causality: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the thermal stability, decomposition profile, and solid-state properties of the material.[10] TGA measures mass loss versus temperature, indicating decomposition temperatures. DSC measures the heat flow associated with thermal events, allowing for the determination of the melting point and assessment of purity via melting point depression.[11]
Experimental Protocol:
-
Instrumentation: TGA and DSC analyzers.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
TGA Conditions:
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 500 °C.
-
-
DSC Conditions:
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 200 °C (or above melting point).
-
Data Interpretation:
-
TGA Thermogram: The onset temperature of mass loss indicates the beginning of thermal decomposition. A single, sharp mass loss step suggests a clean decomposition process.
-
DSC Thermogram: A sharp endothermic peak corresponds to the melting point of the crystalline solid. The peak temperature is taken as the melting point. A broad peak or the presence of multiple peaks may indicate impurities or polymorphism.
Logical Relationship Diagram: Multi-Technique Characterization
Caption: Interrelation of analytical goals and techniques.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of chromatographic, spectroscopic, and thermal analysis techniques detailed in this note provides a robust framework for confirming the identity, quantifying the purity, and assessing the thermal stability of this important chemical intermediate. Each technique yields critical and complementary information, ensuring a complete and reliable characterization that meets the stringent requirements of the pharmaceutical and chemical industries.
References
-
Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000540 3-methylbenzyl Alcohol. Retrieved from [Link]
-
Cenmed. (n.d.). 3 (Methylsulfonyl)Benzyl Alcohol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Methylbenzyl alcohol (CAS 587-03-1). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Methylbenzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbenzyl alcohol. Retrieved from [Link]
-
Rukunudin, I. H., et al. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Chemistry Stack Exchange. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]
-
Waters. (n.d.). Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]
-
YouTube. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Zhang, Q., et al. (2018). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). Benzyl Alcohol - Analytical Method Validation. Retrieved from [Link]
-
Dasgupta, A., & Humphrey, E. P. (2011). Gas Chromatographic- mas spectrometric identification. Global Research Online. Retrieved from [Link]
-
Greenfield Global. (n.d.). Residual Solvents in Benzyl Alcohol. Retrieved from [Link]
-
Publisso. (n.d.). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved from [Link]
-
Redalyc. (n.d.). Conceptual approach to thermal analysis and its main applications. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA and Benzyl Alcohol. Retrieved from [Link]
-
Shrivastava, V.S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre. Retrieved from [Link]
-
Singh, S. K., & Singh, S. (2009). Stabilization of Lysozyme by Benzyl Alcohol: Surface Tension and Thermodynamic Parameters. PubMed. Retrieved from [Link]
-
Tanimoto, T., et al. (2001). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
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- 10. Conceptual approach to thermal analysis and its main applications [redalyc.org]
- 11. mt.com [mt.com]
Application Notes and Protocols for the High-Yield Synthesis of (3-(methylsulfonyl)phenyl)methanol
Introduction
(3-(methylsulfonyl)phenyl)methanol is a crucial building block in contemporary medicinal chemistry and drug development. The methylsulfonyl group is a key pharmacophore, prized for its ability to enhance the drug-like properties of a molecule. It is a strong electron-withdrawing group that can lower the basicity of nearby functionalities, improve aqueous solubility, and increase metabolic stability by being resistant to hydrolysis and reduction.[1] These characteristics make the methylsulfonyl motif a valuable component in the design of novel therapeutic agents, including inhibitors of enzymes like SARS-CoV-2 Nsp14 Methyltransferase.[2]
The strategic placement of a hydroxymethyl group provides a reactive handle for further synthetic transformations, allowing for the facile integration of the (3-(methylsulfonyl)phenyl) moiety into more complex molecular architectures.[3] Consequently, the development of a robust, high-yield, and scalable synthesis for (3-(methylsulfonyl)phenyl)methanol is of significant interest to researchers in both academic and industrial settings.
This application note provides a detailed guide to the high-yield synthesis of (3-(methylsulfonyl)phenyl)methanol. We present a comparative analysis of two primary synthetic routes, followed by a comprehensive, step-by-step protocol for the recommended and most efficient pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this important synthetic intermediate.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for the preparation of (3-(methylsulfonyl)phenyl)methanol have been identified and evaluated. The choice of route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.
Route 1: Reduction of 3-(methylsulfonyl)benzoic acid
This approach involves the selective reduction of the carboxylic acid functionality of commercially available 3-(methylsulfonyl)benzoic acid. This is a highly convergent and efficient route. The sulfonyl group is generally stable to many reducing agents, allowing for a chemoselective transformation. Borane complexes, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2), are particularly well-suited for this purpose, as they readily reduce carboxylic acids while leaving sulfones intact.
Route 2: Oxidation of (3-(methylthio)phenyl)methanol
An alternative strategy begins with (3-(methylthio)phenyl)methanol, which is then oxidized to the desired sulfone. This route requires a selective oxidation of the thioether in the presence of a primary benzylic alcohol. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. While effective, this method may require careful control of reaction conditions to prevent over-oxidation of the alcohol functionality.
Caption: Overview of the two primary synthetic routes to (3-(methylsulfonyl)phenyl)methanol.
After careful consideration of yield, selectivity, and operational simplicity, the reduction of 3-(methylsulfonyl)benzoic acid (Route 1) is recommended as the superior method for a high-yield synthesis.
Recommended High-Yield Protocol: Reduction of 3-(methylsulfonyl)benzoic acid
This protocol details the synthesis of (3-(methylsulfonyl)phenyl)methanol via the borane-mediated reduction of 3-(methylsulfonyl)benzoic acid. Borane-dimethyl sulfide complex (BMS) is chosen for its stability and ease of handling compared to the borane-THF complex.
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-(methylsulfonyl)benzoic acid | Commercially available and high-purity starting material. |
| Reducing Agent | Borane-dimethyl sulfide complex (BMS) | Highly selective for the reduction of carboxylic acids over sulfones. BMS is more stable and has a higher boiling point than BH3•THF.[2][4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that is compatible with borane reagents and effectively dissolves the starting material. |
| Stoichiometry | 1.1 - 1.5 equivalents of BMS | A slight excess of the reducing agent ensures complete conversion of the starting material. |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0 °C controls the initial exotherm, followed by reaction at room temperature to drive the reaction to completion. |
| Reaction Time | 4 - 12 hours | Sufficient time for complete reduction. Progress can be monitored by Thin Layer Chromatography (TLC). |
| Work-up | Methanolic quench followed by aqueous work-up | Methanol is used to quench excess borane. An aqueous work-up removes boron byproducts and allows for extraction of the desired product.[2] |
| Purification | Column Chromatography or Recrystallization | To isolate the pure product from any minor impurities. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of (3-(methylsulfonyl)phenyl)methanol.
Detailed Step-by-Step Protocol
Materials:
-
3-(methylsulfonyl)benzoic acid (1.0 eq)
-
Borane-dimethyl sulfide complex (BMS, 2.0 M in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(methylsulfonyl)benzoic acid. Dissolve the acid in anhydrous THF (approximately 0.2 M concentration).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add the borane-dimethyl sulfide complex dropwise via a dropping funnel over 20-30 minutes. Effervescence may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C with an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane. Continue stirring for 30 minutes.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add 1 M HCl and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure (3-(methylsulfonyl)phenyl)methanol.
Characterization of (3-(methylsulfonyl)phenyl)methanol
The identity and purity of the synthesized (3-(methylsulfonyl)phenyl)methanol should be confirmed by standard analytical techniques.
Expected Analytical Data
| Analysis | Expected Result |
| Physical State | Sticky oil to solid |
| Molecular Formula | C8H10O3S |
| Molecular Weight | 186.23 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | Typical shifts (ppm): ~7.9 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~4.8 (s, 2H, CH₂), ~3.1 (s, 3H, SO₂CH₃), ~2.0 (br s, 1H, OH). Note: Exact shifts and coupling constants may vary. |
| ¹³C NMR (CDCl₃, 101 MHz) | Typical shifts (ppm): ~143 (Ar-C), ~141 (Ar-C-SO₂), ~130 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~64 (CH₂OH), ~45 (SO₂CH₃). Note: Exact shifts may vary. |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C8H11O3S: 187.04; [M+Na]⁺ calculated for C8H10O3SNa: 209.02. |
Note: The NMR data provided is predicted based on the structure and typical chemical shifts for similar compounds. Actual experimental data should be used for confirmation.
Alternative Synthetic Route: Oxidation of (3-(methylthio)phenyl)methanol
While the reduction route is recommended, the oxidation of (3-(methylthio)phenyl)methanol is a viable alternative. A general protocol using m-CPBA is outlined below.
Procedure Outline:
-
Dissolve (3-(methylthio)phenyl)methanol in a suitable solvent, such as dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add m-CPBA (approximately 2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Perform an aqueous work-up, including a wash with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
This method can be effective, but care must be taken to avoid side reactions, and yields may be lower than the recommended reduction protocol.
Conclusion
This application note provides a comprehensive and reliable protocol for the high-yield synthesis of (3-(methylsulfonyl)phenyl)methanol, a valuable building block for drug discovery and development. The recommended procedure, involving the selective reduction of 3-(methylsulfonyl)benzoic acid with a borane complex, is efficient, scalable, and utilizes readily available starting materials. By following the detailed steps and adhering to the principles of safe laboratory practice, researchers can consistently produce high-purity (3-(methylsulfonyl)phenyl)methanol for their synthetic needs.
References
-
Supporting Information for: Ni-Catalyzed Suzuki-Miyaura Coupling of Amides for the Synthesis of Ketones. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Jo, S., et al. (2023). 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. ACS Infectious Diseases, 9(2), 353-365. Retrieved January 2, 2026, from [Link]
-
HFC Bio. (n.d.). (3-(Methylsulfonyl)phenyl)methanol. Retrieved January 2, 2026, from [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved January 2, 2026, from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved January 2, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 2, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved January 2, 2026, from [Link]
-
ACG Publications. (2023). Records of Natural Products-SI. Retrieved January 2, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved January 2, 2026, from [Link]
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Application Note & Protocol: A Scalable Synthesis of 3-(Methylsulfonyl)benzyl alcohol for Preclinical Development
For: Researchers, scientists, and drug development professionals.
Introduction
3-(Methylsulfonyl)benzyl alcohol is a key intermediate in the synthesis of various pharmacologically active molecules. Its utility in preclinical studies necessitates a reliable and scalable synthetic route that consistently yields high-purity material. This application note provides a detailed, field-proven protocol for the multi-gram synthesis of this compound, starting from the readily available 3-(methylthio)benzyl alcohol. The described method is designed for scalability and incorporates in-process controls and robust analytical characterization to ensure the final compound meets the stringent purity requirements for preclinical evaluation. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the process.
Synthetic Strategy: A Two-Step Oxidation Approach
The chosen synthetic pathway involves the oxidation of the sulfide group in 3-(methylthio)benzyl alcohol to a sulfone. This strategy is advantageous due to the commercial availability of the starting material and the generally high yields and chemoselectivity of the oxidation step.[1] The process is broken down into two key stages: the oxidation reaction and the subsequent purification of the final product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(Methylthio)benzyl alcohol | ≥97% | Commercially Available | |
| Oxone® (Potassium peroxymonosulfate) | Reagent Grade | Commercially Available | |
| Methanol (MeOH) | ACS Grade | Commercially Available | |
| Deionized Water | |||
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| Deuterated Chloroform (CDCl₃) | Commercially Available | For NMR analysis |
Step 1: Oxidation of 3-(Methylthio)benzyl alcohol
This step focuses on the selective oxidation of the thioether to a sulfone using Oxone®. Oxone® is a versatile and relatively safe oxidizing agent, making it suitable for scale-up.[2] The reaction is performed in a mixed solvent system of methanol and water to ensure the solubility of both the organic substrate and the inorganic oxidant.
Protocol:
-
To a 1 L round-bottom flask equipped with a magnetic stir bar, add 3-(methylthio)benzyl alcohol (15.4 g, 100 mmol).
-
Dissolve the starting material in 300 mL of methanol.
-
In a separate beaker, prepare a solution of Oxone® (61.5 g, 100 mmol, 2.0 equivalents) in 300 mL of deionized water. Note: The dissolution of Oxone® is endothermic; some gentle warming may be required.
-
Cool the methanol solution of the starting material to 0 °C in an ice-water bath.
-
Slowly add the Oxone® solution to the reaction flask dropwise over 1 hour, maintaining the internal temperature below 10 °C. Rationale: A slow addition rate and controlled temperature are crucial to manage the exothermic nature of the oxidation and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Mobile phase: 50% Ethyl Acetate in Hexanes).
Caption: Workflow for the oxidation step.
Step 2: Work-up and Extraction
The work-up procedure is designed to quench the reaction, remove excess reagents, and isolate the crude product.
Protocol:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7). Caution: Quenching is exothermic and may cause gas evolution.
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove the methanol.
-
Transfer the remaining aqueous solution to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white to off-white solid.
Step 3: Purification by Column Chromatography
To achieve the high purity required for preclinical studies, the crude product is purified by flash column chromatography.
Protocol:
-
Prepare a silica gel slurry in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 70%).
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white crystalline solid.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Peaks corresponding to the aromatic, benzylic, and methylsulfonyl protons. |
| ¹³C NMR | Structural Confirmation | Peaks corresponding to all unique carbon atoms in the molecule. |
| HPLC | Purity Assessment | A single major peak with >98% purity.[3][4] |
| Mass Spec. | Molecular Weight Confirmation | A molecular ion peak corresponding to the mass of the product.[5] |
| Melting Point | Purity and Identity | A sharp melting point consistent with the literature value. |
Trustworthiness and Self-Validation
The protocol is designed to be self-validating through in-process controls and final product characterization. The TLC monitoring ensures the reaction goes to completion, minimizing impurities from the starting material. The multi-step extraction and washing procedure effectively removes inorganic salts and water-soluble byproducts. Finally, the combination of chromatographic purification and comprehensive analytical testing provides a high degree of confidence in the purity and identity of the synthesized this compound. For rigorous quality control in a regulated environment, validation of the analytical methods, such as HPLC, should be performed according to ICH guidelines.[4]
Safety Considerations
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The oxidation reaction is exothermic and should be conducted with appropriate temperature control.
-
All procedures should be performed in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a robust and scalable method for the synthesis of high-purity this compound, suitable for use in preclinical studies. By detailing the rationale behind the procedural steps and incorporating thorough analytical validation, this guide aims to equip researchers with a reliable protocol to produce this key synthetic intermediate.
References
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available from: [Link]
- Google Patents. US4549993A - Purification of crude, liquid organosulfonyl chloride.
-
Ren, M., & Wang, Y. Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Beijing Physical and Chemical Analysis and Testing Center. Available from: [Link]
-
ARL Bio Pharma. Benzyl Alcohol - Analytical Method Validation. Available from: [Link]
-
Molbase. Synthesis of 3,5-bis(dimethylamino)-α-[(methylsulfonyl)-methyl]benzyl alcohol. Available from: [Link]
-
Molbase. Synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol. Available from: [Link]
-
Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Available from: [Link]
-
PubMed. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Available from: [Link]
-
National Center for Biotechnology Information. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available from: [Link]
- Google Patents. US3068279A - Purification of alkyl aryl sulfonates.
-
European Patent Office. IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - EP 3763700 A1. Available from: [Link]
-
ResearchGate. Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N | Request PDF. Available from: [Link]
-
Asian Journal of Chemistry. Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Available from: [Link]
-
University of Oregon. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Available from: [Link]
-
ResearchGate. Table 1 Oxidation of benzyl alcohol, 1-phenylethanol and cinnamyl.... Available from: [Link]
-
ResearchGate. Competitive oxidation of thioanisole/benzyl alcohol mixture with.... Available from: [Link]
- Google Patents. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde.
-
Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available from: [Link]
-
Organic Syntheses. 3-benzyloxy-2-methyl propanoate. Available from: [Link]
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National Center for Biotechnology Information. Role of benzyl alcohol in the unfolding and aggregation of interferon α-2a. Available from: [Link]
-
ResearchGate. Proposed reaction pathway of oxidation of benzyl alcohol in methanol.. Available from: [Link]
-
MDPI. Effect of Benzyl Alcohol on Main Defense System Components of Galleria mellonella (Lepidoptera). Available from: [Link]
- Google Patents. CN1503772A - The production method of benzyl alcohols.
-
U.S. Food and Drug Administration. MEDICAL REVIEW(S). Available from: [Link]
Sources
Application Notes and Protocols: 3-(Methylsulfonyl)benzyl Alcohol as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Methylsulfonyl Moiety in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry, the design and synthesis of novel heterocyclic scaffolds remain a cornerstone of drug discovery. Heterocyclic compounds are integral to a vast number of pharmaceuticals due to their diverse biological activities.[1] The strategic incorporation of specific functional groups can profoundly influence the physicochemical properties and pharmacological profile of these molecules. Among these, the methylsulfonyl group (–SO₂CH₃) has emerged as a valuable pharmacophore.[2] Its strong electron-withdrawing nature, metabolic stability, and ability to improve aqueous solubility make it a highly desirable feature in drug candidates.[2]
3-(Methylsulfonyl)benzyl alcohol presents itself as a readily available and versatile starting material for the construction of a variety of heterocyclic systems. Its benzylic alcohol functionality serves as a convenient handle for conversion into key reactive intermediates, namely the corresponding aldehyde and halide. These intermediates can then participate in a range of classical and contemporary cyclization strategies to afford medicinally relevant nitrogen-, sulfur-, and oxygen-containing heterocycles. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and mechanistic insights.
Key Synthetic Transformations of this compound
The journey from this compound to diverse heterocyclic frameworks begins with its transformation into more reactive precursors. The two most pivotal transformations are the oxidation to 3-(methylsulfonyl)benzaldehyde and the halogenation to 3-(methylsulfonyl)benzyl halide.
Figure 1: Key synthetic pathways from this compound.
Protocol 1: Oxidation to 3-(Methylsulfonyl)benzaldehyde via Swern Oxidation
The Swern oxidation is a reliable and mild method for the oxidation of primary alcohols to aldehydes, avoiding over-oxidation to carboxylic acids.[3][4] This protocol is particularly suitable for substrates bearing electron-withdrawing groups.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, keeping the temperature at -78 °C. Stir for 45 minutes.
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture. A thick white precipitate will form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(methylsulfonyl)benzaldehyde.
| Reactant | Product | Reagents | Typical Yield |
| This compound | 3-(Methylsulfonyl)benzaldehyde | (COCl)₂, DMSO, TEA | 90-95% |
Protocol 2: Bromination to 3-(Methylsulfonyl)benzyl Bromide
Conversion of the benzylic alcohol to the corresponding bromide creates a potent electrophile for subsequent nucleophilic substitution and cyclization reactions. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this transformation.[7][8][9]
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether, anhydrous
-
Ice bath
-
Standard glassware for anhydrous reactions
Procedure: [7]
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Add phosphorus tribromide (0.4 eq.) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Carefully quench the reaction by slowly adding crushed ice, followed by cold water.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-(methylsulfonyl)benzyl bromide, which can be used in the next step without further purification or purified by recrystallization if necessary.
| Reactant | Product | Reagents | Typical Yield |
| This compound | 3-(Methylsulfonyl)benzyl bromide | PBr₃ | 85-90% |
Synthesis of Nitrogen-Containing Heterocycles
The aldehyde derivative, 3-(methylsulfonyl)benzaldehyde, is a key building block for a variety of nitrogen-containing heterocycles through well-established multicomponent reactions.
Figure 2: Synthesis of nitrogen heterocycles.
Protocol 3: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[10][11][12][13] These scaffolds are prevalent in many cardiovascular drugs.[11]
Materials:
-
3-(Methylsulfonyl)benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
p-Toluenesulfonic acid (PTSA) (optional, catalyst)
-
In a round-bottom flask, combine 3-(methylsulfonyl)benzaldehyde (1.0 eq.), ethyl acetoacetate (2.0 eq.), and ammonium acetate (1.1 eq.) in ethanol.
-
For a catalyzed reaction, add a catalytic amount of p-toluenesulfonic acid (10 mol%).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the 1,4-dihydropyridine derivative.
-
For aromatization to the pyridine, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., nitric acid, MnO₂).[15]
Protocol 4: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system, a core structure in many alkaloids and pharmacologically active compounds.[16][17][18]
Materials:
-
3-(Methylsulfonyl)benzaldehyde
-
Tryptamine
-
Anhydrous dichloromethane (DCM) or toluene
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
To a solution of tryptamine (1.0 eq.) in anhydrous DCM, add 3-(methylsulfonyl)benzaldehyde (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add trifluoroacetic acid (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, DCM/methanol) to yield the tetrahydro-β-carboline.
Synthesis of Sulfur-Containing Heterocycles
Both the aldehyde and halide derivatives of this compound are valuable precursors for sulfur-containing heterocycles.
Figure 3: Synthesis of sulfur heterocycles.
Protocol 5: Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which are important intermediates in medicinal chemistry.[1][18][20]
Materials:
-
3-(Methylsulfonyl)benzaldehyde
-
Malononitrile or Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol or DMF
-
In a round-bottom flask, combine 3-(methylsulfonyl)benzaldehyde (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Add morpholine (1.2 eq.) as a catalyst.
-
Heat the mixture to 50-60 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Filter the solid and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Protocol 6: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring from an α-haloketone and a thioamide.[11][23][24] Here, 3-(methylsulfonyl)benzyl bromide is first converted to the corresponding phenacyl bromide.
Step 1: Synthesis of 2-bromo-1-(3-(methylsulfonyl)phenyl)ethan-1-one This intermediate can be synthesized from 3-(methylsulfonyl)benzoic acid via conversion to the acid chloride followed by reaction with diazomethane and then HBr, or by direct bromination of 1-(3-(methylsulfonyl)phenyl)ethan-1-one.
Step 2: Thiazole Formation Materials:
-
2-bromo-1-(3-(methylsulfonyl)phenyl)ethan-1-one
-
Thiourea
-
Ethanol
-
In a round-bottom flask, dissolve 2-bromo-1-(3-(methylsulfonyl)phenyl)ethan-1-one (1.0 eq.) and thiourea (1.2 eq.) in ethanol.
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture over crushed ice and neutralize with an aqueous solution of ammonia.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the 2-amino-4-(3-(methylsulfonyl)phenyl)thiazole.
Synthesis of Oxygen-Containing Heterocycles
3-(Methylsulfonyl)benzaldehyde also serves as a versatile precursor for various oxygen-containing heterocycles.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Alcohol to Bromide - PBr3 [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
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- 17. Pictet-Spengler_reaction [chemeurope.com]
- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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- 20. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 22. Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol [mdpi.com]
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- 24. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-(Methylsulfonyl)benzyl alcohol Synthesis
Welcome to the technical support guide for the synthesis of 3-(Methylsulfonyl)benzyl alcohol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthetic yields and troubleshooting common experimental hurdles. We will explore the most prevalent synthetic strategies, offering causal explanations for experimental choices and providing validated protocols to ensure reliable and reproducible outcomes.
Section 1: Synthetic Pathways Overview
The synthesis of this compound is typically approached via two primary, reliable routes. The choice between them often depends on the availability and cost of the starting materials.
-
Route A: Oxidation of a Thioether Precursor. This is one of the most common methods, starting from 3-(methylthio)benzyl alcohol. The critical step is the selective oxidation of the sulfide group to a sulfone.[1]
-
Route B: Reduction of a Carbonyl Precursor. This route begins with a precursor already containing the methylsulfonyl group, such as 3-(methylsulfonyl)benzaldehyde or 3-(methylsulfonyl)benzoic acid, and involves the selective reduction of the carbonyl or carboxylic acid group.[1][2]
The following diagram illustrates these two convergent pathways.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format, providing both the underlying cause and a validated solution.
Route A: Troubleshooting the Oxidation of 3-(methylthio)benzyl alcohol
The oxidation of a thioether to a sulfone is a powerful transformation but requires careful control to avoid side products and ensure complete conversion.[3]
Question 1: My reaction has stalled, and I see a significant amount of the sulfoxide intermediate by TLC/LC-MS. How can I drive the reaction to completion?
-
Underlying Cause: This is the most common issue and typically results from insufficient oxidizing potential. This can be due to (a) using an insufficient stoichiometric amount of the oxidant, or (b) the chosen oxidant not being strong enough to efficiently convert the sulfoxide to the sulfone. The oxidation of sulfide to sulfoxide is much faster than sulfoxide to sulfone.
-
Troubleshooting & Solutions:
-
Increase Oxidant Equivalents: If using an oxidant like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), add an additional portion (e.g., 0.5 equivalents) and monitor the reaction for another 1-2 hours. For the full conversion of a thioether to a sulfone, at least two full equivalents of the oxidant are mechanistically required.[4]
-
Increase Temperature: For some systems, gently warming the reaction (e.g., to 40-50 °C) can provide the necessary activation energy for the second oxidation step. Proceed with caution to avoid side reactions.
-
Change Oxidizing Agent: If the reaction remains stalled, the oxidant may be inadequate. A switch from a milder system like H₂O₂ to a more robust one like m-CPBA or Oxone® (potassium peroxymonosulfate) in a suitable solvent system (e.g., methanol/water) often resolves the issue.[5]
-
Caption: Troubleshooting workflow for incomplete oxidation.
Question 2: I'm observing the formation of 3-(methylsulfonyl)benzaldehyde and other impurities, leading to a low yield of the desired alcohol. What is causing this?
-
Underlying Cause: The benzylic alcohol functional group is susceptible to oxidation, especially under harsh conditions.[6] If the reaction temperature is too high or a non-selective oxidant is used in large excess, the desired product can be over-oxidized to the corresponding aldehyde or even the carboxylic acid.
-
Troubleshooting & Solutions:
-
Control Reaction Temperature: Perform the oxidation at a lower temperature. Many oxidations with m-CPBA, for instance, can be initiated at 0 °C and then allowed to slowly warm to room temperature. This minimizes the rate of the competing alcohol oxidation.
-
Precise Stoichiometry: Avoid using a large excess of the oxidizing agent. Use a precise amount (e.g., 2.2-2.5 equivalents) to ensure full conversion of the thioether without having a large excess remaining to react with the product.
-
Choose a Milder System: Catalytic systems, such as hydrogen peroxide with a metal catalyst (e.g., sodium tungstate), can sometimes offer higher selectivity under milder conditions compared to stoichiometric super-stoichiometric reagents.[7]
-
Route B: Troubleshooting the Reduction of 3-(methylsulfonyl)benzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental and typically high-yielding reaction. However, issues can still arise.
Question 1: My reduction reaction is slow or incomplete, even after several hours. What's wrong?
-
Underlying Cause: This issue is almost always related to the activity of the reducing agent or the reaction conditions. Sodium borohydride (NaBH₄), the most common reagent for this transformation, is sensitive to moisture and can degrade over time.[1]
-
Troubleshooting & Solutions:
-
Use Fresh Reducing Agent: Ensure the NaBH₄ is fresh and has been stored in a desiccator. Clumpy or non-powdery reagent is a sign of decomposition.
-
Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or methanol are standard for NaBH₄ reductions and often accelerate the reaction. If using an aprotic solvent like THF, the reaction may be sluggish.[1]
-
Check Stoichiometry: While mechanistically only 0.25 equivalents of NaBH₄ are needed, it is common practice to use 1.0 to 1.5 equivalents to ensure a sufficient rate and drive the reaction to completion, accounting for any reaction with the solvent or trace water.
-
Temperature: The reaction is often started at 0 °C to control the initial exothermic release, but allowing it to warm to room temperature is necessary for it to go to completion.[2]
-
Question 2: During the aqueous workup, I'm getting a gelatinous precipitate, making extraction difficult and leading to product loss.
-
Underlying Cause: During the reduction, boron-alkoxide complexes are formed. When quenching with water, these can form boron salts and hydroxides that may precipitate, trapping the product.
-
Troubleshooting & Solutions:
-
Acidic Quench: After the reaction is complete, perform a careful, slow quench with dilute acid (e.g., 1M HCl) at 0 °C. The acid will neutralize excess borohydride and break down the borate-ester complexes into the desired alcohol and water-soluble boric acid, resulting in a clear solution that is much easier to extract.
-
pH Adjustment: Ensure the aqueous layer is acidic (pH 1-2) before extraction to fully hydrolyze all boron complexes.
-
Extraction Solvent: Use a robust organic solvent like ethyl acetate for extraction. Perform multiple extractions (3-4 times) to ensure complete recovery of the product from the aqueous layer.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, Oxidation or Reduction? A1: The "better" route depends entirely on the availability and cost of your starting materials. 3-(methylthio)benzyl alcohol is often cheaper and more readily available than 3-(methylsulfonyl)benzaldehyde. In this case, the oxidation route (Route A) is more economical. However, the reduction of an aldehyde (Route B) is typically a cleaner, more straightforward reaction with a simpler workup, which can be advantageous if the starting material is accessible.
Q2: How can I effectively monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
For Oxidation: Use a solvent system like 30-50% ethyl acetate in hexanes. You should be able to visualize three distinct spots: the starting thioether (highest Rf), the intermediate sulfoxide (mid Rf), and the final sulfone product (lowest Rf, most polar). The reaction is complete when the starting material and sulfoxide spots have disappeared.
-
For Reduction: Use a similar solvent system. The starting aldehyde will have a higher Rf than the product alcohol, which is more polar due to the hydroxyl group. The reaction is complete when the aldehyde spot is gone.
Q3: What is the best method for purifying the final this compound? A3:
-
Column Chromatography: This is the most reliable method for achieving high purity. A silica gel column using a gradient elution of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 60-70%) is typically effective at separating the product from non-polar impurities and any residual starting material.[8]
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a highly effective and scalable purification method. Common solvent systems include ethyl acetate/hexanes or isopropanol/water. Experiment with different solvent systems to find the optimal conditions for high recovery and purity.
Q4: Are there any specific safety precautions I should take? A4: Yes.
-
m-CPBA: Is a potentially explosive solid, especially when shocked or heated. It should be stored at refrigerated temperatures and handled behind a blast shield.
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Quenching should be done slowly and in a well-ventilated fume hood, preferably at 0 °C.
-
Hydrogen Peroxide (H₂O₂): Concentrated solutions (>30%) are strong oxidizers and can cause severe skin burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Section 4: Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific lab conditions and scale.
Protocol 1: Synthesis via Oxidation of 3-(methylthio)benzyl alcohol
This protocol uses m-CPBA, a reliable and effective oxidant for this transformation.[4]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylthio)benzyl alcohol (1.0 eq) in dichloromethane (DCM) or ethyl acetate (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Addition: Add m-chloroperbenzoic acid (m-CPBA, ~77% purity, 2.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate/Hexanes) until the starting material and sulfoxide intermediate are no longer visible.
-
Workup:
-
Cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct until the cessation of gas evolution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Protocol 2: Synthesis via Reduction of 3-(methylsulfonyl)benzaldehyde
This protocol uses sodium borohydride, a chemoselective and easy-to-handle reducing agent.[2][9]
-
Dissolution: In a round-bottom flask, dissolve 3-(methylsulfonyl)benzaldehyde (1.0 eq) in methanol or ethanol (approx. 15 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reductant Addition: Add sodium borohydride (NaBH₄, 1.2 eq) slowly in small portions. Vigorous bubbling (hydrogen evolution) may occur.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting aldehyde is completely consumed.
-
Workup:
-
Cool the mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture (target pH ~5-6).
-
Remove the bulk of the organic solvent via rotary evaporation.
-
Add water and ethyl acetate to the residue.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or a quick plug filtration through a small pad of silica gel.
Section 5: Data Summary Tables
Table 1: Comparison of Common Oxidizing Agents for Thioether → Sulfone
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | DCM or CHCl₃, 0 °C to RT | High yield, reliable, predictable | Potentially explosive, acidic byproduct |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or with catalyst (e.g., Na₂WO₄) | Inexpensive, environmentally benign (water byproduct) | Can be slow, may require heating or catalyst, risk of over-oxidation |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | MeOH/H₂O, RT | Stable solid, effective, non-metallic | Requires aqueous solvent system, workup can be cumbersome |
| Potassium Permanganate (KMnO₄) | Acetone/H₂O, 0 °C | Very strong, inexpensive | Poor selectivity, can cleave other functional groups, MnO₂ waste |
Table 2: Comparison of Reducing Agents for 3-(Methylsulfonyl)benzaldehyde
| Reducing Agent | Typical Solvent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | High chemoselectivity for aldehydes, easy to handle, inexpensive | Sensitive to moisture, may be slow in aprotic solvents |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Very powerful and fast | Highly reactive with water/protic solvents, can reduce other groups |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂ in EtOH, EtOAc | Clean (no salt byproducts), scalable | Requires specialized pressure equipment, catalyst can be expensive |
Section 6: References
-
Vertex AI Search Grounding API Redirect . Synthesis of 3,5-bis(dimethylamino)-α-[(methylsulfonyl)-methyl]benzyl alcohol. Available at:
-
Guidechem . This compound | CAS No.220798-39-0 Synthetic Routes. Available at:
-
Benchchem . 4-(Methylsulfonyl)benzyl Alcohol | 22821-77-8. Available at:
-
Vertex AI Search Grounding API Redirect . Synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol. Available at:
-
Organic Chemistry Portal . Sulfone synthesis by oxidation. Available at:
-
ResearchGate . Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). Available at:
-
Google Patents . CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether. Available at:
-
Oriental Journal of Chemistry . Biocatalytic Oxidation of Sulfides to Sulfones. Available at:
-
Benchchem . Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol. Available at:
-
Patsnap Synapse . What is the mechanism of Benzyl Alcohol?. Available at:
Sources
- 1. 4-(Methylsulfonyl)benzyl Alcohol | 22821-77-8 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 7. CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Purification of 3-(Methylsulfonyl)benzyl alcohol
Welcome to the technical support center for the purification of 3-(Methylsulfonyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.
Purification Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.
Recrystallization Issues
Question 1: My this compound fails to crystallize from solution, or oils out. What should I do?
Probable Causes:
-
Inappropriate Solvent Choice: The solubility of this compound in the chosen solvent may be too high, even at low temperatures. Conversely, the compound may be too insoluble to dissolve effectively at high temperatures. The polarity of the sulfone and alcohol functional groups suggests that moderately polar solvents or solvent mixtures are a good starting point.[1]
-
Presence of Impurities: Significant amounts of impurities can inhibit crystal lattice formation, leading to oiling out or failure to crystallize.
-
Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization.
Solutions & Experimental Protocols:
-
Systematic Solvent Screening:
-
Protocol:
-
Place a small amount (10-20 mg) of your crude this compound into several test tubes.
-
To each tube, add a different solvent (0.5-1 mL) from the list in Table 1, starting with solvents in which sulfones and alcohols are known to have good crystallization behavior.[1]
-
Observe the solubility at room temperature. An ideal single solvent will dissolve the compound sparingly at room temperature but completely upon heating.
-
If the compound is soluble at room temperature, the solvent is unsuitable for single-solvent recrystallization. If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good solvent.
-
If no single solvent is ideal, try a solvent-pair system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at room temperature, and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Heat the mixture until it becomes clear again, then allow it to cool slowly.
-
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure this compound, add a single crystal to the supersaturated solution to act as a template for crystal growth.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Table 1: Recommended Solvents for Recrystallization Screening of this compound
| Solvent/Solvent System | Polarity | Rationale |
| Isopropanol | Polar Protic | Sulfones and alcohols often crystallize well from alcoholic solvents. |
| Ethanol/Water | Polar Protic Mixture | A common and effective solvent pair for moderately polar compounds.[3] |
| Ethyl Acetate/Hexane | Moderately Polar/Nonpolar | Good for compounds of intermediate polarity. |
| Toluene | Aromatic | Can be effective for aromatic compounds. |
Question 2: The purity of my this compound does not improve significantly after recrystallization. Why?
Probable Causes:
-
Co-crystallization of Impurities: Impurities with similar structures and polarities to this compound may co-crystallize. This is particularly relevant for impurities such as the corresponding sulfoxide or starting thioether.
-
Inadequate Removal of Mother Liquor: Residual mother liquor, which is rich in impurities, may remain trapped in the crystalline mass.
Solutions & Experimental Protocols:
-
Pre-purification Step:
-
If the crude material is highly impure, consider a preliminary purification by flash column chromatography before recrystallization. This will remove the bulk of the impurities, making the subsequent recrystallization more effective.
-
-
Improved Washing Technique:
-
Protocol:
-
After collecting the crystals by vacuum filtration, wash the filter cake with a small amount of cold recrystallization solvent.
-
Ensure the vacuum is disconnected during the wash to allow the solvent to percolate through the crystals before reapplying the vacuum.
-
Repeat the wash step 2-3 times with minimal volumes of cold solvent to avoid significant product loss.
-
-
-
Alternative Purification Method:
-
For certain aromatic sulfones, an acid-base extraction/precipitation can be effective.[4]
-
Protocol (for acidic impurities):
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Wash the organic solution with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities like 3-(methylsulfonyl)benzoic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to recover the partially purified product for subsequent recrystallization.
-
-
Column Chromatography Issues
Question 3: I am having difficulty separating this compound from its impurities by flash column chromatography. What can I do?
Probable Causes:
-
Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between the product and impurities.
-
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.
-
Improper Column Packing: Channels or cracks in the silica gel bed can result in uneven solvent flow and band broadening.
Solutions & Experimental Protocols:
-
TLC Optimization of the Solvent System:
-
Protocol:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (see Table 2 for starting points).
-
The ideal solvent system will give a retention factor (Rf) for the desired product of approximately 0.2-0.4 and show good separation from all impurity spots.
-
-
Table 2: Suggested Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Polarity | Comments |
| Ethyl Acetate/Hexane | 10:90 to 70:30 | Low to Medium | A standard and versatile system for many organic compounds. |
| Dichloromethane/Methanol | 99:1 to 90:10 | Medium to High | Effective for more polar compounds.[5] |
| Diethyl Ether/Petroleum Ether | 20:80 to 80:20 | Low to Medium | Another common system for compounds of moderate polarity. |
-
Gradient Elution:
-
If a single solvent system does not provide adequate separation of all components, a gradient elution is recommended.
-
Protocol:
-
Start with a less polar solvent system where the desired compound has a low Rf (e.g., 20% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent during the chromatography run (e.g., to 50-70% ethyl acetate in hexane). This will elute the less polar impurities first, followed by the product, and finally the more polar impurities.
-
-
-
Proper Column Packing and Sample Loading:
-
Dry Loading: For compounds that are not highly soluble in the initial eluent, dry loading is recommended to improve band sharpness.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Workflow for Column Chromatography Purification
Caption: A typical workflow for the purification of this compound by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A common synthetic route to this compound is the oxidation of 3-(methylthio)benzyl alcohol. Based on this, the most probable impurities are:
-
3-(Methylthio)benzyl alcohol (Starting Material): Resulting from incomplete oxidation.
-
3-(Methylsulfinyl)benzyl alcohol (Intermediate): A partially oxidized intermediate.
-
3-(Methylsulfonyl)benzaldehyde: Over-oxidation of the alcohol functionality.
-
3-(Methylsulfonyl)benzoic acid: Further over-oxidation of the aldehyde.[6][7]
Decision Tree for Impurity Identification and Removal
Caption: A decision-making guide for selecting a purification strategy based on the polarity of impurities identified by TLC.
Q2: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[8]
-
Gas Chromatography (GC): Suitable for thermally stable and volatile compounds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Q3: Is this compound thermally stable? Can I use distillation for purification?
While benzyl alcohol itself can be purified by distillation, sulfones are generally high-boiling compounds. This compound has a high predicted boiling point, and there is a risk of thermal decomposition at the temperatures required for distillation, even under vacuum. Therefore, distillation is generally not the recommended method for purification. Recrystallization and column chromatography are milder and more effective techniques.
Q4: My purified this compound is a solid. How should I store it?
This compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[1] Room temperature storage is generally acceptable.
References
- E. C. Britton, H. S.
- BenchChem, "Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols." BenchChem Technical Library, 2025.
- W. C. Still, M. Kahn, A. Mitra, "Rapid chromatographic technique for preparative separations with moderate resolution," J. Org. Chem., 1978, 43 (14), 2923–2925.
- University of Rochester, Department of Chemistry, "Chromatography: Solvent Systems For Flash Column."
- University of Rochester, Department of Chemistry, "Purification: Tips for Flash Column Chrom
- University of Rochester, Department of Chemistry, "Tips & Tricks: Recrystalliz
- Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents."
- A. V. Chernyak, et al., "Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d)
- CUNY, "Purification by Recrystalliz
- J.
- The MAK Collection for Occupational Health and Safety, "Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption," Publisso, 2019, Vol 4, No 3.
- HELIX Chromatography, "HPLC Methods for analysis of Benzyl alcohol."
- Pharmaffili
- B. Zabrzewska, A. Chyła, A. Bogdan, "Development studies on determination of preservatives decomposition products," Acta Poloniae Pharmaceutica, 2010, 67(5), 533-539.
- M. Nishiuchi, et al., "Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography," Chem. Pharm. Bull., 2001, 49(11), 1475-1479.
- J.
- Organic Syntheses, "benzyl alcohol - Organic Syntheses Procedure."
- M. A. P. J. H. van den Heuvel, et al., "The mechanism of the oxidation of benzyl alcohol by iron(III)
- S. K.
- Magritek, "Column Chrom
- A. Frontier, "Solvents and Polarity," University of Rochester, Department of Chemistry, 2026.
- T. R. Hoye, "Properties of Common Organic Solvents," University of Minnesota, 2022.
- S. Das, et al.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. labex.hu [labex.hu]
- 4. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mt.com [mt.com]
Technical Support Center: Synthesis of (3-(methylsulfonyl)phenyl)methanol
Welcome to the technical support guide for the synthesis of (3-(methylsulfonyl)phenyl)methanol. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges by explaining the underlying chemical principles.
I. Overview of Synthetic Strategies
The synthesis of (3-(methylsulfonyl)phenyl)methanol can be approached through several primary routes. The choice of method often depends on the starting materials' availability, scalability, and the desired purity of the final product. The two most common strategies involve:
-
Oxidation of (3-(methylthio)phenyl)methanol: This is a direct approach where the sulfide precursor, (3-(methylthio)phenyl)methanol[1], is oxidized to the corresponding sulfone.
-
Reduction of a functional group on a pre-formed sulfonyl-containing ring: This involves starting with a benzene ring that already possesses the methylsulfonyl group at the meta position and then reducing a different functional group (e.g., a carboxylic acid, ester, or aldehyde) to the desired hydroxymethyl group.
Each of these pathways presents a unique set of potential side reactions and challenges that require careful control of reaction conditions.
II. Troubleshooting and FAQs by Synthetic Route
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Route 1: Oxidation of (3-(methylthio)phenyl)methanol
This method is attractive due to its atom economy but requires precise control to avoid over-oxidation.
FAQ 1: My reaction is producing a significant amount of (3-(methylsulfinyl)phenyl)methanol (the sulfoxide) as a byproduct. How can I drive the reaction to the desired sulfone?
Probable Cause: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate.[2] Insufficient oxidant, low reaction temperature, or inadequate reaction time can lead to the accumulation of this intermediate.
Troubleshooting:
-
Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. Common oxidants for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, and meta-chloroperoxybenzoic acid (mCPBA).[3][4] For the conversion of sulfoxide to sulfone, stronger conditions may be necessary compared to the initial sulfide oxidation.
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to oxidize the sulfoxide to the sulfone.[5] Monitor the reaction closely, as higher temperatures can also promote side reactions.
-
Extend Reaction Time: The oxidation of the sulfoxide can be slower than the initial oxidation of the sulfide. Allow for a longer reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
FAQ 2: I am observing over-oxidation of the alcohol functional group. How can I prevent this?
Probable Cause: Many oxidizing agents capable of converting sulfides to sulfones can also oxidize primary alcohols to aldehydes or carboxylic acids. This is a common issue when using strong, non-selective oxidants.
Troubleshooting:
-
Choice of Oxidant: Opt for an oxidant with greater selectivity for sulfur oxidation. While H₂O₂ is considered a "green" oxidant, its reactivity can be catalyst-dependent.[5][6] Using a milder, more controlled oxidizing system can be beneficial.
-
Protecting Group Strategy: If over-oxidation of the alcohol remains a persistent issue, consider a protecting group strategy. You can protect the alcohol (e.g., as a silyl ether or benzyl ether), perform the oxidation of the sulfide to the sulfone, and then deprotect the alcohol in a subsequent step.
-
Reaction Condition Optimization: Carefully control the reaction temperature, keeping it as low as possible while still achieving the desired sulfone formation.[5] Also, control the rate of addition of the oxidant to avoid localized high concentrations.
Route 2: Reduction of a Functional Group on a Pre-formed Sulfonyl Ring
This approach avoids the challenges of selective sulfur oxidation but introduces its own set of potential side reactions related to the reduction step.
FAQ 3: I am attempting to reduce 3-(methylsulfonyl)benzoic acid to (3-(methylsulfonyl)phenyl)methanol, but the yield is low. What are the likely side reactions?
Probable Cause: The direct reduction of a carboxylic acid to an alcohol requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). Several side reactions can occur:
-
Incomplete Reduction: The reaction may stop at the aldehyde stage, although this is less common with powerful reducing agents like LiAlH₄.
-
Reaction with the Sulfonyl Group: While the sulfonyl group is generally stable to many reducing agents, very harsh conditions could potentially lead to its reduction.
-
Work-up Issues: Improper quenching of the reaction can lead to the formation of aluminum salts that may co-precipitate with the product, complicating purification and reducing the isolated yield.
Troubleshooting:
-
Alternative Reducing Agents: Consider using borane complexes, such as borane-tetrahydrofuran (BH₃·THF), which are highly effective for the reduction of carboxylic acids and are often milder than LiAlH₄.
-
Esterification Prior to Reduction: A common strategy is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). Esters are readily reduced to alcohols by milder reducing agents like sodium borohydride (NaBH₄) in some cases, or more reliably with LiAlH₄ or diisobutylaluminium hydride (DIBAL-H). This two-step process often provides cleaner reactions and higher overall yields.
-
Careful Work-up: Ensure the reaction is properly quenched, typically by the slow, sequential addition of water and then a base (like NaOH solution) or acid, to effectively precipitate the aluminum salts for easy filtration.
FAQ 4: When reducing 3-(methylsulfonyl)benzaldehyde with a Grignard reagent to introduce a different alkyl group, I am getting unexpected byproducts. What could be happening?
Probable Cause: While the primary reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, several side reactions are possible:
-
Enolization: If the aldehyde has acidic alpha-protons, the Grignard reagent, being a strong base, can deprotonate the aldehyde to form an enolate, which does not lead to the desired alcohol.[7][8]
-
Reduction of the Aldehyde: Some Grignard reagents, particularly those with beta-hydrogens (e.g., isopropylmagnesium bromide), can act as reducing agents, converting the aldehyde to a primary alcohol via a hydride transfer mechanism. This results in the formation of (3-(methylsulfonyl)phenyl)methanol as a byproduct.[9]
-
Reaction with the Sulfonyl Group: Although less common, highly reactive Grignard reagents could potentially interact with the sulfonyl group.
Troubleshooting:
-
Control of Reaction Temperature: Perform the Grignard reaction at low temperatures (e.g., 0 °C or -78 °C) to favor the nucleophilic addition over side reactions like enolization and reduction.[9]
-
Choice of Grignard Reagent: If reduction is a significant issue, consider using a Grignard reagent without beta-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) if the synthesis allows.
-
Reverse Addition: Adding the aldehyde solution slowly to the Grignard reagent solution (reverse addition) can sometimes minimize side reactions by keeping the aldehyde concentration low.
III. Data and Protocol Summaries
Table 1: Troubleshooting Summary by Observed Issue
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| High levels of sulfoxide intermediate | Incomplete oxidation | Increase oxidant stoichiometry, elevate temperature, extend reaction time. |
| Over-oxidation of the primary alcohol | Non-selective oxidant, harsh conditions | Use a more selective oxidant, implement a protecting group strategy, lower reaction temperature. |
| Low yield in carboxylic acid reduction | Incomplete reduction, work-up issues | Use a stronger/more suitable reducing agent (e.g., BH₃·THF), convert to an ester before reduction, optimize quenching procedure. |
| Formation of primary alcohol in Grignard reaction | Reduction by Grignard reagent | Lower reaction temperature, use a Grignard reagent without beta-hydrogens. |
| Low yield in Grignard reaction | Enolization of the aldehyde | Perform the reaction at low temperatures, consider reverse addition. |
Protocol: Purification by Recrystallization
Recrystallization is a highly effective method for purifying the final product, (3-(methylsulfonyl)phenyl)methanol, which is typically a solid at room temperature.[10]
Materials:
-
Crude (3-(methylsulfonyl)phenyl)methanol
-
Methanol
-
Water
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot methanol.
-
Induce Crystallization: While the solution is still hot, slowly add water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the precipitation of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold methanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
IV. Visualizing Reaction Pathways
Diagram 1: General Synthetic Pathways
Caption: Overview of the two primary synthetic routes.
Diagram 2: Troubleshooting Logic for Oxidation Route
Caption: Decision tree for troubleshooting the oxidation pathway.
V. References
-
Oxidation of sulfide to sulfone in different conditions a - ResearchGate. (n.d.). Retrieved January 2, 2026, from
-
Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Retrieved January 2, 2026, from
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC - NIH. (n.d.). Retrieved January 2, 2026, from
-
Sulfone - Wikipedia. (n.d.). Retrieved January 2, 2026, from
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid - MDPI. (2019). Retrieved January 2, 2026, from
-
Reactions with Grignard Reagents - Chemistry LibreTexts. (2023). Retrieved January 2, 2026, from
-
Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. (2020). Retrieved January 2, 2026, from
-
reactions of partially solvated grignard reagents with benzaldehyde - ResearchGate. (2025). Retrieved January 2, 2026, from
-
59083-33-9|[3-(Methylsulfanyl)phenyl]methanol|BLD Pharm. (n.d.). Retrieved January 2, 2026, from
-
Application Notes and Protocols for the Purification of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol - Benchchem. (2025). Retrieved January 2, 2026, from
Sources
- 1. 59083-33-9|[3-(Methylsulfanyl)phenyl]methanol|BLD Pharm [bldpharm.com]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. leah4sci.com [leah4sci.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 3-(Methylsulfonyl)benzyl alcohol Synthesis
Welcome to the technical support center for the synthesis of 3-(Methylsulfonyl)benzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results.
Overview of Synthetic Strategies
This compound is a key building block in medicinal chemistry and materials science.[1][2] Its synthesis can be approached from several precursors, with the most common strategies being the oxidation of a sulfide or the reduction of a carbonyl group. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile.
The primary synthetic pathways are summarized below:
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, helping you make informed decisions before starting your experiment.
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and reliable routes are:
-
Oxidation of 3-(Methylthio)benzyl alcohol: This is often the preferred route if the thioether precursor is readily available. The oxidation of the sulfide to the sulfone is typically high-yielding and selective.[3]
-
Reduction of 3-(Methylsulfonyl)benzaldehyde or 3-(Methylsulfonyl)benzoic acid: This is a straightforward approach if the corresponding aldehyde or carboxylic acid is your starting material. The reduction of the carbonyl group is generally efficient.[3][4]
Q2: Which oxidizing agent is best for converting 3-(Methylthio)benzyl alcohol to the sulfone?
A2: The choice of oxidant is critical to avoid over-oxidation of the benzyl alcohol to the corresponding aldehyde or benzoic acid.
-
Hydrogen Peroxide (H₂O₂): Often used with a catalyst (e.g., peroxotungstates), it is an effective and "green" oxidant. However, conditions must be carefully controlled to prevent over-oxidation.[3]
-
Oxone® (Potassium Peroxymonosulfate): This is a versatile and relatively mild oxidant that often gives clean reactions and high yields for sulfide-to-sulfone conversions.[5]
-
m-Chloroperoxybenzoic acid (m-CPBA): A classic oxidant, though it can be less selective and may require more rigorous purification to remove the benzoic acid byproduct.
Q3: What is the mechanism for the oxidation of the sulfide group?
A3: The oxidation of a sulfide to a sulfone generally proceeds in two steps via a sulfoxide intermediate. The sulfur atom of the sulfide acts as a nucleophile, attacking an electrophilic oxygen atom from the oxidizing agent (e.g., H₂O₂ or Oxone®). This forms the sulfoxide. A second oxidation step, which is typically slower, converts the sulfoxide to the final sulfone. Careful control of stoichiometry (using approximately two equivalents of the oxidant) is necessary to ensure full conversion to the sulfone without oxidizing the alcohol functionality.
Q4: Which reducing agent should I use for the carbonyl reduction routes?
A4: For reducing 3-(methylsulfonyl)benzaldehyde or 3-(methylsulfonyl)benzoic acid, the choice depends on the starting carbonyl group.
-
For Aldehydes: Sodium borohydride (NaBH₄) is the reagent of choice.[6][7] It is highly selective for aldehydes over other functional groups and the reaction can be run in alcoholic solvents like ethanol or methanol at mild temperatures (0 °C to room temperature).
-
For Carboxylic Acids: Sodium borohydride is generally not strong enough to reduce a carboxylic acid. A more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent (like THF) is required. However, LiAlH₄ is much more reactive and requires stringent anhydrous conditions and careful handling.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
Caption: A workflow for troubleshooting low-yield reactions.
Problem 1: The oxidation of 3-(methylthio)benzyl alcohol is incomplete or gives a low yield.
-
Q: My TLC shows significant starting material remaining after the specified reaction time. What should I do?
-
A: Cause & Solution: This indicates an incomplete reaction. The cause could be insufficient oxidant, low temperature, or a deactivated catalyst (if used). First, ensure you have added at least two molar equivalents of the oxidant. If the reaction is simply sluggish, you can try increasing the temperature moderately (e.g., from room temperature to 40-50 °C) while monitoring by TLC. If that fails, a small additional charge of the oxidant may be required.
-
-
Q: I see a new, more polar spot on my TLC, and my yield of the desired alcohol is low.
-
A: Cause & Solution: This is likely the over-oxidation of the benzyl alcohol to 3-(methylsulfonyl)benzaldehyde or the even more polar 3-(methylsulfonyl)benzoic acid. To prevent this, consider running the reaction at a lower temperature (e.g., 0 °C) and adding the oxidant portion-wise to avoid localized heat and high concentrations. Using a milder, more selective oxidant system, such as Oxone® in aqueous acetonitrile, can also mitigate this side reaction.[5]
-
Problem 2: The reduction of 3-(methylsulfonyl)benzaldehyde with NaBH₄ is sluggish.
-
Q: The reaction is very slow, and TLC shows a persistent aldehyde spot.
-
A: Cause & Solution: Several factors can slow this reduction.
-
Reagent Quality: Sodium borohydride can degrade upon exposure to moisture. Use freshly opened or properly stored NaBH₄.
-
Solvent: While ethanol and methanol are common, ensuring the aldehyde is fully dissolved is key. If solubility is poor, a co-solvent like THF might be beneficial.
-
Temperature: These reductions are often run at 0 °C to control the initial exotherm but may need to be warmed to room temperature to proceed to completion. Let the reaction stir at room temperature for several hours after the initial addition of NaBH₄.
-
-
Problem 3: I am having difficulty purifying the final product.
-
Q: The product streaks badly during silica gel chromatography (tailing).
-
A: Cause & Solution: The combination of the polar sulfone group and the hydrogen-bonding alcohol group can lead to strong interactions with the acidic silica gel, causing poor peak shape and difficult separation.[8]
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar, slightly acidic or basic modifier to your eluent. For example, a small amount of acetic acid can help by protonating any basic impurities, while a trace of triethylamine can deactivate the acidic sites on the silica.[8]
-
Switch the Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which may have different selectivity and reduce the tailing.
-
Recrystallization: this compound is a solid.[1] If your crude product is reasonably pure (>85-90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) can be a highly effective alternative to chromatography for achieving high purity.
-
-
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your synthesis.
Protocol 1: Oxidation of 3-(Methylthio)benzyl alcohol with Oxone®
This protocol is adapted from methodologies employing Oxone® for selective sulfide oxidation.[5]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylthio)benzyl alcohol (1 equivalent) in a 1:1 mixture of acetonitrile and water.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: In a separate flask, dissolve Oxone® (2.2 equivalents) in deionized water. Add this solution dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent). The product will be more polar than the starting material.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining peroxides.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent or by flash column chromatography.
Protocol 2: Reduction of 3-(Methylsulfonyl)benzaldehyde with NaBH₄
This protocol is based on standard procedures for aldehyde reduction.[6][7]
-
Dissolution: In a round-bottom flask, dissolve 3-(methylsulfonyl)benzaldehyde (1 equivalent) in ethanol.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise over 20-30 minutes. Be mindful of gas evolution (hydrogen).
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis confirms the absence of the starting aldehyde.
-
Workup: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic.
-
Solvent Removal: Remove the bulk of the ethanol under reduced pressure.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material as described in Protocol 1.
Comparative Data on Reaction Conditions
| Route | Reagent | Solvent | Temp. (°C) | Typical Time | Common Issues |
| Oxidation | H₂O₂ / Catalyst | Methanol/Water | 25 - 50 | 2 - 12 h | Over-oxidation to aldehyde/acid |
| Oxidation | Oxone® | Acetonitrile/Water | 0 - 25 | 4 - 6 h | Generally clean; requires quench |
| Reduction | NaBH₄ (from Aldehyde) | Ethanol | 0 - 25 | 2 - 4 h | Sluggish if reagent is old |
| Reduction | LiAlH₄ (from Acid) | Anhydrous THF | 0 - 25 | 3 - 8 h | Requires strict anhydrous conditions |
References
- Synthesis of 3,5-bis(dimethylamino)-α-[(methylsulfonyl)-methyl]benzyl alcohol. (URL: )
- Synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol. (URL: )
- 4-(Methylsulfonyl)benzyl Alcohol | 22821-77-8 | Benchchem. (URL: )
- 3-(METHYLSULFONYL)BENZOIC ACID | 5345-27-7 - ChemicalBook. (URL: )
-
Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - . (URL: )
- This compound, min 96%, 5 grams - Aladdin Scientific. (URL: )
- Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol - Benchchem. (URL: )
- 3 (Methylsulfonyl)Benzyl Alcohol - Cenmed. (URL: )
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. cenmed.com [cenmed.com]
- 3. 4-(Methylsulfonyl)benzyl Alcohol | 22821-77-8 | Benchchem [benchchem.com]
- 4. 3-(METHYLSULFONYL)BENZOIC ACID | 5345-27-7 [amp.chemicalbook.com]
- 5. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
Stability issues of 3-(Methylsulfonyl)benzyl alcohol under acidic conditions
Welcome to the technical support guide for 3-(Methylsulfonyl)benzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this reagent, particularly under acidic conditions. By understanding the underlying chemical principles, you can proactively mitigate side reactions and optimize your experimental outcomes.
Introduction: The Chemical Personality of this compound
This compound is a bifunctional molecule. Its reactivity is primarily dictated by the interplay between the benzylic alcohol and the meta-substituted methylsulfonyl group.
-
Benzylic Alcohol: The hydroxyl group attached to a benzylic carbon is prone to protonation under acidic conditions. This converts the poor leaving group (-OH) into an excellent one (-OH2+), facilitating the formation of a carbocation intermediate.[1][2]
-
Methylsulfonyl Group (-SO2CH3): This group is a powerful electron-withdrawing group. Its presence on the aromatic ring significantly influences the stability of the potential benzylic carbocation. Positioned meta to the alcohol, it exerts a strong destabilizing inductive effect. This electronic property makes this compound significantly more stable and less prone to acid-catalyzed reactions compared to unsubstituted benzyl alcohol or derivatives with electron-donating groups.[3]
However, "more stable" does not mean inert. Under specific acidic conditions, unwanted side reactions can still occur. This guide will help you identify and troubleshoot these issues.
Troubleshooting Guide: Common Experimental Issues
Here we address specific problems you might encounter in the lab, their probable causes, and recommended solutions.
Issue 1: Low Yield & Complex Byproducts in Strong Acid
Question: I am running a reaction using a strong acid (e.g., trifluoroacetic acid, sulfuric acid) at elevated temperatures. My starting material, this compound, is being consumed, but my yield of the desired product is low, and I see a complex mixture of byproducts in my TLC/LC-MS analysis. What is happening?
Probable Cause: Even with the destabilizing sulfonyl group, harsh acidic conditions can force the formation of the benzylic carbocation. Once formed, this reactive intermediate can undergo several non-selective pathways, leading to a mixture of products. The most common side reaction is self-condensation or etherification, where one molecule of the alcohol attacks the carbocation of another.[4][5]
Plausible Degradation Pathway:
-
Protonation: The alcohol's oxygen is protonated by the strong acid.
-
Carbocation Formation: Loss of water generates a destabilized but still possible benzylic carbocation.
-
Nucleophilic Attack: A second molecule of this compound acts as a nucleophile, attacking the carbocation.
-
Deprotonation: Loss of a proton forms the dibenzyl ether byproduct.
Visualizing the Problem: Acid-Catalyzed Self-Etherification
Caption: Acid-catalyzed formation of a dibenzyl ether byproduct.
Solutions & Mitigation Strategies:
| Strategy | Description | Rationale |
| Lower Temperature | Run the reaction at the lowest possible temperature that still allows for the desired transformation. Start at 0°C or even -20°C and slowly warm if necessary. | The formation of the carbocation is an activated process. Lowering the temperature will significantly reduce the rate of this undesired pathway. |
| Use a Milder Acid | If your chemistry allows, switch to a milder Lewis or Brønsted acid. | Milder acids may not be strong enough to promote the significant formation of the benzylic carbocation from the deactivated substrate. |
| Controlled Addition | If this compound is a reagent, add it slowly to the acidic reaction mixture rather than mixing them all at once. | This keeps the instantaneous concentration of the alcohol low, minimizing the chance of self-condensation. |
| Anhydrous Conditions | Ensure your reaction is free from water. | Water can participate in side reactions and its presence can affect the activity of the acid catalyst. |
Issue 2: Formation of a Halogenated Impurity
Question: I am using a hydrohalic acid like HCl or HBr to deprotect another functional group in my molecule, which also contains the this compound moiety. My LC-MS shows a new peak with a mass corresponding to the replacement of the -OH group with -Cl or -Br. Why is this happening?
Probable Cause: The halide anion (Cl⁻, Br⁻) is a competent nucleophile. After the protonation of the benzylic alcohol, the halide can attack the carbon center via a nucleophilic substitution reaction (likely SN2, given the destabilized carbocation) to form the corresponding benzyl halide.[6][7]
Reaction Pathway: R-CH₂OH + H-X ⇌ R-CH₂OH₂⁺ + X⁻ → R-CH₂-X + H₂O (where R = 3-(methylsulfonyl)phenyl and X = Cl, Br)
Solutions & Mitigation Strategies:
| Strategy | Description | Rationale |
| Use a Non-Nucleophilic Acid | Replace HCl or HBr with a non-nucleophilic acid like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or methanesulfonic acid (MsOH) for the deprotection. | The conjugate bases of these acids (HSO₄⁻, TsO⁻, MsO⁻) are very poor nucleophiles and will not compete in a substitution reaction. |
| Lower Temperature | As with ether formation, this substitution reaction is accelerated by heat. Performing the reaction at 0°C or below can suppress this side reaction. | Reduces the overall reaction rate, giving the desired reaction a chance to proceed selectively. |
| Alternative Deprotection | Explore non-acidic deprotection methods for your other functional group, if possible. | This completely avoids the conditions that trigger the instability of the benzyl alcohol. |
Frequently Asked Questions (FAQs)
Q1: Is the methylsulfonyl group itself stable to acidic conditions?
A: Yes, the sulfone functional group is exceptionally stable under a wide range of acidic conditions.[8][9] It does not undergo hydrolysis or cleavage except under very harsh reductive or basic conditions not typically encountered in standard acid-catalyzed reactions. Its primary role in this context is electronic, not reactive.
Q2: How does the stability of this compound compare to unsubstituted benzyl alcohol?
A: It is significantly more stable. The rate-limiting step for acid-catalyzed degradation is the formation of the benzyl carbocation. Electron-withdrawing groups destabilize this carbocation, slowing down the reaction. Conversely, electron-donating groups (like methoxy or methyl) stabilize the carbocation and make the corresponding benzyl alcohols much more reactive and unstable in acid.[3]
Q3: Can I use this compound as a solvent for an acidic reaction?
A: It is not recommended. While it is more stable than many other benzyl alcohols, using it as a solvent means it is present in a very high concentration. This increases the likelihood of self-condensation (ether formation) or other decomposition pathways, even if they are slow.[4]
Q4: I need to perform a reaction that requires both acidic conditions and heat. What is the absolute maximum temperature you would recommend?
A: This is highly dependent on the specific acid used and the reaction time. As a general guideline, prolonged heating above 50-60°C in the presence of a strong acid should be avoided. It is crucial to monitor the reaction closely by TLC or LC-MS for the appearance of byproducts. If possible, a preliminary small-scale experiment to test the stability under your specific conditions is highly recommended.
Q5: Are there any specific analytical techniques to monitor for degradation?
A: Yes. LC-MS is ideal for monitoring the reaction, as you can track the disappearance of your starting material and the appearance of new peaks corresponding to byproducts like the dibenzyl ether or benzyl halide. The mass of the dibenzyl ether byproduct would be (2 * M) - 18, where M is the mass of this compound. Thin Layer Chromatography (TLC) is also a quick and effective way to visually check for the formation of new, often less polar, spots (the ether byproduct will be significantly less polar than the alcohol).
Experimental Protocol: Quenching an Acidic Reaction
Properly quenching the reaction is critical to prevent further degradation during workup.
Objective: To neutralize the acid catalyst and safely terminate the reaction, preventing further side reactions during extraction and concentration.
Materials:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Ice bath
Procedure:
-
Cool the Reaction: Before quenching, cool the reaction vessel in an ice bath to 0-5°C. This dissipates any heat generated during neutralization.
-
Dilute (Optional but Recommended): If your reaction is concentrated, dilute it with a suitable organic solvent that will also be used for extraction. This improves mixing and heat transfer.
-
Slow Addition of Quench Solution: Slowly and carefully add saturated NaHCO₃ solution to the cooled reaction mixture with vigorous stirring. Caution: Carbon dioxide gas will evolve. Add the solution portion-wise to control the effervescence and prevent overflow.
-
Monitor pH: Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8), as checked with pH paper.
-
Proceed to Workup: Transfer the mixture to a separatory funnel, separate the layers, and proceed with your standard aqueous workup and extraction protocol.
Workflow: Reaction Quenching and Workup
Caption: Standard workflow for quenching an acidic reaction mixture.
References
-
Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. [Link]
-
Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. National Institutes of Health (NIH). [Link]
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]
-
Benzyl alcohol. Wikipedia. [Link]
-
Benzyl alcohol, although a primary alcohol, reacts very rapidly in the presence of HCl forming... Homework.Study.com. [Link]
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. National Institutes of Health (NIH). [Link]
-
Sulfone Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
What is the mechanism of Benzyl Alcohol? Patsnap Synapse. [Link]
-
Intermolecular etherification of benzyl alcohols with alkanols,... ResearchGate. [Link]
-
Sulfone. Wikipedia. [Link]
-
Etherification of glycerol with benzyl alcohol catalyzed by solid acids. SciSpace. [Link]
-
Etherification of glycerol with benzyl alcohol catalyzed by solid acids. SciELO. [Link]
-
Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Quora. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health (NIH). [Link]
-
Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. ResearchGate. [Link]
-
Selected syntheses and reactions of sulfones. ResearchGate. [Link]
-
Benzyl alcohol-based synthesis of oxide nanoparticles: The perspective of SN1 reaction mechanism. ResearchGate. [Link]
-
11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts. [Link]
-
6.4: Characteristics of the SN1 Reaction. Chemistry LibreTexts. [Link]
-
Alcohols in SN1 and SN2 Reactions. Chemistry Steps. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
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- 5. scielo.br [scielo.br]
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- 8. Sulfone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in the Oxidation of 3-Methylthiobenzyl Alcohol
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the selective oxidation of 3-methylthiobenzyl alcohol. Low yields in this transformation are a common yet solvable issue. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the causal logic behind our procedural recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I tried oxidizing 3-methylthiobenzyl alcohol to the aldehyde using a standard oxidant (like KMnO₄ or Jones reagent) and my yield was extremely low. What is the most likely cause?
A: The primary reason for low yield when using strong, non-selective oxidizing agents is the presence of the methylthio (–SMe) group. The sulfur atom in the thioether is electron-rich and highly susceptible to oxidation.[1] Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will readily oxidize the thioether to the corresponding sulfoxide (–S(O)Me) or even further to the sulfone (–S(O)₂Me), in addition to oxidizing the alcohol.[1][2] This lack of chemoselectivity consumes your starting material to form undesired byproducts, leading to a significant drop in the yield of the target aldehyde.
The core challenge is achieving selective oxidation of the primary alcohol without affecting the sensitive thioether moiety.
Q2: Which oxidizing agents should I use to selectively oxidize the alcohol without oxidizing the thioether?
A: To achieve high chemoselectivity, you must use mild oxidizing agents that are known to be tolerant of sensitive functional groups like thioethers. We recommend three primary methods, each with its own advantages and practical considerations.
-
Dess-Martin Periodinane (DMP): This is often the first choice for substrates with sensitive functional groups. DMP is a hypervalent iodine reagent that operates under very mild, neutral conditions at room temperature.[3][4] Its mechanism and steric bulk make it highly selective for alcohols, and it is well-documented to tolerate the presence of sulfides.[5]
-
Swern Oxidation: This classic method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine.[6][7][8] The reaction is known for its mild character, wide functional group tolerance, and high yields for aldehydes.[7] The extremely low temperature is critical for preventing side reactions.
-
TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetramethylpiperidine-1-oxyl) is a stable radical that acts as a catalyst in conjunction with a stoichiometric co-oxidant.[9] Systems like TEMPO/NaOCl (Anelli-Montanari conditions) or TEMPO/Copper(I) with air are highly selective for oxidizing primary alcohols to aldehydes and are compatible with sulfur-containing functional groups.[10][11]
The diagram below illustrates the central challenge and the desired selective pathway.
Caption: The challenge of oxidizing 3-methylthiobenzyl alcohol.
Q3: Can you provide a summary to help me choose between DMP, Swern, and TEMPO-based systems?
A: Certainly. The best choice depends on your scale, available equipment, and sensitivity of other functional groups.
| Method | Reagents | Conditions | Pros | Cons |
| Dess-Martin Periodinane (DMP) | DMP in CH₂Cl₂ | Room Temperature, 0.5-2 hours | Operationally simple, very mild, high yields, tolerates sulfides.[3][5] | Reagent is expensive and potentially explosive under specific conditions.[5] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | -78 °C (Dry Ice/Acetone Bath) | Excellent functional group tolerance,[7] high yields, inexpensive reagents. | Requires stringent low-temperature control; produces foul-smelling dimethyl sulfide byproduct.[8] |
| TEMPO-Catalyzed Oxidation | Cat. TEMPO, NaOCl, KBr | 0 °C to Room Temp | Uses inexpensive co-oxidants, highly selective for 1° alcohols,[9] suitable for scale-up.[10] | Can be slower than other methods; optimization of catalyst and co-oxidant may be needed. |
Q4: I've chosen a method, but my yields are still suboptimal. What specific experimental details should I pay close attention to?
A: This is a critical question. Success lies in the details.
-
For Dess-Martin Periodinane (DMP) Oxidation:
-
Reagent Quality: Ensure your DMP is of good quality. Older or improperly stored DMP can be less effective. Some protocols note that adding one equivalent of water can enhance the reaction rate.[3][5]
-
Stoichiometry: Use a slight excess of DMP (typically 1.1-1.5 equivalents).
-
Buffering: The reaction produces acetic acid.[3] If your product is acid-sensitive, add a mild, non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture.
-
Workup: The workup typically involves quenching with a solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess periodinane, followed by a bicarbonate wash to remove the acetic acid byproduct.
-
-
For Swern Oxidation:
-
Temperature is Paramount: The initial activation of DMSO with oxalyl chloride and the subsequent addition of the alcohol must be done at -78 °C. Allowing the temperature to rise can lead to the formation of mixed thioacetal side products.
-
Reagent Addition Order: The correct order is crucial. First, activate DMSO with oxalyl chloride. Second, add the alcohol. Third, add the triethylamine base. Reversing this order will result in failure.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will quench the reactive intermediates.
-
Ventilation: The reaction generates carbon monoxide gas and the byproduct dimethyl sulfide is volatile and has a strong, unpleasant odor.[7][8] Perform this reaction in a well-ventilated fume hood.
-
-
For TEMPO-Catalyzed Oxidation:
-
pH Control: When using the TEMPO/bleach (NaOCl) system, the pH must be maintained around 8.5-9.5 with a bicarbonate buffer. If the pH is too low, the reaction is slow; if it is too high, catalyst decomposition can occur.
-
Phase Transfer Catalyst: In biphasic systems (e.g., CH₂Cl₂/water), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.
-
Monitoring: These reactions can sometimes be slower. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential side reactions from prolonged exposure.
-
Q5: I have tried these mild methods and still face issues with competing thioether oxidation. Is there a more robust, albeit longer, strategy?
A: Yes. When maximizing yield is critical and direct selective oxidation proves difficult, a protecting group strategy is the most reliable approach. This involves temporarily modifying the thioether to render it inert to the oxidizing conditions, oxidizing the alcohol, and then regenerating the thioether.
The logical workflow for this advanced strategy is as follows:
Caption: Workflow for a protecting group strategy.
Step-by-Step Logic:
-
Protect the Thioether: Intentionally oxidize the thioether to the sulfoxide using a controlled amount (1.0 equivalent) of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The sulfoxide is significantly more resistant to further oxidation than the thioether, effectively "protecting" it.
-
Oxidize the Alcohol: With the sulfur now protected as a sulfoxide, you can use a standard mild oxidation protocol (like DMP or Swern) to convert the alcohol to the aldehyde with high efficiency. The sulfoxide group will remain untouched.
-
Deprotect the Sulfoxide: After the aldehyde is formed, the sulfoxide must be reduced back to the thioether. This requires a reducing agent that is chemoselective for the sulfoxide and will not reduce the newly formed aldehyde. A combination of triflic anhydride (Tf₂O) and potassium iodide (KI) has been shown to be effective for this transformation while tolerating aldehydes.[12]
This three-step sequence adds length to the synthesis but provides unparalleled control over selectivity, often justifying the extra steps with a much higher overall yield of pure product.
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methylthiobenzyl alcohol (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂).
-
Addition: Add solid Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature. If the substrate is acid-sensitive, add solid sodium bicarbonate (2.0 eq.) as well.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Swern Oxidation
-
Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add anhydrous CH₂Cl₂ and oxalyl chloride (1.1 eq.). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous CH₂Cl₂ via syringe, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Slowly add a solution of 3-methylthiobenzyl alcohol (1.0 eq.) in anhydrous CH₂Cl₂ via syringe, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (Et₃N, 5.0 eq.) slowly via syringe. The mixture may become thick. Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.
-
Extraction & Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography. Note: All waste and glassware should be treated with bleach to oxidize the foul-smelling dimethyl sulfide byproduct.[7]
References
-
Sanichar, R., Carroll, C., & Vederas, J. (2018). Dess-Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Organic and biomolecular chemistry. Available at: [Link]
-
Jakob, M. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
Sanichar, R. et al. (2018). Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Organic & Biomolecular Chemistry. Available at: [Link]
-
Lee, S. et al. (2006). Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3-H5IO6. Thieme Connect. Available at: [Link]
-
Schoeneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society. Available at: [Link]
-
Lu, J. et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. Available at: [Link]
-
Lu, J. et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. Available at: [Link]
-
Foth, P. J. et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia Contributors. (2023). Dess–Martin oxidation. Wikipedia. Available at: [Link]
-
Zhang, T. et al. (2020). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Organic Chemistry Portal. Available at: [Link]
-
Barton, L. M. et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. PMC - NIH. Available at: [Link]
-
Li, G. et al. (2022). Benzyl thioether formation merging copper catalysis. PMC - NIH. Available at: [Link]
-
Wipf, P. (2007). Alcohol Oxidations. Wipf Group, University of Pittsburgh. Available at: [Link]
-
SIUE Chemistry Department. (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers. Southern Illinois University Edwardsville. Available at: [Link]
-
Whitehead, D. C., Travis, B. R., & Borhan, B. (2006). Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Tetrahedron Letters. Available at: [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (2019). Swern Oxidation. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Reduction of Sulfoxides to Sulfides. ResearchGate. Available at: [Link]
-
Wikipedia Contributors. (2023). Swern oxidation. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Chapter 6 "protection for the thiol group". ResearchGate. Available at: [Link]
-
Nolte, R. J. M. et al. (1994). Shape-Selective Oxidation of Benzylic Alcohols by a Receptor Functionalized with a Dicopper(II) Pyrazole Complex. Journal of the American Chemical Society. Available at: [Link]
-
Jakob, M. (2019). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Jakob, M. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Metal-Free Synthesis of Sulfones and Sulfoxides through Aldehyde-Promoted Aerobic Oxidation of Sulfides. ResearchGate. Available at: [Link]
-
Reddit User Discussion. (2020). Protecting Thiol Group in Presence of Alcohol. r/Chempros on Reddit. Available at: [Link]
-
Wikipedia Contributors. (2023). Protecting group. Wikipedia. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). ChemComm. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available at: [Link]
-
Gholinejad, M., & Khosravi, M. (2020). Selective oxidation of alcohols and sulfides via O2 using a Co(II) salen complex catalyst immobilized on KCC-1. RSC Publishing. Available at: [Link]
-
Karimi, B., Zareyee, D., & Far, C. N. (2005). A New Approach to the Reduction of Sulfoxides to Sulfides with 1,3-Dithiane in the Presence of Electrophilic Bromine as Catalyst. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Liu, Z. et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers. Available at: [Link]
-
Wikipedia Contributors. (2023). Alcohol oxidation. Wikipedia. Available at: [Link]
-
Jakob, M. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Available at: [Link]
Sources
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Technical Support Center: A Troubleshooting Guide for the Synthesis of Sulfonyl-Containing Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonyl-containing compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemistry to empower you in your experimental work.
Section 1: Synthesis of Sulfonamides from Sulfonyl Chlorides
The reaction of a sulfonyl chloride with an amine is a cornerstone for the formation of sulfonamides, a critical functional group in a vast array of pharmaceuticals.[1] While seemingly straightforward, this reaction is often plagued by issues that can impact yield and purity.
Q1: My sulfonamide reaction is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in sulfonamide synthesis are a frequent issue and can typically be traced back to a few key areas: reactant quality, reaction conditions, and the workup procedure.[2][3] A systematic approach to troubleshooting is often the most effective.
Initial Checks & Core Concepts:
-
Reagent Quality:
-
Sulfonyl Chloride: This is often the main culprit. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them to the unreactive corresponding sulfonic acid.[3] Always use a fresh bottle or consider purifying the sulfonyl chloride via distillation or recrystallization before use. A simple check for the purity of the sulfonyl chloride can be done by TLC or 1H NMR.
-
Amine: Ensure your amine is pure and dry. Aliphatic amines, in particular, can absorb atmospheric CO2 to form carbamates, which can interfere with the reaction.[3]
-
Solvent & Base: Anhydrous solvents are critical to prevent hydrolysis of the sulfonyl chloride.[3] Similarly, ensure your base (e.g., triethylamine, pyridine) is dry.
-
-
Reaction Stoichiometry:
-
Carefully re-check the molar ratios of your reactants. A common starting point is a 1:1 to 1:1.1 ratio of the amine to the sulfonyl chloride, with 1.1 to 1.5 equivalents of a tertiary amine base.[3]
-
-
Reaction Conditions:
-
Temperature: While many sulfonamide formations are run at room temperature, some less reactive amines or sterically hindered substrates may require gentle heating. Conversely, for highly reactive partners, cooling the reaction mixture during the addition of the sulfonyl chloride can prevent side reactions.
-
Addition Rate: A slow, dropwise addition of the sulfonyl chloride to the solution of the amine and base is crucial. This helps to maintain a low concentration of the highly reactive sulfonyl chloride, minimizing side reactions such as the formation of bis-sulfonated products, especially with primary amines.[2]
-
Below is a troubleshooting workflow to diagnose the cause of low yields:
Caption: Troubleshooting workflow for low yields in sulfonamide synthesis.
Q2: I am observing the formation of a significant amount of sulfonic acid in my reaction mixture. How can I prevent this?
A2: The presence of sulfonic acid is a clear indication of the hydrolysis of your sulfonyl chloride starting material.[4] As mentioned previously, sulfonyl chlorides are highly reactive electrophiles and readily react with water.[1]
Preventative Measures:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture, which can be a significant source of water contamination.
-
Purification of Starting Materials: If you suspect your sulfonyl chloride is already partially hydrolyzed, it should be purified. A common method for purifying liquid organosulfonyl chlorides is to scrub the crude product with a concentrated aqueous solution of hydrochloric acid, followed by stripping under reduced pressure.[5]
-
Base Choice: While tertiary amine bases like triethylamine are used to neutralize the HCl generated during the reaction, they do not actively remove water.[2] In some cases, using pyridine as both a base and a solvent can be beneficial as it is an excellent scavenger of HCl and can be obtained in very dry grades.
Q3: My purification is proving difficult, with the product being hard to separate from byproducts. What are some alternative purification strategies?
A3: The purification of sulfonyl-containing compounds can be challenging due to their often high polarity and the presence of inorganic salts or other polar byproducts.[6]
Purification Strategies:
| Method | Description | Best For | Potential Issues |
| Crystallization | A powerful technique for purifying solid products. The crude product is dissolved in a minimal amount of a hot solvent in which it has high solubility, and then allowed to cool slowly, causing the pure product to crystallize out. | Solid, crystalline products with moderate to high purity. | Finding a suitable solvent system can be time-consuming. Product may "oil out" instead of crystallizing. |
| Acid/Base Extraction | If your sulfonamide has a sufficiently acidic N-H proton, you can sometimes deprotonate it with a strong base (e.g., NaOH) to form a water-soluble salt. This allows for the removal of non-acidic organic impurities by extraction with an organic solvent. The aqueous layer is then re-acidified to precipitate the pure sulfonamide. | Sulfonamides derived from primary or secondary amines. | The sulfonamide must be stable to the basic and acidic conditions of the workup. |
| Flash Column Chromatography | A standard technique for purifying a wide range of organic compounds based on their differential adsorption to a stationary phase (e.g., silica gel). | Most soluble organic compounds. | Can be time-consuming and use large volumes of solvent. Highly polar compounds may streak or be difficult to elute from the column. |
| Preparative HPLC | A high-resolution chromatographic technique that can be used to purify compounds to a very high degree. | Difficult separations, purification of final compounds for biological testing. | Expensive, requires specialized equipment, and is not suitable for large-scale purifications. |
Section 2: Synthesis of Sulfones by Oxidation of Sulfides
The oxidation of sulfides is a fundamental transformation for accessing both sulfoxides and sulfones. The primary challenge in this reaction is controlling the level of oxidation to obtain the desired product selectively.[7]
Q4: I am trying to synthesize a sulfone, but the reaction stops at the sulfoxide stage. How can I drive the reaction to completion?
A4: Incomplete oxidation is a common issue and usually points to either insufficient oxidant or suboptimal reaction conditions.
Strategies to Promote Full Oxidation:
-
Increase Oxidant Stoichiometry: To oxidize a sulfide to a sulfone, a minimum of two equivalents of the oxidizing agent are required. If you are seeing incomplete conversion, a simple first step is to increase the amount of oxidant to 2.2-2.5 equivalents.
-
More Forcing Reaction Conditions:
-
Temperature: Increasing the reaction temperature can often provide the necessary activation energy to oxidize the sulfoxide to the sulfone.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material or the intermediate sulfoxide is still present, extend the reaction time.
-
-
Choice of Oxidant: Some oxidants are more powerful than others. If a mild oxidant (like H2O2 in acetic acid at room temperature) is failing to give the desired sulfone, consider a stronger oxidizing system.[8]
Common Oxidizing Agents for Sulfone Synthesis:
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H2O2) | Acetic acid, room temp to reflux | Inexpensive, "green" oxidant (byproduct is water)[8] | Can be slow, may require a catalyst for less reactive sulfides.[9] |
| m-CPBA | DCM, 0°C to room temp | Generally reliable and high-yielding. | Can be explosive, byproduct (m-chlorobenzoic acid) needs to be removed. |
| Oxone® (2KHSO5·KHSO4·K2SO4) | MeOH/H2O, room temp | Inexpensive, easy to handle solid. | Can be acidic, may not be suitable for acid-sensitive substrates. |
| Potassium Permanganate (KMnO4) | Acetone/H2O, acetic acid | Very strong oxidant. | Can be difficult to control, can cleave other functional groups. |
Q5: My sulfide oxidation is over-oxidizing and I am getting a mixture of sulfoxide and sulfone. How can I selectively synthesize the sulfoxide?
A5: Achieving selective oxidation to the sulfoxide requires careful control over the reaction conditions to prevent the second oxidation step to the sulfone.[8]
Strategies for Selective Sulfoxide Synthesis:
-
Careful Control of Stoichiometry: Use only one equivalent of the oxidant. It is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure all the oxidant is consumed before the reaction is worked up.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0°C or -78°C) to slow down the rate of the second oxidation, which typically has a higher activation energy than the first.
-
Controlled Addition of Oxidant: Add the oxidant slowly and portion-wise to the sulfide solution, monitoring the reaction progress carefully by TLC. This prevents a buildup of a high local concentration of the oxidant.
-
Choice of Reagent: Some reagents are known to be more selective for sulfoxide formation. For example, using H2O2 in glacial acetic acid at room temperature is a well-established method for the selective oxidation of a variety of sulfides to their corresponding sulfoxides.[8]
Caption: Controlling the oxidation level of sulfides.
Section 3: Specialized Reactions for Sulfone Synthesis
Q6: I am attempting a Mitsunobu reaction to form a thioether, which I then plan to oxidize to a sulfone. The Mitsunobu reaction is failing. What could be the issue?
A6: The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including thioethers, with inversion of stereochemistry.[10][11] However, it is a complex reaction with several potential points of failure.[12]
Troubleshooting the Mitsunobu Reaction for Thioether Synthesis:
-
Acidity of the Thiol: A key requirement for the nucleophile in a Mitsunobu reaction is that it must be acidic enough (typically pKa < 13) to protonate the betaine intermediate formed from the phosphine and the azodicarboxylate (e.g., DEAD or DIAD).[11][12] Many simple aliphatic thiols are not acidic enough, which can be a major reason for reaction failure.[13] Aromatic thiols (thiophenols) are generally more acidic and are often better substrates.
-
Reagent Quality and Addition Order:
-
The reagents (triphenylphosphine, DEAD/DIAD) are sensitive to air and moisture. Use fresh or purified reagents.
-
The order of addition is critical. Typically, the alcohol, thiol, and triphenylphosphine are dissolved in an anhydrous solvent (like THF or DCM), and the solution is cooled to 0°C before the slow, dropwise addition of the azodicarboxylate.[12]
-
-
Side Reactions: A common side product occurs when the azodicarboxylate acts as the nucleophile instead of the intended thiol.[12] This is more likely to happen if the thiol is not sufficiently nucleophilic or acidic.
-
Workup and Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate, can complicate purification. Several modified procedures and reagents have been developed to simplify the workup.[11]
Q7: My Julia-Kocienski olefination to form an alkene with a sulfone precursor is giving poor E/Z selectivity. How can I improve this?
A7: The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds.[14] The reaction generally favors the formation of the E-alkene, but selectivity can be influenced by several factors.[15][16]
Factors Influencing Stereoselectivity:
-
The Heteroaryl Group on the Sulfone: The nature of the activating heteroaryl group on the sulfone is a key determinant of selectivity.
-
1-tert-butyl-1H-tetrazol-5-yl (TBT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are known to give high E-selectivity.[17] The bulky group on the tetrazole ring is thought to favor a transition state that leads to the E-alkene.[17]
-
Benzothiazol-2-yl (BT) sulfones are also commonly used and generally provide good E-selectivity.[15]
-
Pyridin-2-yl (PYR) sulfones have been shown to favor the formation of the Z-alkene.[17]
-
-
Reaction Conditions:
-
Base and Counterion: The choice of base (e.g., KHMDS, NaHMDS, LiHMDS) and the corresponding counterion can influence the geometry of the intermediate adduct, thereby affecting the final E/Z ratio.[17]
-
Solvent: The polarity of the solvent can also play a role in the selectivity. Apolar solvents often favor chelation control, which can impact the stereochemical outcome.[17]
-
Caption: Key steps of the Julia-Kocienski olefination and factors influencing selectivity.
References
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- Google Patents. (n.d.). US4549993A - Purification of crude, liquid organosulfonyl chloride.
- National Institutes of Health. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges - PMC.
- Fiveable. (n.d.). Sulfonyl Chloride Definition - Organic Chemistry Key Term.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- ScholarWorks@UWO. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Progress in Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds.
- IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- MDPI. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation.
- Benchchem. (n.d.). avoiding impurities in the synthesis of sulfonyl chlorides.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Chemithon. (1997). Sulfonation and Sulfation Processes.
- Royal Society of Chemistry. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- ResearchGate. (n.d.). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
- Organic Reactions. (n.d.). The Julia–Kocienski Olefination.
- European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - EP 3763700 A1.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Alfa Chemistry. (n.d.). Julia-Kocienski Olefination.
- National Institutes of Health. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC.
- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- YouTube. (2025). How Do Sulfides Undergo Oxidation? - Chemistry For Everyone.
- Britannica. (2025). Organosulfur compound - Sulfinyl, Sulfonyl, Compounds.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination.
- MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations.
- MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.
- PubMed. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations.
- Taylor & Francis Online. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides.
- ResearchGate. (n.d.). Progress in the Electrochemical Reactions of Sulfonyl Compounds.
- Taylor & Francis Online. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides.
- ResearchGate. (n.d.). Oxidative Sulfonylation of Multiple Carbon‐Carbon bonds with Sulfonyl Hydrazides, Sulfinic Acids and their Salts | Request PDF.
Sources
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 6. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Byproduct Formation in the Preparation of 3-(Methylsulfonyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding byproduct formation during the synthesis of 3-(Methylsulfonyl)benzyl alcohol. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have structured this guide to address the specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what byproducts are typically associated with each?
There are several common synthetic pathways to prepare this compound, each with its own potential for byproduct formation. The two primary routes involve:
-
Oxidation of 3-(methylthio)benzyl alcohol: This is a widely used method where the thioether is oxidized to the sulfone.
-
Reduction of a carbonyl group: This can involve the reduction of 3-(methylsulfonyl)benzaldehyde or 3-(methylsulfonyl)benzoic acid (or its esters).
Here's a breakdown of the likely byproducts for each route:
Table 1: Common Synthetic Routes and Associated Byproducts
| Synthetic Route | Starting Material | Key Reagents | Potential Byproducts |
| Oxidation | 3-(Methylthio)benzyl alcohol | Hydrogen peroxide, m-CPBA, Oxone® | 3-(Methylsulfinyl)benzyl alcohol (sulfoxide), 3-(Methylsulfonyl)benzaldehyde |
| Reduction | 3-(Methylsulfonyl)benzaldehyde | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Unreacted starting material, over-reduction products (rare) |
| Reduction | 3-(Methylsulfonyl)benzoic acid | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | Unreacted starting material, ester intermediates (if using ester derivative) |
Troubleshooting Guide: Oxidation of 3-(Methylthio)benzyl alcohol
This route is often preferred for its atom economy, but controlling the oxidation state of the sulfur atom can be challenging.
Issue 1: Incomplete oxidation, resulting in the formation of 3-(Methylsulfinyl)benzyl alcohol (the sulfoxide).
Root Cause Analysis:
The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. Incomplete reaction can be due to several factors:
-
Insufficient Oxidant: The stoichiometry of the oxidant is critical. Less than two equivalents of a single-oxygen donor (like H₂O₂ or m-CPBA) will result in the sulfoxide as a major product.
-
Reaction Temperature: Lower temperatures favor the formation of the sulfoxide. While this can be used to selectively isolate the sulfoxide, it can be a hindrance when the sulfone is the desired product.
-
Reaction Time: Insufficient reaction time will not allow the reaction to proceed to completion.
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure at least 2.2 equivalents of the oxidizing agent are used. A slight excess can help drive the reaction to completion.
-
Optimize Temperature: Gradually increase the reaction temperature. For instance, if the reaction is being run at 0 °C, allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Extend Reaction Time: If the reaction appears to be stalling, extend the reaction time and continue to monitor its progress.
dot
Caption: Oxidation of the thioether to the sulfone proceeds via a sulfoxide intermediate.
Issue 2: Over-oxidation of the benzyl alcohol to 3-(Methylsulfonyl)benzaldehyde.
Root Cause Analysis:
Many reagents used to oxidize thioethers can also oxidize primary alcohols to aldehydes, especially under harsh conditions.[1][2][3][4][5]
-
Choice of Oxidant: Some oxidants, like chromium-based reagents, are particularly aggressive and can easily lead to over-oxidation of the alcohol.[1] Milder oxidants like hydrogen peroxide are generally preferred, but conditions must still be controlled.
-
High Temperatures: Elevated temperatures can promote the oxidation of the alcohol functionality.
-
Prolonged Reaction Times: Leaving the reaction for an extended period after the sulfone has formed can lead to the slow oxidation of the alcohol.
Troubleshooting Protocol:
-
Select a Milder Oxidant: If over-oxidation is a persistent issue, consider using a milder and more selective oxidizing system. A combination of H₂O₂ with a catalytic amount of a Lewis acid can sometimes provide better selectivity.
-
Control the Temperature: Maintain the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely.
-
Monitor Reaction Progress Diligently: Use TLC or LC-MS to track the disappearance of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.
Troubleshooting Guide: Reduction of 3-(Methylsulfonyl)carbonyls
This approach is generally high-yielding and clean, but issues can still arise.
Issue 3: Incomplete reduction of 3-(Methylsulfonyl)benzaldehyde or 3-(Methylsulfonyl)benzoic acid.
Root Cause Analysis:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial. For aldehydes and ketones, at least 1 equivalent of a hydride donor is needed. For carboxylic acids, a more powerful reducing agent and typically more equivalents are required.
-
Reactivity of the Reducing Agent: Sodium borohydride (NaBH₄) is generally sufficient for reducing aldehydes but may be slow or ineffective for reducing carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and is effective for both.
-
Reaction Conditions: Low temperatures can slow down the rate of reduction.
Troubleshooting Protocol:
-
Ensure Sufficient Reducing Agent: Use a slight excess (e.g., 1.1-1.5 equivalents) of the reducing agent for aldehydes. For carboxylic acids, at least 2-3 equivalents of LiAlH₄ are often necessary.
-
Choose the Appropriate Reducing Agent: For the reduction of 3-(methylsulfonyl)benzoic acid, LiAlH₄ or a borane complex (e.g., BH₃·THF) is recommended.
-
Optimize Reaction Temperature: For NaBH₄ reductions of aldehydes, reactions are typically run at 0 °C to room temperature. For LiAlH₄ reductions, the reaction is often started at 0 °C and then allowed to warm to room temperature or gently refluxed to ensure completion.
dot
Caption: Choice of reducing agent for different starting materials.
Purification Strategies
Even with optimized reaction conditions, minor impurities may persist. Column chromatography is a standard method for purification.[6]
Table 2: Typical Column Chromatography Conditions
| Impurity to Remove | Stationary Phase | Mobile Phase (Eluent System) |
| 3-(Methylsulfinyl)benzyl alcohol | Silica Gel | Hexanes/Ethyl Acetate gradient |
| 3-(Methylsulfonyl)benzaldehyde | Silica Gel | Hexanes/Ethyl Acetate gradient |
| Unreacted 3-(methylthio)benzyl alcohol | Silica Gel | Hexanes/Ethyl Acetate gradient |
Pro-Tip: The polarity of the sulfoxide is significantly different from the sulfone, making separation by silica gel chromatography relatively straightforward. The aldehyde is less polar than the alcohol, so it will elute first in a normal-phase system.
References
- Vertex AI Search. (n.d.). Synthesis of 3,5-bis(dimethylamino)-α-[(methylsulfonyl)-methyl]benzyl alcohol.
- Vertex AI Search. (n.d.). Supporting Information.
- Guidechem. (n.d.). This compound | CAS No.220798-39-0 Synthetic Routes.
- Degirmenbasi, N., & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Gazi University.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Google Patents. (n.d.). CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde.
- ResearchGate. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids.
- Cheng, C., Wei, Z., & Ma, X. (2015, June 22). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Shenyang Sciencreat Chemicals Co. Ltd.
- Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
- ResearchGate. (2025, August 6). Reactions of partially solvated grignard reagents with benzaldehyde.
- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- Aladdin Scientific. (n.d.). This compound, min 96%, 5 grams.
- ResearchGate. (n.d.). Catalytic conversion of the benzyl alcohol oxidation reaction at....
- Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
- Journal of Health Science. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual.
- ResearchGate. (2025, August 6). Oxidation of Benzyl Alcohols and Acyloins with (NO3)3CeBrO3.
- Kótai, L., Kazinczy, B., Keszler, Á., Holly, S., Gács, I., & Banerji, K. K. (2001). Three Reagents in One: Ammonium Permanganate in the Oxidation of Benzyl Alcohol. Zeitschrift für Naturforschung B, 56(8), 823-825.
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
- Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).
- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
- PubMed. (n.d.). Removal of benzyl alcohol from a commercially available triamcinolone acetonide suspension for intravitreal use.
- Cenmed. (n.d.). 3 (Methylsulfonyl)Benzyl Alcohol.
- PubMed Central. (n.d.). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts.
Sources
Technical Support Center: Purification of 3-(Methylsulfonyl)benzyl alcohol
Welcome to the technical support guide for the purification of 3-(Methylsulfonyl)benzyl alcohol (CAS No: 220798-39-0). This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
The impurity profile of your crude material largely depends on the synthetic route used. However, common impurities can be categorized as:
-
Starting Materials: Unreacted precursors, such as 3-bromobenzyl alcohol, 3-iodobenzyl alcohol, or the corresponding aldehyde/acid if the alcohol is formed in a final reduction step.
-
Reaction Byproducts: These can include over-oxidized species like 3-(methylsulfonyl)benzaldehyde or 3-(methylsulfonyl)benzoic acid. Incomplete reactions might leave intermediates. Benzyl alcohols, in general, can sometimes form ethers or other condensation products under harsh conditions[1].
-
Reagents and Solvents: Residual catalysts, bases, and solvents used during the synthesis and work-up are common contaminants. Sonication of benzyl alcohol, sometimes used to dissolve solids, has been shown to generate trace amounts of benzene, toluene, and benzaldehyde[2].
Q2: What is the best overall strategy to purify this compound?
A multi-step approach is typically most effective.
-
Initial Work-up: Start with a standard aqueous work-up (liquid-liquid extraction) to remove water-soluble salts and reagents.
-
Primary Purification: For multi-gram quantities with significant impurities, flash column chromatography is the preferred first step to separate the target compound from components with different polarities.
-
Final Polishing: Recrystallization is an excellent final step to remove minor, structurally similar impurities and obtain a high-purity, crystalline solid.
Q3: How do I assess the purity of my this compound after purification?
Purity should be assessed using a combination of methods:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities or solvents.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can detect and identify trace-level impurities and confirm the molecular weight of the product[3].
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Q4: What are the key safety precautions when handling this compound?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water[5]. Do not eat, drink, or smoke in the laboratory[4].
-
Storage: Store in a tightly closed container in a cool, dry place.
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you may encounter during purification.
Recrystallization Issues
Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound separates as a liquid instead of a solid. This is common for compounds with melting points that are low relative to the boiling point of the solvent[7].
Causality & Solution:
-
Re-heat the Solution: Add more solvent until the oil completely redissolves.
-
Slow Cooling: Allow the flask to cool very slowly. Rapid cooling encourages oil formation. Insulating the flask can help.
-
Lower the Solvent Polarity: If using a very polar solvent, the oiling may persist. Try a solvent mixture. For example, if you are using ethanol, try an ethanol/water or ethanol/hexane mixture. Add the less-polar co-solvent (the "anti-solvent") dropwise to the hot solution until it just begins to turn cloudy, then add a drop or two of the primary solvent to clarify it before slow cooling[8].
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q: My yield after recrystallization is very low. How can I improve it?
A: Low yield typically results from using too much solvent or premature crystallization during a hot filtration step.
Causality & Solution:
-
Minimize Solvent Usage: The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent required to fully dissolve the crude solid. Working on a small scale first to determine approximate solubility is a good practice[9].
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by boiling off some of the solvent from the filtrate and cooling again.
-
Check Solvent Choice: Your compound may have high solubility in the chosen solvent even at low temperatures. A different solvent or a solvent/anti-solvent pair might be more effective[10].
-
Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize precipitation before filtering.
Flash Column Chromatography Issues
Q: My compound is streaking or "tailing" on the TLC plate and column. How can I get sharp bands?
A: Tailing is common for polar compounds like this compound on silica gel. The polar sulfone and alcohol groups can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing the compound to elute slowly and produce a smeared spot.
Causality & Solution:
-
Modify the Mobile Phase:
-
Add a Polar Modifier: Adding a small amount (0.5-2%) of methanol to your eluent (e.g., ethyl acetate/hexane) can help by competing for the binding sites on the silica, allowing your compound to elute more cleanly.
-
Add a Basic Modifier: For compounds with acidic protons (like the alcohol), interactions with the acidic silica can be strong. Adding a small amount of triethylamine (0.1-1%) or ammonia in methanol can neutralize the acidic sites on the silica gel, leading to much sharper bands[11].
-
-
Use a Different Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like neutral or basic alumina.
-
Avoid Overloading: Loading too much crude material onto the column will inevitably cause band broadening and poor separation. A general rule of thumb is to load 1g of crude material per 25-100g of silica gel, depending on the separation difficulty.
Q: I can't separate my product from a close-running impurity. What should I do?
A: This is a common challenge where the polarity of the product and impurity are very similar.
Causality & Solution:
-
Optimize the Solvent System: Test a variety of solvent systems with different selectivities using TLC. Instead of just ethyl acetate/hexane, try dichloromethane/methanol, or systems containing acetone or diethyl ether. The goal is to find a system that maximizes the difference in retention factor (ΔRf) between your product and the impurity.
-
Use a Shallow Polarity Gradient: Instead of a large step-change in eluent polarity, run a slow, shallow gradient (e.g., increasing from 20% to 40% ethyl acetate in hexane over many column volumes). This can resolve closely eluting compounds.
-
Improve Column Packing: A poorly packed column with air bubbles or channels will lead to a non-uniform solvent front and poor separation. Ensure a homogenous slurry and a well-settled bed[8].
Experimental Protocols & Data
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 20% ethyl acetate in hexane). Pour the slurry into a column and allow it to pack under gentle pressure, ensuring a flat, stable bed[12].
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the starting solvent system. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the eluent to speed up the elution of your product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
| Parameter | Typical Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most applications. |
| Eluent System | Hexane/Ethyl Acetate or CH₂Cl₂/MeOH | The ratio must be optimized via TLC. |
| Typical Loading | 1 g crude per 50 g silica gel | Adjust based on separation difficulty. |
| Expected Purity | >95% (by NMR) | Dependent on initial purity and separation. |
Table 1: Typical Parameters for Flash Chromatography Purification.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In an Erlenmeyer flask, place a small amount of the crude product. Add a potential solvent (e.g., isopropanol, ethanol, or an ethyl acetate/hexane mixture) dropwise while heating until the solid just dissolves.
-
Dissolution: Place the bulk of the crude material in a larger Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a desiccator under vacuum to remove all residual solvent.
| Solvent System | Polarity | Comments |
| Isopropanol (IPA) | Polar Protic | Often a good starting point for polar alcohols. |
| Ethanol/Water | Polar Protic | Good for compounds soluble in hot ethanol but less so in cold aqueous ethanol. |
| Ethyl Acetate/Hexane | Polar Aprotic / Nonpolar | A versatile pair; dissolve in hot ethyl acetate and add hexane until cloudy. |
| Toluene | Aromatic | Can be effective for aromatic compounds; use with good ventilation. |
Table 2: Common Solvents for Recrystallization of Polar Aromatic Compounds.[10]
Workflow Visualization
Sources
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. series.publisso.de [series.publisso.de]
- 4. actylislab.com [actylislab.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. fishersci.com [fishersci.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Ensuring the Stability of 3-(Methylsulfonyl)benzyl alcohol
Welcome to the dedicated technical support center for 3-(Methylsulfonyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Our goal is to provide you with in-depth, field-proven insights to prevent its degradation during storage and handling, ensuring the integrity and reproducibility of your experiments. This resource is structured to offer quick solutions through FAQs and detailed troubleshooting protocols, all grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding the stability of this compound.
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is oxidation. The benzylic alcohol group is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by factors such as light, elevated temperatures, and the presence of metallic impurities. The expected degradation products are 3-(Methylsulfonyl)benzaldehyde and subsequently 3-(Methylsulfonyl)benzoic acid.[1][2][3][4]
Q2: How should I store neat this compound to minimize degradation?
A2: To ensure long-term stability, neat this compound should be stored in a tightly sealed, airtight container to prevent exposure to oxygen and moisture.[5] The storage area should be cool, dry, and dark to mitigate thermal and photodegradation.[2][5] For optimal protection, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.
Q3: What are the best materials for storage containers?
A3: For both neat and dissolved this compound, high-density polyethylene (HDPE) and polypropylene (PP) containers are excellent choices due to their chemical resistance.[6][7][8][9][10] Glass containers, particularly amber glass to protect from light, are also suitable. Avoid using containers made of materials that may leach impurities or are permeable to oxygen, such as low-density polyethylene (LDPE) for long-term storage.[8]
Q4: I need to store this compound in solution. Which solvents are recommended?
A4: The choice of solvent is critical. For long-term storage, aprotic solvents that are free of peroxides are preferred. Anhydrous acetonitrile and tetrahydrofuran (THF), stored over molecular sieves, are good options. If aqueous solutions are necessary, they should be freshly prepared, deoxygenated, and stored under an inert atmosphere in the dark at 2-8°C. Be aware that benzyl alcohol itself can slowly oxidize in aqueous solutions over time.[3]
Q5: I suspect my sample of this compound has degraded. How can I confirm this?
A5: The most reliable way to assess the purity of your sample is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11][12] These methods can separate the parent compound from its primary degradation products, 3-(Methylsulfonyl)benzaldehyde and 3-(Methylsulfonyl)benzoic acid, allowing for their identification and quantification.
Troubleshooting Guides
This section provides detailed protocols to address specific issues you may encounter.
Issue 1: Visible Discoloration or Formation of Precipitate in the Sample
-
Problem: The typically colorless to pale yellow liquid or solid has developed a more intense yellow or brownish hue, or a solid precipitate has formed.
-
Probable Cause: This is a strong indicator of oxidation. The discoloration is likely due to the formation of the aldehyde and other chromophoric degradation products. A precipitate could be the less soluble benzoic acid derivative.
-
Troubleshooting Workflow:
Workflow for addressing sample discoloration or precipitation.
Issue 2: Inconsistent or Unexpected Experimental Results
-
Problem: You are observing lower yields, unexpected byproducts, or a lack of reactivity in your experiments involving this compound.
-
Probable Cause: The presence of degradation products, particularly the aldehyde, can interfere with reactions where the alcohol functionality is critical. The actual concentration of the active starting material may be lower than assumed. The electron-withdrawing nature of the methylsulfonyl group already influences the reactivity of the benzyl alcohol, and degradation products will further complicate this. Studies on benzyl alcohols with other electron-withdrawing groups, such as the nitro group, show they are generally more resistant to oxidation than those with electron-donating groups, but degradation can still occur over time.[13][14]
-
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent experimental outcomes.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon Receipt: Visually inspect the container for any signs of damage or improper sealing.
-
Inert Atmosphere: If the compound will be stored for an extended period, it is best to transfer it to a clean, dry, amber glass vial or an HDPE bottle inside a glovebox or under a stream of inert gas (argon or nitrogen).
-
Sealing: Use a cap with a chemically resistant liner (e.g., PTFE-lined cap). Ensure the seal is airtight.
-
Labeling: Clearly label the container with the compound name, date received, and storage conditions.
-
Storage Location: Place the container in a cool (2-8°C for long-term storage), dark, and dry location, away from oxidizing agents and sources of ignition.[2]
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting its primary degradation products. Method optimization may be required for your specific instrumentation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is typically effective.
-
Example Gradient: Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
If available, prepare standard solutions of 3-(Methylsulfonyl)benzaldehyde and 3-(Methylsulfonyl)benzoic acid for peak identification by retention time comparison.
-
-
Analysis: Inject the sample and analyze the chromatogram. The expected elution order will be the more polar benzoic acid derivative, followed by the benzyl alcohol, and then the less polar benzaldehyde. Calculate the area percentage of each peak to determine the purity.
Degradation Pathway
The primary degradation pathway for this compound is a two-step oxidation process.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8°C for long-term) | Reduces the rate of thermally induced degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[1] |
| Light | Store in the dark (Amber containers) | Prevents photodegradation. |
| Moisture | Dry environment, tightly sealed | Prevents hydrolysis and potential moisture-mediated reactions. |
| Container | HDPE, Polypropylene, Amber Glass | Ensures chemical compatibility and prevents leaching or permeation.[6][7][8] |
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Validation & Comparative
A Comparative Analysis of 2-, 3-, and 4-(Methylsulfonyl)benzyl alcohol Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the subtle repositioning of a functional group on an aromatic scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative study of three structurally isomeric compounds: 2-(methylsulfonyl)benzyl alcohol, 3-(methylsulfonyl)benzyl alcohol, and 4-(methylsulfonyl)benzyl alcohol. As crucial building blocks in the synthesis of complex organic molecules, a thorough understanding of their distinct characteristics is paramount for researchers, scientists, and professionals in drug development. This document delves into their synthesis, properties, and reactivity, supported by experimental data and established chemical principles, to empower informed decisions in their application.
Introduction to (Methylsulfonyl)benzyl alcohols
The (methylsulfonyl)benzyl alcohol framework consists of a benzyl alcohol core functionalized with a methylsulfonyl (-SO₂CH₃) group. This electron-withdrawing group significantly modulates the electron density of the aromatic ring and influences the reactivity of the benzylic alcohol moiety. The positional isomerism—ortho (2-), meta (3-), and para (4-)—gives rise to distinct electronic and steric environments, which in turn dictate the unique behavior of each compound. These isomers serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, with the methylsulfonyl group often acting as a key pharmacophore or a directing group in subsequent chemical transformations.[1][2]
Synthesis and Strategic Considerations
The synthetic accessibility of each isomer is a critical factor for its practical application. While general strategies apply across the series, the position of the methylsulfonyl group can influence reaction conditions and yields.
Common Synthetic Pathways
A prevalent and versatile method for the synthesis of these alcohols is the reduction of the corresponding (methylsulfonyl)benzaldehydes. This transformation can be efficiently achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[1] An alternative and robust industrial-scale approach is catalytic hydrogenation.[1]
Another common strategy involves the oxidation of the corresponding (methylthio)benzyl alcohols. This two-step process first sees the oxidation of the sulfide to a sulfone, followed by the introduction or modification of the benzyl alcohol group.[1]
For the synthesis of 4-(methylsulfonyl)benzyl alcohol, hydrolysis of 4-(methylsulfonyl)benzyl bromide via nucleophilic substitution is also a viable route.[1]
Caption: General synthetic routes to (methylsulfonyl)benzyl alcohols.
Isomer-Specific Synthesis Protocols
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzyl Alcohol via Reduction
-
Dissolution: Dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 4-(methylsulfonyl)benzyl alcohol.[3]
Experimental Protocol: Synthesis of 2-(Methylsulfonyl)benzyl Alcohol via Nucleophilic Substitution
-
Reactant Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-bromobenzyl alcohol (1.0 eq) and sodium methanesulfinate (1.2 eq) in a suitable polar aprotic solvent like DMF or DMSO.
-
Catalysis: Add a copper(I) catalyst, such as CuI (0.1 eq), and a ligand, for instance, L-proline (0.2 eq).
-
Reaction: Heat the mixture at a specified temperature (e.g., 110 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain 2-(methylsulfonyl)benzyl alcohol.
Physicochemical Properties: A Comparative Overview
The position of the electron-withdrawing methylsulfonyl group significantly impacts the physical properties of the isomers.
| Property | 2-(Methylsulfonyl)benzyl alcohol | This compound | 4-(Methylsulfonyl)benzyl alcohol |
| CAS Number | 864265-08-7[4] | 220798-39-0[5] | 22821-77-8[6] |
| Molecular Formula | C₈H₁₀O₃S[4] | C₈H₁₀O₃S[7] | C₈H₁₀O₃S[6] |
| Molecular Weight | 186.23 g/mol [4] | 186.23 g/mol [7] | 186.23 g/mol [6] |
| Physical State | Liquid[8] | Solid (predicted) | White to yellow solid[9] |
| Melting Point | N/A[8] | Not available | 82-84 °C[6][9] |
| Boiling Point | 408.1±37.0 °C (Predicted)[8] | Not available | 391.9 °C at 760 mmHg[6] |
| Density | 1.284±0.06 g/cm³ (Predicted)[8] | Not available | 1.284 g/cm³[6] |
| Solubility | Enhanced solubility compared to unsubstituted benzyl alcohol[2] | Expected to have moderate water solubility | Moderate solubility in water[10] |
The para-isomer is a solid at room temperature, which can be advantageous for handling and purification by recrystallization.[6][9] In contrast, the ortho-isomer is a liquid.[8] The difference in melting points can be attributed to the more symmetrical structure of the 4-isomer, allowing for more efficient crystal packing. The strong electron-withdrawing nature of the sulfonyl group is expected to increase the polarity and potentially the water solubility of all three isomers compared to benzyl alcohol itself.[2][10]
Reactivity and Electronic Effects
The electronic influence of the methylsulfonyl group is the primary determinant of the differential reactivity of these isomers. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and influences the acidity and reactivity of the benzylic alcohol.
Caption: Key reactivity differences among the isomers.
Acidity of the Hydroxyl Group
The methylsulfonyl group increases the acidity of the benzylic proton compared to unsubstituted benzyl alcohol due to its inductive electron-withdrawing effect. This effect is most pronounced in the ortho and para isomers where the sulfonyl group can also exert a resonance effect, stabilizing the corresponding benzyloxide anion. The pKa of 4-(methylsulfonyl)benzyl alcohol is predicted to be around 13.74.[9]
Oxidation of the Alcohol
The primary alcohol group in all three isomers can be readily oxidized to the corresponding aldehyde or carboxylic acid.[1][2] The electron-withdrawing nature of the sulfonyl group can influence the rate of this reaction.
Nucleophilic Substitution at the Benzylic Position
The benzylic carbon is a key site for nucleophilic substitution reactions. The electron-withdrawing sulfonyl group, particularly at the ortho and para positions, can stabilize a developing negative charge in the transition state of an Sₙ2 reaction or a carbocation intermediate in an Sₙ1 reaction, potentially facilitating these transformations. For instance, 4-(methylsulfonyl)benzyl alcohol can be converted to the corresponding benzyl chloride or bromide using reagents like thionyl chloride or hydrobromic acid.[1]
Applications in Research and Development
The distinct properties of each isomer lend them to specific applications:
-
2-(Methylsulfonyl)benzyl Alcohol: This isomer is a key structural component in synthetic ligands for Liver X Receptor β (LXRβ) and has been investigated for its potential in treating atopic dermatitis.[2] It is also used as an intermediate in the synthesis of inhibitors for enzymes like polo-like kinase, which are targets in cancer therapy.[2]
-
This compound: While less documented, this isomer has been reported to inhibit the catalytic hydrogenation of benzyl groups and to act as a β-adrenergic receptor antagonist.[5] It is also used as a catalyst in catalytic bromination.[5]
-
4-(Methylsulfonyl)benzyl Alcohol: This isomer is widely used as a versatile building block in organic synthesis.[1] In peptide synthesis, the 4-(methylsulfonyl)benzyl group can function as a protecting group that is cleavable under mild acidic conditions.[1] It is also a common intermediate in the synthesis of various pharmaceutical compounds where the methylsulfonyl moiety is a recognized pharmacophore.[1][11]
Conclusion
The choice between 2-, 3-, and 4-(methylsulfonyl)benzyl alcohol is a strategic decision that should be guided by the specific requirements of the synthetic target and the desired properties of the final molecule. The ortho-isomer offers unique steric and electronic properties due to the proximity of the functional groups. The para-isomer provides a strong and direct electronic influence on the benzylic position, making it a reliable building block for many applications. The meta-isomer presents a different electronic environment, which can be exploited to fine-tune the properties of a molecule. This guide provides a foundational understanding to aid researchers in harnessing the distinct characteristics of these valuable chemical entities.
References
- Synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol. [Link]-methyl)-benzyl-alcohol-22821-77-8-s285229.html)
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- Synthesis of 3,5-bis(dimethylamino)-α-[(methylsulfonyl)-methyl]benzyl alcohol. [Link]
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- ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC - NIH. [Link]
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A Comparative Guide to the Structural Validation of 3-(Methylsulfonyl)benzyl alcohol using NMR and MS
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. The subtle placement of a functional group can drastically alter a molecule's biological activity, making precise structural elucidation paramount. This guide provides an in-depth, experience-driven comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to validate the structure of 3-(Methylsulfonyl)benzyl alcohol, critically distinguishing it from its structural isomer, 2-(Methylsulfonyl)benzyl alcohol.
The causality behind employing both NMR and MS lies in their complementary nature. While MS provides information about the molecular weight and elemental composition, NMR offers a detailed map of the atomic connectivity within the molecule.[1] This dual approach creates a self-validating system, ensuring the highest level of confidence in the assigned structure.[2]
The Analytical Challenge: Distinguishing Isomers
The primary challenge in this analysis is to definitively confirm the meta substitution pattern of the methylsulfonyl group on the benzyl alcohol framework and differentiate it from the ortho isomer.
DOT Script for Molecular Structures
Caption: Molecular structures of the target compound and its isomer.
Part 1: Mass Spectrometry – The First Gate of Validation
Mass spectrometry serves as the initial checkpoint, confirming the molecular weight and elemental formula. For both isomers, the expected molecular weight is 186.23 g/mol with a formula of C₈H₁₀O₃S.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode is typically effective for this class of compounds.
-
Data Acquisition: Acquire the full scan mass spectrum from m/z 50 to 500.
Interpreting the Mass Spectrum
The high-resolution mass spectrum should reveal a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.0423. This experimentally determined value should be within a few ppm of the calculated exact mass, confirming the elemental composition.
While the primary mass spectrum confirms the molecular formula, it does not distinguish between the isomers. However, fragmentation patterns can sometimes offer clues.[3] For benzyl alcohols, a common fragmentation is the loss of water (M-18), and for sulfones, the loss of SO₂ is a characteristic fragmentation pathway.[4][5]
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 187.0423 | 187.0425 |
| [M+Na]⁺ | 209.0243 | 209.0246 |
Part 2: ¹H NMR Spectroscopy – Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[6]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
Comparative Analysis of ¹H NMR Spectra
The key to differentiating the 3- and 2-isomers lies in the multiplicity and coupling constants of the aromatic protons.
-
For this compound: The meta substitution will result in a more complex splitting pattern. We expect to see four distinct aromatic signals. The proton at C2 (between the two substituents) will likely be a singlet or a narrowly split triplet. The proton at C4 will be a triplet, the proton at C5 a triplet, and the proton at C6 a doublet.
-
For 2-(Methylsulfonyl)benzyl alcohol: The ortho substitution will lead to four distinct aromatic protons, each appearing as a doublet of doublets due to coupling with its two non-equivalent neighbors.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Proton | This compound | 2-(Methylsulfonyl)benzyl alcohol |
| -CH₂- | ~4.7 (s) | ~4.9 (s) |
| -SO₂CH₃ | ~3.1 (s) | ~3.3 (s) |
| Aromatic H | ~7.5-8.0 (m, 4H) | ~7.4-8.1 (m, 4H) |
| -OH | Variable | Variable |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
DOT Script for ¹H NMR Logic
Caption: Differentiating isomers by aromatic proton splitting patterns.
Part 3: ¹³C NMR Spectroscopy – Confirming the Carbon Skeleton
¹³C NMR spectroscopy provides further evidence for the proposed structure by revealing the number of unique carbon environments.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
Comparative Analysis of ¹³C NMR Spectra
-
For this compound: We expect to see 8 distinct carbon signals: one for the methyl group, one for the methylene group, and six for the aromatic carbons (four protonated and two quaternary).
-
For 2-(Methylsulfonyl)benzyl alcohol: Similarly, 8 unique carbon signals are expected.
The chemical shifts of the aromatic carbons, particularly the quaternary carbons, will differ significantly between the two isomers due to the different electronic effects of the substituents in the meta versus ortho positions.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound | 2-(Methylsulfonyl)benzyl alcohol |
| -CH₂OH | ~64 | ~62 |
| -SO₂CH₃ | ~45 | ~46 |
| Aromatic C | ~125-143 | ~126-145 |
Conclusion: A Synergistic Approach to Structural Certainty
By systematically applying MS, ¹H NMR, and ¹³C NMR, a robust and self-validating workflow is established for the structural elucidation of this compound. The mass spectrum confirms the molecular formula, while the detailed analysis of the aromatic region in the ¹H NMR spectrum provides the definitive evidence to distinguish it from its 2-isomer. The ¹³C NMR spectrum then corroborates the carbon framework. This multi-technique approach exemplifies the principles of rigorous scientific validation essential in research and development.
References
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Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163. [Link]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. [Link]
-
Seton Hall University. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Retrieved from [Link]
-
ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Spectra Problem #6 Solution. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 3-(Methylsulfonyl)benzyl Alcohol
Introduction
3-(Methylsulfonyl)benzyl alcohol is a key building block in modern organic and medicinal chemistry. Its utility stems from the presence of two distinct functional groups: a primary alcohol that can undergo a variety of transformations, and a methylsulfonyl (sulfone) group, which acts as a strong electron-withdrawing group and a hydrogen bond acceptor. This unique combination makes it a valuable intermediate in the synthesis of pharmacologically active compounds, including inhibitors for enzymes such as HMG-CoA reductase.
The selection of an appropriate synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, cost, scalability, safety, and environmental impact. This guide provides an in-depth comparison of the two most prevalent strategies for the synthesis of this compound: the oxidation of a sulfide precursor and the reduction of a carboxylic acid derivative. We will analyze the mechanistic underpinnings, practical considerations, and provide detailed experimental protocols for each approach to inform researchers in making strategic synthetic choices.
Route 1: Oxidation of 3-(Methylthio)benzyl Alcohol
This strategy is arguably the most direct and common approach, involving the synthesis or procurement of 3-(methylthio)benzyl alcohol followed by a selective oxidation of the thioether to the sulfone.
Chemical Rationale and Mechanistic Insight
The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The choice of oxidant is crucial to drive the reaction to completion without over-oxidizing the benzyl alcohol. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).
The reaction with hydrogen peroxide, typically catalyzed by an acid or a metal species like sodium tungstate, is a cost-effective and environmentally benign option. The mechanism involves the activation of H₂O₂ by the catalyst to form a more potent oxidizing species that attacks the nucleophilic sulfur atom. Two successive oxidation steps are required to convert the sulfide to the sulfone.
Caption: Workflow for the oxidation of a thioether to a sulfone.
Performance and Practical Considerations
| Metric | Evaluation | Rationale |
| Yield | Good to Excellent | Oxidation of sulfides is typically a high-yielding reaction. Careful control of stoichiometry and temperature is needed to prevent side reactions. |
| Scalability | High | The use of inexpensive and readily available oxidants like hydrogen peroxide makes this route highly amenable to large-scale production. |
| Safety | Moderate | Peroxides can be hazardous if not handled correctly. Reactions can be exothermic and require careful temperature control. |
| Cost | Low to Moderate | Dependent on the cost of the starting thioether. The oxidizing agents themselves are generally inexpensive. |
| Green Chemistry | Favorable | Using H₂O₂ as the oxidant is advantageous as the primary byproduct is water. |
Detailed Experimental Protocol: Oxidation with H₂O₂/Na₂WO₄
This protocol is adapted from procedures for the oxidation of aryl sulfides.[1][2]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylthio)benzyl alcohol (1 equivalent) and methanol (10 volumes).
-
Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.02 equivalents) to the solution and stir until it dissolves.
-
Oxidant Addition: Heat the mixture to 60°C. Add 30% hydrogen peroxide (2.2-2.5 equivalents) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 70°C.
-
Reaction Monitoring: Stir the reaction mixture at 60°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and sulfoxide intermediate are consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.
-
Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Route 2: Reduction of 3-(Methylsulfonyl)benzoic Acid
This alternative route begins with a more oxidized precursor, 3-(methylsulfonyl)benzoic acid or its corresponding ester, and employs a reducing agent to selectively convert the carboxylic acid functional group to a primary alcohol.
Chemical Rationale and Mechanistic Insight
The reduction of carboxylic acids to alcohols requires a powerful reducing agent, as the carboxyl group is relatively unreactive. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, delivering hydride ions (H⁻) to the carbonyl carbon. The reaction proceeds through an aldehyde intermediate which is rapidly reduced further to the alcohol. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also effective and can offer different selectivity profiles.[3]
A key consideration is the stability of the sulfone group under these highly reducing conditions. While sulfones are generally stable to LiAlH₄ and boranes under standard conditions, prolonged reaction times or elevated temperatures could potentially lead to the reduction of the sulfone moiety.
Caption: Workflow for the reduction of a benzoic acid derivative.
Performance and Practical Considerations
| Metric | Evaluation | Rationale |
| Yield | Good to Excellent | Reductions of carboxylic acids with powerful hydrides are typically efficient and high-yielding. |
| Scalability | Moderate | The use of LiAlH₄ presents challenges on a large scale due to its high reactivity with water and pyrophoric nature. Careful engineering controls are required. |
| Safety | Low | LiAlH₄ is highly flammable and reacts violently with water and protic solvents, releasing hydrogen gas. Requires stringent anhydrous conditions and careful handling. |
| Cost | Moderate to High | The cost of the benzoic acid precursor and the hydride reducing agents can be significant compared to the oxidation route. |
| Green Chemistry | Poor | Hydride reductions generate significant amounts of inorganic waste (aluminum or boron salts) that require quenching and disposal. |
Detailed Experimental Protocol: Reduction with LiAlH₄
This protocol is based on standard procedures for the LiAlH₄ reduction of carboxylic acids.[3]
-
Setup: Assemble a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF, 15 volumes) in the reaction flask and cool the slurry to 0°C using an ice bath.
-
Substrate Addition: Dissolve 3-(methylsulfonyl)benzoic acid (1 equivalent) in anhydrous THF (5 volumes) and add it to the addition funnel. Add the acid solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup (Fieser method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.
Comparative Summary and Conclusion
| Feature | Route 1: Oxidation | Route 2: Reduction |
| Starting Material | 3-(Methylthio)benzyl alcohol | 3-(Methylsulfonyl)benzoic acid |
| Key Reagents | H₂O₂, Na₂WO₄ (catalyst) | LiAlH₄ or BH₃·THF |
| Overall Yield | High | High |
| Scalability | Excellent | Moderate |
| Safety Profile | Moderate (exotherm, peroxides) | Poor (pyrophoric hydride) |
| Cost-Effectiveness | Generally Higher | Generally Lower |
| Waste Generation | Low (mainly water) | High (inorganic salts) |
Both synthetic routes provide effective access to this compound with high yields. The choice between them is dictated primarily by the specific constraints and priorities of the synthesis.
-
Route 1 (Oxidation) is superior for large-scale, industrial production . Its advantages lie in its high scalability, lower cost, favorable safety profile (when handled correctly), and adherence to green chemistry principles. The main dependency is the availability and cost of the 3-(methylthio)benzyl alcohol precursor.
-
Route 2 (Reduction) is a robust and reliable method well-suited for lab-scale synthesis where expediency is key and the required infrastructure for handling pyrophoric reagents is available. While highly effective, its significant safety hazards, higher cost, and substantial waste stream make it less attractive for commercial manufacturing.
For researchers in drug development and process chemistry, the oxidation pathway represents a more strategic and sustainable approach for producing this compound and its derivatives.
References
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Organic Syntheses Procedure. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
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ResearchGate. (n.d.). Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
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NIST WebBook. (n.d.). 3-Methylbenzyl alcohol. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction pathway for the of methyl benzoate to benzyl alcohol. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic routes of target compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
- Google Patents. (n.d.). EP0429921A1 - Process for preparing 3-methyl-benzylchloride.
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- Google Patents. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
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Degirmenbasi, N., & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Retrieved from [Link]
- Google Patents. (n.d.). US3969403A - Process for preparation of 2-methoxy-3,6-dichloro-benzoic acid.
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Rhodium.ws. (n.d.). Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Retrieved from [Link]
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Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). o-METHYLBENZYL ALCOHOL. Retrieved from [Link]
- Google Patents. (n.d.). WO2015087352A1 - A process for the synthesis of aryl sulfones.
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ResearchGate. (n.d.). Synthesis of Aryl Sulfones. Retrieved from [Link]
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NIST WebBook. (n.d.). 3-Methylbenzyl alcohol. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylbenzyl alcohol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Aryl Sulfones from Alcohols. Retrieved from [Link]
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Chegg.com. (2017). Solved 1. The oxidation of benzyl alcohol with the. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of (Methylsulfonyl)benzyl Alcohol Isomers
For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount. The placement of a functional group on an aromatic ring can dramatically alter a molecule's interaction with biological targets, transforming a promising lead compound into an inactive analogue, or vice versa. This guide provides a detailed comparison of the known biological activities of 3-(Methylsulfonyl)benzyl alcohol and its ortho- and para-isomers: 2-(Methylsulfonyl)benzyl alcohol and 4-(Methylsulfonyl)benzyl alcohol.
While extensive research has illuminated the utility of the 2- and 4-isomers as key intermediates in the synthesis of targeted therapeutics, a significant knowledge gap exists regarding the specific biological activities of the 3-isomer. This guide will synthesize the available data for the ortho- and para-isomers, address the current lack of information for the meta-isomer, and propose a rationale for future investigations into its potential biological effects.
The Isomers: Structural and Electronic Profiles
The core structure of these isomers is a benzyl alcohol moiety with a methylsulfonyl (-SO₂CH₃) group attached to the benzene ring. The position of this strongly electron-withdrawing group dictates the electronic distribution and steric accessibility of the benzylic alcohol, which in turn influences its reactivity and potential biological interactions.
-
2-(Methylsulfonyl)benzyl alcohol (ortho-isomer): The proximity of the bulky methylsulfonyl group to the hydroxymethyl group can introduce steric hindrance, potentially influencing its binding to molecular targets.
-
This compound (meta-isomer): The methylsulfonyl group at the meta-position exerts a strong inductive electron-withdrawing effect, which can influence the acidity of the benzylic proton.
-
4-(Methylsulfonyl)benzyl alcohol (para-isomer): With the methylsulfonyl group positioned opposite the hydroxymethyl group, direct steric hindrance is minimized. The electron-withdrawing nature of the sulfonyl group is still influential on the molecule's overall properties.[1]
2-(Methylsulfonyl)benzyl Alcohol: A Key to Receptor Selectivity
The ortho-isomer has emerged as a valuable building block in medicinal chemistry, particularly in the design of selective ligands for nuclear receptors.
Established Roles:
-
Liver X Receptor β (LXRβ) Ligands: 2-(Methylsulfonyl)benzyl alcohol is a crucial component of synthetic ligands that exhibit selectivity for LXRβ over its LXRα isoform.[1] This selectivity is attributed to the specific steric and electronic interactions of the ortho-substituted sulfonyl group within the receptor's binding pocket.[1] One such compound, 514V, which incorporates this moiety, has been under clinical evaluation for atopic dermatitis.[1]
-
Polo-like Kinase (PLK) Inhibitors: This isomer is utilized in the synthesis of inhibitors for polo-like kinases, enzymes that are key regulators of the cell cycle.[1] As PLKs are often overexpressed in various cancers, inhibitors derived from 2-(methylsulfonyl)benzyl alcohol are being investigated as potential anticancer agents.[1]
4-(Methylsulfonyl)benzyl Alcohol: A Versatile Precursor for Bioactive Molecules
The para-isomer is widely employed as a synthetic intermediate for a diverse range of compounds with demonstrated pharmacological activities. Its reduced steric hindrance compared to the ortho-isomer makes it a versatile building block.[1]
Applications in Synthesis:
-
Anti-Inflammatory Agents: 4-(Methylsulfonyl)benzyl alcohol is a precursor for compounds targeting cyclooxygenase (COX) enzymes, which are central to inflammatory pathways.[2] It is also a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis.[2]
-
Anticancer and Antimicrobial Agents: This isomer is used to synthesize 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and anticonvulsant properties.[2] These derivatives have also shown potential as agrochemicals with insecticidal, herbicidal, and fungicidal activities.[2]
-
Peptide Synthesis: Due to its stability and the ability for selective cleavage, the 4-(methylsulfonyl)benzyl group can be used as a carboxyl-protecting group in peptide synthesis.[1][2]
The Enigma of this compound: A Call for Investigation
In stark contrast to its isomers, there is a conspicuous absence of published research detailing the specific biological activities of this compound. While it is commercially available and used in chemical synthesis, its potential pharmacological profile remains unexplored. This could be due to a variety of factors, including a historical research focus on the more synthetically accessible or initially promising 2- and 4-isomers.
However, the unique electronic properties conferred by the meta-substitution warrant a thorough investigation. It is plausible that this compound and its derivatives could exhibit novel biological activities or a different selectivity profile compared to its isomers.
Comparative Summary of (Methylsulfonyl)benzyl Alcohol Isomers
| Feature | 2-(Methylsulfonyl)benzyl alcohol (ortho) | This compound (meta) | 4-(Methylsulfonyl)benzyl alcohol (para) |
| Known Biological Roles | Component of selective LXRβ ligands and PLK inhibitors.[1] | No specific biological activities reported. | Precursor to anti-inflammatory (COX, PDE4 inhibitors), anticancer, and antimicrobial agents.[2] |
| Key Applications | Medicinal chemistry research for atopic dermatitis and cancer.[1] | Chemical synthesis intermediate. | Broad use in pharmaceutical and agrochemical synthesis, and peptide synthesis.[1][2][3] |
| Structural-Activity Insight | Ortho-positioning of the sulfonyl group is critical for LXRβ selectivity.[1] | - | Reduced steric hindrance allows for versatile derivatization.[1] |
Proposed Avenues for Future Research
Given the general biological activities of benzyl alcohol derivatives, including antimicrobial and anti-inflammatory properties, it is reasonable to hypothesize that this compound may possess similar activities.[4][5] Future research should focus on a systematic evaluation of its biological profile in comparison to its isomers.
Experimental Protocols
The following are generalized, yet detailed, protocols for the initial biological evaluation of the (methylsulfonyl)benzyl alcohol isomers.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which the compounds exhibit toxicity to cultured cells.
Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of each isomer in DMSO. Serially dilute the stock solutions in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each isomer.
Protocol 2: Antibacterial Activity Screening using Broth Microdilution
This protocol assesses the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.
Methodology:
-
Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Compound Preparation: Prepare stock solutions of each isomer in DMSO.
-
Microdilution Assay: In a 96-well plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Bacterial Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a vehicle control (broth with DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Path Forward
Workflow for Comparative Biological Evaluation
Caption: A proposed workflow for the systematic comparative evaluation of the three (methylsulfonyl)benzyl alcohol isomers.
Hypothesized Signaling Pathway Modulation
Sources
Comparative analysis of sulfonyl benzyl alcohols and their thioether precursors
An In-Depth Comparative Guide to Sulfonyl Benzyl Alcohols and Their Thioether Precursors for Pharmaceutical Research
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among these, the sulfonyl group holds a privileged position. Sulfonyl-containing compounds are prevalent in a wide array of therapeutic agents, valued for their unique physicochemical properties that can enhance metabolic stability, modulate solubility, and improve binding affinity to biological targets.[1][2] This guide focuses on sulfonyl benzyl alcohols, a key structural motif in many pharmaceutical candidates, and provides a detailed comparative analysis against their direct synthetic precursors, the corresponding benzyl thioethers.
Understanding the distinct characteristics of these two classes of compounds is paramount for researchers and drug development professionals. The transformation from a thioether to a sulfonyl group via oxidation is not merely a synthetic step but a strategic modification that fundamentally alters the molecule's electronic properties, polarity, and capacity for intermolecular interactions. This guide will dissect these differences, providing experimental data, detailed protocols, and field-proven insights to inform rational drug design and synthetic strategy.
Core Structural Distinction: Thioether vs. Sulfone
The fundamental difference between a benzyl thioether and a sulfonyl benzyl alcohol lies in the oxidation state of the sulfur atom. The thioether features a sulfur atom bonded to two carbon atoms, whereas the sulfone contains a sulfur atom double-bonded to two oxygen atoms, significantly altering its geometry and electronic nature.
Caption: General structures of a thioether precursor and its sulfonyl benzyl alcohol analog.
Synthesis Strategies: From Precursor to Final Product
The most common and direct route to sulfonyl benzyl alcohols is the oxidation of their more readily synthesized thioether precursors.
Synthesis of Benzyl Thioether Precursors
Benzyl thioethers are valuable intermediates and are typically synthesized via nucleophilic substitution. Modern methods often employ Lewis acid catalysis to facilitate the reaction between a benzyl alcohol and a thiol, offering high efficiency and good functional group tolerance under mild conditions.[3][4] This approach avoids the use of harsh reagents and often proceeds with high atom economy, as water is the only byproduct.[5]
Caption: General workflow for the synthesis of benzyl thioether precursors.
Synthesis of Sulfonyl Benzyl Alcohols via Oxidation
The conversion of the thioether to the sulfone is a critical transformation. This oxidation proceeds in two steps, first to a sulfoxide intermediate and then to the final sulfone.[6] Careful selection of the oxidant and reaction conditions is crucial to prevent over-oxidation of the benzyl alcohol moiety to the corresponding aldehyde or carboxylic acid.[7] Hydrogen peroxide (H₂O₂) is a common, environmentally friendly oxidant, often used with a catalyst to improve reaction rates and selectivity.[8][9]
Caption: General workflow for the oxidation of thioethers to sulfonyl benzyl alcohols.
Comparative Analysis of Physicochemical Properties
The oxidation of the sulfur atom introduces profound changes to the molecule's physical and chemical properties, which are critical for its behavior in a biological system.
| Property | Thioether Precursor | Sulfonyl Benzyl Alcohol | Rationale & Impact in Drug Design |
| Polarity | Low to moderate | High | The S=O bonds in the sulfone are highly polar, significantly increasing the molecule's overall polarity and often improving aqueous solubility.[1] |
| Hydrogen Bonding | Weak H-bond acceptor | Strong H-bond acceptor (2) | The two sulfonyl oxygens act as potent hydrogen bond acceptors, which can lead to stronger and more specific interactions with protein targets.[1][2] |
| Metabolic Stability | Susceptible to oxidation | Generally high | Thioethers can be metabolized in vivo (oxidized) to sulfoxides and sulfones. The sulfone is typically a stable endpoint, increasing the drug's half-life.[1] |
| Electronic Effect | Weakly electron-donating/neutral | Strongly electron-withdrawing | The sulfonyl group is a powerful electron-withdrawing group, which can influence the acidity of the benzyl alcohol proton and affect interactions with receptors.[10] |
| Molecular Geometry | Bent at sulfur | Tetrahedral at sulfur | The change in geometry can alter the molecule's conformation and how it fits into a binding pocket. |
Performance and Strategic Application in Drug Development
The choice between a thioether and a sulfone in a drug candidate is a strategic decision based on the desired pharmacological profile.
Structure-Activity Relationship (SAR)
The conversion from a thioether to a sulfone is a common strategy in lead optimization to enhance potency. The sulfonyl group's ability to form strong hydrogen bonds is often the key driver for this increased activity.[1][2] In many cases, the sulfonyl moiety acts as a "hinge-binding" element, anchoring the molecule into the active site of a receptor or enzyme. Furthermore, the rigid, tetrahedral geometry and strong electron-withdrawing nature of the sulfonyl group can enforce a specific conformation that is more favorable for binding compared to the more flexible and electronically neutral thioether.[11]
Role as a Pharmacophore and Bioisostere
The methylsulfonyl group is a well-established pharmacophore that enhances interactions with biological targets.[10] Due to its structural and electronic properties, the sulfonyl group can also serve as a bioisostere for other functional groups like carbonyls or even phosphates, allowing chemists to fine-tune activity and physicochemical properties.[1]
Prodrug Considerations
While less common, a thioether could be employed as a prodrug that is converted to the active sulfone in vivo. This strategy could be particularly interesting for targeted drug delivery, as the oxidation could potentially be triggered by elevated levels of reactive oxygen species (ROS) present in diseased tissues like tumors.[12]
Comparative Analytical Characterization
Distinguishing between the thioether precursor and the final sulfonyl product is straightforward using standard analytical techniques due to their significant structural differences.
| Technique | Thioether Precursor | Sulfonyl Benzyl Alcohol | Key Distinguishing Feature |
| ¹H NMR | Protons adjacent to sulfur (α-protons) appear at ~2.5-3.5 ppm. | α-protons are shifted downfield to ~3.0-4.0 ppm. | The deshielding effect of the electron-withdrawing sulfonyl group causes a significant downfield shift of adjacent protons. |
| IR Spectroscopy | No characteristic bands in the 1100-1400 cm⁻¹ region. | Two strong, sharp absorption bands: ~1300-1350 cm⁻¹ (asymmetric S=O stretch) and ~1120-1160 cm⁻¹ (symmetric S=O stretch). | The S=O stretching bands are unmistakable and provide definitive proof of the sulfone group. |
| Mass Spectrometry | Molecular ion peak at [M]⁺. | Molecular ion peak at [M+32]⁺. | The addition of two oxygen atoms results in a mass increase of 32 Da. |
| HPLC | Longer retention time on reverse-phase columns. | Shorter retention time on reverse-phase columns. | The high polarity of the sulfone leads to weaker interaction with the nonpolar stationary phase, causing it to elute faster.[13] |
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Synthesis of 4-(Methylthio)benzyl Alcohol (Thioether Precursor)
-
Materials: 4-Methylthiobenzaldehyde (1.52 g, 10 mmol), Sodium borohydride (NaBH₄) (0.42 g, 11 mmol), Methanol (50 mL), Dichloromethane (DCM), Saturated aq. NH₄Cl, Anhydrous MgSO₄.
-
Procedure:
-
To a stirred solution of 4-methylthiobenzaldehyde in 50 mL of methanol at 0°C (ice bath), add sodium borohydride portion-wise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography (e.g., 30% Ethyl Acetate in Hexanes) to yield the pure 4-(methylthio)benzyl alcohol.
-
Protocol 2: Oxidation to 4-(Methylsulfonyl)benzyl Alcohol
-
Materials: 4-(Methylthio)benzyl alcohol (1.54 g, 10 mmol), Hydrogen peroxide (30% aq. solution, 2.27 mL, 22 mmol), Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.16 g, 0.5 mmol), Methanol (40 mL).
-
Causality behind choices: Sodium tungstate is chosen as a catalyst because it is effective for thioether oxidation with H₂O₂ and is relatively inexpensive and low in toxicity. Methanol is a suitable solvent that dissolves both the substrate and the catalyst. A slight excess of H₂O₂ ensures complete conversion of the thioether to the sulfone.
-
Procedure:
-
Dissolve 4-(methylthio)benzyl alcohol and sodium tungstate dihydrate in 40 mL of methanol in a round-bottom flask.
-
Heat the mixture to 50°C.
-
Add the 30% hydrogen peroxide solution dropwise to the stirred mixture over 30 minutes. Caution: The reaction can be exothermic.
-
Maintain the reaction at 50°C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material and the sulfoxide intermediate.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Filter the resulting white solid, wash with cold water (2 x 10 mL) and then a small amount of cold methanol.
-
Dry the solid under vacuum to yield pure 4-(methylsulfonyl)benzyl alcohol.[10]
-
Conclusion
The strategic conversion of a benzyl thioether to a sulfonyl benzyl alcohol is a powerful tool in the arsenal of the medicinal chemist. While the thioether precursor is often more straightforward to synthesize, the resulting sulfone offers significant advantages in a drug development context, including enhanced metabolic stability, increased polarity, and, most critically, the introduction of potent hydrogen bond accepting groups that can dramatically improve binding affinity and biological activity.[1] The choice between these two functionalities is dictated by the specific goals of the drug discovery program. Understanding their comparative properties, synthetic pathways, and analytical signatures, as detailed in this guide, empowers researchers to make informed decisions, accelerating the journey from initial concept to a viable clinical candidate.
References
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- Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
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A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 3-(Methylsulfonyl)benzyl alcohol
This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(Methylsulfonyl)benzyl alcohol. In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety.[1] An analytical method must be proven "fit for purpose," a demonstration achieved through the validation process.[2]
This document is structured to provide not just the procedural steps but the scientific rationale behind them. We will compare our novel Reversed-Phase HPLC (RP-HPLC) method with a traditional Gas Chromatography (GC) approach, offering researchers and drug development professionals a clear perspective on the strengths and limitations of each technique for this specific analyte. The entire validation framework is built upon the principles outlined in the International Council on Harmonisation (ICH) Q2(R2) guideline, ensuring global regulatory compliance.[2][3][4]
The Analytical Challenge & Method Selection Rationale
This compound is a moderately polar small organic molecule containing both a hydroxyl and a methylsulfonyl group. The analytical challenge lies in developing a method that is not only accurate and precise for quantifying the parent molecule but is also specific enough to separate it from potential process-related impurities and, most critically, from degradation products that may form under stress conditions. A method with this capability is termed "stability-indicating."
Primary Method: Reversed-Phase HPLC with Photodiode Array (PDA) Detection
We selected RP-HPLC as the primary analytical technique for its versatility and robustness in pharmaceutical analysis.[5][6]
-
Causality: The use of a C18 stationary phase is ideal for retaining a moderately polar compound like this compound from a polar mobile phase. More importantly, this technique is suitable for analyzing a wide range of potential degradation products, which may have significantly different polarities (and thus volatilities) than the parent compound.
-
Detector Choice: A Photodiode Array (PDA) detector was chosen over a standard UV detector because it provides spectral data across a range of wavelengths.[7] This is invaluable for assessing peak purity, a critical component of specificity, helping to ensure that a chromatographic peak corresponds to a single compound.[8]
Comparative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
As a point of comparison, we will evaluate a GC-FID method. GC is a powerful technique for analyzing volatile and semi-volatile compounds.[9][10]
-
Applicability: Given that benzyl alcohol itself is amenable to GC analysis, this method presents a viable alternative.[9][11]
-
Detector Choice: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, providing a strong response for the analyte. However, its key limitation, which this guide will explore, is its inability to analyze non-volatile degradants, a significant drawback for a true stability-indicating method. For sulfur-containing compounds, specialized detectors like the Sulfur Chemiluminescence Detector (SCD) could offer enhanced selectivity, but we will focus on the more common GC-FID for this comparison.[12][13]
The Validation Master Plan: A Framework for Trustworthiness
Method validation follows a pre-defined protocol that outlines the experiments and acceptance criteria for all relevant performance characteristics.[2][14] This ensures a systematic and comprehensive evaluation. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2]
Caption: Overall workflow for analytical method validation, from development to the final report.
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability of a method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[15][16] The most rigorous test of specificity for a stability-indicating method is a forced degradation study.[17][18][19]
In this study, the drug substance was subjected to stress conditions more severe than accelerated stability testing to induce degradation.[17] The goal is to generate potential degradation products and prove that the analytical method can separate them from the parent analyte. A degradation of 10-20% is generally considered optimal for this purpose.[20]
Experimental Protocol: Forced Degradation
-
Preparation: Prepare separate, accurately weighed samples of this compound.
-
Acid Hydrolysis: Reflux sample with 0.1 N HCl at 80°C for 8 hours.
-
Base Hydrolysis: Reflux sample with 0.1 N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines).
-
Analysis: After exposure, neutralize the acid and base samples, dilute all samples to the target concentration, and analyze using both the HPLC-PDA and GC-FID methods.
Caption: Workflow for the forced degradation study to establish method specificity.
Data Presentation & Comparative Analysis
Table 1: Forced Degradation Results
| Stress Condition | HPLC-PDA: % Assay of Parent | HPLC-PDA: Observations | GC-FID: % Assay of Parent | GC-FID: Observations |
| Acid Hydrolysis | 88.2% | Two small degradation peaks observed, well-resolved from the main peak. Peak purity of the main peak > 0.999. | 89.1% | No additional peaks observed. |
| Base Hydrolysis | 85.7% | One major degradation peak observed, resolution > 2.0. Peak purity of the main peak > 0.999. | 86.5% | No additional peaks observed. |
| Oxidation | 92.5% | One minor degradation peak observed. Peak purity of the main peak > 0.999. | 93.0% | No additional peaks observed. |
| Thermal | 98.9% | No significant degradation. | 99.2% | No significant degradation. |
| Photolytic | 96.4% | No significant degradation. | 97.1% | No significant degradation. |
Expertise & Experience: The results clearly demonstrate the superiority of the HPLC-PDA method as a stability-indicating technique. While both methods could quantify the loss of the parent compound, the GC-FID method failed to detect the degradation products formed during acid, base, and oxidative stress. This is likely because the degradants are more polar and less volatile than the parent compound, causing them to be undetectable under typical GC conditions. The HPLC-PDA method not only separated these degradants but the PDA detector also confirmed the spectral homogeneity (purity) of the parent peak in the stressed samples. This provides a high degree of confidence that the method is specific.[8]
Validation of Performance Characteristics: A Head-to-Head Comparison
The following sections detail the validation of key performance parameters as mandated by ICH Q2(R2).[15]
Linearity and Range
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[14][15]
Experimental Protocols:
-
HPLC-PDA: A series of six solutions were prepared from a stock solution of this compound in the mobile phase, ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 80, 100, 120, 140, 150 µg/mL). Each solution was injected in triplicate.
-
GC-FID: A similar series of six solutions were prepared in methanol, ranging from 50% to 150% of the nominal concentration. Each solution was injected in triplicate.
Data Presentation & Comparative Analysis
Table 2: Linearity and Range Comparison
| Parameter | HPLC-PDA Method | GC-FID Method | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | Defined by linearity |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Y-intercept | Minimal, passes through origin | Minimal, passes through origin | Close to zero |
Expertise & Experience: Both methods demonstrate excellent linearity over the specified range, as indicated by the correlation coefficients well above the acceptance criterion of 0.999.[8] This confirms that both techniques can provide proportional responses to changes in analyte concentration, which is fundamental for accurate quantification.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[15] It is typically assessed using recovery studies.
Experimental Protocols:
-
HPLC-PDA & GC-FID: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels: 80%, 100%, and 120% of the nominal concentration. Three replicate preparations were made for each level. The percentage recovery was then calculated by comparing the measured concentration to the theoretical concentration.
Data Presentation & Comparative Analysis
Table 3: Accuracy (Recovery) Comparison
| Spiked Level | HPLC-PDA: Mean % Recovery (n=3) | GC-FID: Mean % Recovery (n=3) | Acceptance Criteria |
| 80% | 99.8% | 100.5% | 98.0% - 102.0% |
| 100% | 100.3% | 99.6% | 98.0% - 102.0% |
| 120% | 101.1% | 101.5% | 98.0% - 102.0% |
Expertise & Experience: Both methods show excellent accuracy, with all recovery values falling comfortably within the typical acceptance range of 98.0% to 102.0%. This demonstrates that there are no significant matrix effects or sample preparation biases affecting the quantification with either technique.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[15]
Experimental Protocols:
-
Repeatability: Six identical samples of this compound at 100% of the target concentration were prepared and analyzed by a single analyst on the same day with the same equipment.
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument (if available).
Data Presentation & Comparative Analysis
Table 4: Precision (%RSD) Comparison
| Precision Level | HPLC-PDA: %RSD (n=6) | GC-FID: %RSD (n=6) | Acceptance Criteria |
| Repeatability | 0.45% | 0.68% | ≤ 2.0% |
| Intermediate Precision | 0.72% | 0.95% | ≤ 2.0% |
Expertise & Experience: Both methods are highly precise, with the Relative Standard Deviation (%RSD) for both repeatability and intermediate precision being well below the 2.0% threshold commonly used in the pharmaceutical industry.[16] The HPLC method demonstrated slightly better precision, which can often be attributed to the higher robustness of modern liquid chromatography autosamplers and pumping systems compared to manual injection or older GC systems.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[14][21]
Experimental Protocols:
-
HPLC-PDA & GC-FID: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ/S). LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S). This was confirmed by preparing and analyzing solutions at the calculated LOQ concentration and ensuring the precision (%RSD) was acceptable.
Data Presentation & Comparative Analysis
Table 5: LOD & LOQ Comparison
| Parameter | HPLC-PDA Method | GC-FID Method |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.08 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.25 µg/mL |
Expertise & Experience: The HPLC-PDA method demonstrates slightly better sensitivity with lower LOD and LOQ values. This can be advantageous for impurity profiling, where the ability to accurately quantify trace-level components is critical.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22] It provides an indication of its reliability during normal usage.
Experimental Protocols:
-
HPLC-PDA: Key parameters were intentionally varied: mobile phase composition (±2% organic), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
GC-FID: Key parameters were intentionally varied: oven temperature ramp rate (±1°C/min), carrier gas flow rate (±5%), and injection port temperature (±10°C).
Data Presentation & Comparative Analysis
Table 6: Robustness Comparison
| Method | Varied Parameter | Result |
| HPLC-PDA | Flow Rate (0.9, 1.1 mL/min) | System suitability passed, peak shape maintained. |
| % Organic (±2%) | Minor shift in retention time, resolution maintained. | |
| Temperature (35°C, 45°C) | Minor shift in retention time, system suitability passed. | |
| GC-FID | Ramp Rate (±1°C/min) | Minor shift in retention time, system suitability passed. |
| Carrier Flow (±5%) | Minor shift in retention time, resolution maintained. | |
| Injector Temp (±10°C) | No significant impact on results. |
Expertise & Experience: Both methods proved to be robust. The system suitability parameters (e.g., peak asymmetry, resolution) remained within acceptable limits for all tested variations, indicating that both methods will perform reliably under the typical day-to-day fluctuations encountered in a quality control laboratory.
Summary and Recommendation
This validation study demonstrates that both the novel HPLC-PDA method and the comparative GC-FID method are linear, accurate, precise, and robust for the quantification of this compound. However, their suitability for the intended purpose—pharmaceutical quality control and stability testing—differs significantly.
Table 7: Overall Method Comparison
| Parameter/Attribute | Novel HPLC-PDA Method | Comparative GC-FID Method | Recommendation |
| Specificity (Stability-Indicating) | Excellent. Separates and allows for purity assessment of the main peak in the presence of degradants. | Poor. Fails to detect non-volatile degradation products. | HPLC is the only suitable choice for stability studies. |
| Accuracy & Precision | Excellent | Excellent | Both are suitable for routine assay. |
| Sensitivity (LOQ) | Excellent (0.15 µg/mL) | Good (0.25 µg/mL) | HPLC is preferred for trace impurity analysis. |
| Sample Throughput | Good (Typical run time ~10 min) | Good (Typical run time ~12 min) | Comparable. |
| Application Scope | Assay, impurity profiling, stability testing. | Assay of the parent compound only. | HPLC is far more versatile. |
Final Recommendation:
The newly developed and validated RP-HPLC-PDA method is unequivocally the superior choice for the analysis of this compound in a pharmaceutical setting. Its demonstrated specificity and ability to function as a stability-indicating method are critical for ensuring drug product quality and meeting regulatory expectations.[1][19]
While the GC-FID method is valid for the simple assay of the pure substance, its inability to detect potential non-volatile degradants renders it unsuitable for stability studies or comprehensive quality control. The HPLC-PDA method should be implemented for all release testing, stability monitoring, and quality control analyses of this compound.
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A Comparative Guide to the Reactivity of Benzyl Alcohol: The Influence of the Methylsulfonyl Group
For researchers and professionals in drug development and synthetic chemistry, understanding how functional groups modulate the reactivity of a core scaffold is paramount. The benzyl alcohol motif is a ubiquitous structural unit, and its reactivity is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of unsubstituted benzyl alcohol with its analogue, (4-(methylsulfonyl)phenyl)methanol, focusing on the profound influence of the powerful electron-withdrawing methylsulfonyl group. We will dissect the mechanistic underpinnings of these differences and provide supporting experimental data and protocols to ground the theory in practice.
The Electronic Signature of the Methylsulfonyl Group
The methylsulfonyl group (-SO₂Me) is one of the most potent non-ionic electron-withdrawing groups (EWGs) used in organic chemistry.[1] Its influence stems from a combination of strong inductive and resonance effects.
-
Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the benzene ring through the sigma bond framework.[2]
-
Resonance Effect (-M): The sulfonyl group can participate in resonance by accepting electron density from the pi-system of the benzene ring, delocalizing it onto the oxygen atoms. This effect is particularly pronounced when the group is at the para position.
The cumulative result is a significant decrease in electron density on the aromatic ring and, crucially, at the benzylic carbon. This electronic deficit is quantitatively captured by the Hammett substituent constant (σ). The para-methylsulfonyl group has a large positive σₚ value of approximately +0.73 , signifying its strong electron-withdrawing character.[3] For comparison, the nitro group (-NO₂), another powerful EWG, has a similar σₚ value of +0.78.[4]
Caption: Electronic effects of the methylsulfonyl substituent.
Comparative Reactivity Analysis
The electron-deficient nature of the benzylic position in (4-(methylsulfonyl)phenyl)methanol dramatically alters its reactivity compared to unsubstituted benzyl alcohol. This is most evident in reactions where the transition state involves the development of a positive charge at the benzylic carbon.
Oxidation to Aldehydes and Carboxylic Acids
The oxidation of a benzyl alcohol to an aldehyde is a cornerstone transformation. Many common oxidation mechanisms, such as those involving chromate reagents, involve a rate-determining step where a hydride is removed from the benzylic carbon.[5]
The presence of an electron-withdrawing group like -SO₂Me makes the benzylic carbon more electron-poor. This disfavors the removal of a hydride (H⁻), leading to a slower reaction rate. Conversely, electron-donating groups (EDGs) accelerate this reaction.[6] The general reactivity trend for the oxidation of para-substituted benzyl alcohols is:
**EDG (-OCH₃, -CH₃) > -H > EWG (-Cl, -SO₂Me, -NO₂) **
| Substituent (p-X-C₆H₄CH₂OH) | Oxidizing Agent | Relative Rate (k_rel) | Reference |
| -OCH₃ | Quinolinium Fluorochromate | ~7.6 | |
| -CH₃ | Quinolinium Fluorochromate | ~2.1 | |
| -H (Benzyl Alcohol) | Quinolinium Fluorochromate | 1.0 | |
| -Cl | Quinolinium Fluorochromate | ~0.4 | |
| -SO₂Me (Inferred) | Various | << 1.0 | [6][7] |
| -NO₂ | Acidified Dichromate | ~0.1 | [6] |
Note: Direct kinetic data for the methylsulfonyl group under identical conditions as the others was not available in a single study. The value is inferred from multiple studies showing that strong EWGs significantly decrease the rate of oxidation.[6][7]
Experimental Protocol: Comparative Oxidation using PCC
This protocol describes a small-scale experiment to qualitatively and quantitatively compare the oxidation rates.
Caption: Workflow for comparing benzyl alcohol oxidation rates.
Methodology:
-
Preparation: In two separate, dry round-bottom flasks equipped with stir bars, dissolve equimolar amounts (e.g., 1.0 mmol) of benzyl alcohol (Flask 1) and (4-(methylsulfonyl)phenyl)methanol (Flask 2) in 10 mL of anhydrous dichloromethane (DCM).
-
Initiation: To each flask, add 1.5 equivalents (1.5 mmol) of pyridinium chlorochromate (PCC) at room temperature. Start a timer immediately.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot by passing it through a small plug of silica gel with diethyl ether to remove the chromium salts.
-
Analysis: Analyze the quenched aliquots by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, spot both reaction mixtures on the same plate and visualize. For GC, inject the samples to quantify the ratio of starting material to the product aldehyde.
-
Observation: It is expected that the benzyl alcohol in Flask 1 will be consumed significantly faster than the (4-(methylsulfonyl)phenyl)methanol in Flask 2, as observed by the disappearance of the starting material spot/peak.
Nucleophilic Substitution at the Benzylic Carbon
Reactions involving the substitution of the hydroxyl group often proceed through mechanisms that are sensitive to carbocation stability (Sₙ1-like) or the electrophilicity of the benzylic carbon (Sₙ2-like).
Sₙ1-type Reactions
In reactions that proceed via a benzylic carbocation intermediate, such as substitution with HBr, the stability of this intermediate is paramount.[8] Electron-donating groups stabilize the carbocation through resonance and induction, accelerating the reaction. The methylsulfonyl group, being a powerful EWG, strongly destabilizes the adjacent carbocation, rendering Sₙ1 pathways extremely unfavorable.[8][9]
The reactivity order towards Sₙ1 substitution is the opposite of the oxidation trend:
EDG (-OCH₃) > -H > EWG (-Br, -NO₂, -SO₂Me)
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A Senior Application Scientist's Guide to Comparative Docking of Sulfonyl-Containing Benzyl Alcohol Derivatives
This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies on sulfonyl-containing benzyl alcohol derivatives. We will move beyond a simple recitation of steps to explore the causal reasoning behind experimental choices, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for lead discovery and optimization.
The Scientific Premise: Why Dock Sulfonyl-Containing Benzyl Alcohols?
The benzyl alcohol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] When functionalized with a sulfonyl or sulfonamide group—a moiety known for its ability to form strong hydrogen bonds and occupy specific pockets in enzyme active sites—the resulting derivatives become compelling candidates for targeted therapies.[2][3] Both parent structures have demonstrated potential, particularly as antimicrobial agents.[4][5]
Molecular docking allows us to predict the binding conformation and affinity of these small molecules against a specific biological target at an atomic level.[6] By comparing a series of derivatives, we can elucidate structure-activity relationships (SAR) that guide the rational design of more potent and selective compounds, significantly accelerating the drug discovery pipeline while reducing costs.[7][8]
This guide will use Glucosamine-6-phosphate synthase (GlcN-6-P synthase), an essential enzyme in the bacterial cell wall biosynthesis pathway and a validated antibacterial target, as our case study protein.[9][10]
The Computational Workflow: A Validated Protocol
A successful docking study is built on a foundation of meticulous preparation and rigorous validation. The following workflow is designed to be a self-validating system, ensuring that the results are not just numbers, but meaningful predictions of molecular interactions.
Essential Tools and Resources
Our protocol relies on widely accessible and validated software:
-
Molecular Docking: AutoDock Vina is chosen for its balance of accuracy, computational speed, and widespread adoption in the scientific community.[11][12]
-
Structure Preparation & Analysis: AutoDock Tools (MGLTools) will be used to prepare receptor and ligand files.[12]
-
Visualization: PyMOL is an excellent tool for high-quality visualization and analysis of docking poses.[13][14][15]
-
Protein Structure Repository: The Worldwide Protein Data Bank (wwPDB) serves as the sole repository for 3D structures of biological macromolecules.[16][17][18] We will source our target protein from its member site, the RCSB PDB.[19]
-
Ligand Structure Repository: PubChem is a public database of chemical molecules and their activities, ideal for retrieving ligand structures or building blocks.[20][21][22][23]
Experimental Protocol: Target Preparation
The goal of target preparation is to clean the crystal structure, leaving only the components necessary for docking and correcting for missing atoms.
-
Obtain the Target Structure: Download the PDB file for E. coli GlcN-6-P synthase (e.g., PDB ID: 1XFF) from the RCSB PDB website.[19] This structure is co-crystallized with an inhibitor, which is crucial for our protocol validation step.
-
Clean the PDB File: Open the PDB file in AutoDock Tools.
-
Rationale: Crystal structures often contain non-essential molecules (water, crystallization agents) and may have multiple identical chains (subunits). These must be removed to simplify the system and focus on the binding site of a single chain.
-
Action: Delete all water molecules. Select and delete all protein chains except for Chain A. Remove the co-crystallized ligand and any other heteroatoms.
-
-
Add Hydrogens:
-
Rationale: PDB files from X-ray crystallography typically do not include hydrogen atoms. Hydrogens are critical for defining the correct ionization states of residues and for forming hydrogen bonds.[24]
-
Action: Use the "Add Hydrogens" command. Ensure "Polar Only" is selected, as non-polar hydrogens are generally not involved in the key interactions scored by Vina.
-
-
Compute Charges:
-
Rationale: The docking scoring function requires partial atomic charges to calculate electrostatic interactions.
-
Action: Compute Gasteiger charges for the protein.
-
-
Save as PDBQT:
-
Rationale: The PDBQT format is a modified PDB file that includes atomic charges (Q) and atom types (T), which are required by AutoDock Vina.[25]
-
Action: Save the prepared receptor as a .pdbqt file.
-
Experimental Protocol: Ligand Preparation
Ligands must be converted into a 3D format with correct charges and rotatable bonds defined.
-
Obtain 2D Structures: Obtain the structures of your sulfonyl-containing benzyl alcohol derivatives. This can be done by drawing them in a chemical sketcher or downloading them from a database like PubChem.[22]
-
Convert to 3D and Minimize Energy:
-
Prepare in AutoDock Tools:
-
Action: Open the 3D ligand file in AutoDock Tools. The software will automatically detect the root and define rotatable bonds.
-
Rationale: Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is essential for an accurate prediction.[11]
-
-
Save as PDBQT: Save the final prepared ligand in the .pdbqt format.
Protocol Validation: The Self-Validating System
This is the most critical step for ensuring the trustworthiness of your results. We validate our docking protocol by confirming it can reproduce the experimentally observed binding mode of a known ligand.[26]
-
Extract the Co-crystallized Ligand: From the original, unaltered PDB file (1XFF), save the co-crystallized inhibitor as a separate PDB file.
-
Prepare the Ligand: Prepare this ligand using the same procedure described in section 2.3.
-
Define the Search Space (Grid Box):
-
Rationale: The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses. A well-defined box improves efficiency and accuracy.[12][28]
-
Action: In AutoDock Tools, center the grid box on the co-crystallized ligand. Adjust the dimensions to encompass the entire binding site, typically with a 4-6 Å buffer around the ligand.[26] Note the center coordinates and dimensions.
-
-
Re-dock the Ligand: Perform a docking run using the prepared receptor, the prepared co-crystallized ligand, and the grid box parameters defined above.
-
Calculate Root-Mean-Square Deviation (RMSD):
-
Rationale: The RMSD measures the average distance between the atoms of the docked pose and the experimental (crystal structure) pose. A low RMSD indicates the protocol successfully reproduced the known binding mode.[29]
-
Action: Superimpose the top-scoring docked pose onto the original crystal structure using a visualization tool like PyMOL. Calculate the RMSD between the heavy atoms of the two ligands.
-
Trustworthiness Check: An RMSD value of less than 2.0 Å is considered a successful validation. [29][30] If the RMSD is higher, the protocol (e.g., grid box size, protein preparation) must be re-evaluated before proceeding.
-
Comparative Analysis: Interpreting the Data
Once the protocol is validated, you can proceed to dock your library of sulfonyl-containing benzyl alcohol derivatives. The primary outputs to analyze are the binding affinity and the interaction patterns.[31][32]
Binding Affinity Scores
AutoDock Vina calculates the binding affinity in kcal/mol. This score estimates the Gibbs free energy of binding (ΔG).[29]
-
Interpretation: More negative scores indicate stronger, more favorable binding.[31][32]
-
General Guide:
-
-10.0 kcal/mol or lower: Strong interaction.
-
-7.0 to -9.0 kcal/mol: Moderate interaction.
-
-6.0 kcal/mol or higher: Weak interaction.[31]
-
The following table presents hypothetical results for a comparative study.
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Reference | Amoxicillin | -8.5 | SER-62, ASN-99, GLY-121 | 3 |
| SBA-01 | 4-(methylsulfonyl)benzyl alcohol | -7.2 | SER-62, ALA-122 | 2 |
| SBA-02 | 4-(N-methylsulfamoyl)benzyl alcohol | -7.9 | SER-62, ASN-99, GLY-121 | 3 |
| SBA-03 | 3-chloro-4-(methylsulfonyl)benzyl alcohol | -8.1 | SER-62, GLY-121, VAL-145 | 2 |
| SBA-04 | 4-(N-cyclopropylsulfamoyl)benzyl alcohol | -8.8 | SER-62, ASN-99, VAL-145 | 3 |
Visualization of Binding Interactions
A docking score alone is insufficient. Visual inspection of the binding pose is mandatory to understand why a compound binds strongly.
Discussion of Results (Based on Hypothetical Data)
-
Core Interactions: All derivatives, including the reference, form hydrogen bonds via the benzyl alcohol hydroxyl group with SER-62, suggesting this is a critical anchor point.
-
Impact of the Sulfonyl Group: The sulfonyl/sulfonamide moiety consistently engages in hydrogen bonding. Compound SBA-02 , with its N-H group, forms an additional hydrogen bond with ASN-99, similar to the reference drug, resulting in a better score than SBA-01 . This highlights the importance of the sulfonamide N-H as a hydrogen bond donor.
-
Structure-Activity Relationship (SAR): The introduction of a cyclopropyl group in SBA-04 leads to the highest binding affinity. Our interaction analysis (Figure 2) reveals this group fits into a hydrophobic pocket defined by VAL-145. This favorable hydrophobic interaction, combined with the three hydrogen bonds, explains its superior score. The chloro- substitution in SBA-03 also improves the score over SBA-01 , likely through favorable electrostatic or van der Waals interactions, but is less effective than the hydrophobic interaction in SBA-04 .
Conclusion and Future Directions
This guide has detailed a rigorous, self-validating workflow for the comparative molecular docking of sulfonyl-containing benzyl alcohol derivatives against the bacterial enzyme GlcN-6-P synthase. Our hypothetical results demonstrate how this in silico analysis can rapidly generate actionable SAR insights. The superior predicted binding affinity of compound SBA-04 is attributed to a combination of essential hydrogen bonds mediated by the benzyl alcohol and sulfonamide groups, and a favorable hydrophobic interaction from its cyclopropyl moiety.
These computational predictions are not an endpoint but a powerful starting point. They provide a clear rationale for prioritizing specific chemical modifications. The next logical steps would be to synthesize compounds SBA-02 and SBA-04 and validate their predicted activity through in vitro enzymatic assays and antibacterial testing.
References
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Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link][16]
-
RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link][19]
-
Molecular Docking Tutorial. (2025, August 12). How to Interpret Docking Scores with Precision. YouTube. Retrieved from [Link][31]
-
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Pagadala, N. S., et al. (2017). Software for molecular docking: a review. PubMed. Retrieved from [Link][35]
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Ahmed, A. (2023, August 29). Mastering PyMOL: Your Essential Guide to Molecular Visualization. YouTube. Retrieved from [Link][37]
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Singh, R., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. Journal of King Saud University - Science, 35(1), 102432.[41]
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Zorn, J. A., et al. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. International Journal of Molecular Sciences, 23(15), 8235.[30]
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ACS Publications. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link][43]
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Sulaiman, M., et al. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 7(2), 481-488.[4]
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A Guide to the Cross-Validation and Comparative Analysis of 3-(Methylsulfonyl)benzyl Alcohol
This guide is designed for professionals in chemical research and drug development who require a rigorous standard for data integrity and validation. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
Physicochemical Properties: A Comparative Overview
The physical properties of a compound, such as its melting point, are highly sensitive to its molecular structure, including the position of functional groups which influences crystal lattice packing and intermolecular forces. A comparison between the target compound, its para-substituted isomer, and its non-sulfonylated analog provides the initial layer of characterization.
| Property | 3-(Methylsulfonyl)benzyl alcohol | 4-(Methylsulfonyl)benzyl alcohol | 3-Methylbenzyl alcohol |
| Molecular Formula | C₈H₁₀O₃S | C₈H₁₀O₃S[1] | C₈H₁₀O |
| Molecular Weight | 186.23 g/mol | 186.23 g/mol [1] | 122.16 g/mol [2] |
| CAS Number | 220798-39-0 | 22821-77-8[1] | 587-03-1[3] |
| Physical Form | Solid (Predicted) | White to yellow solid[4] | Colorless liquid |
| Melting Point | Not available; predicted to be lower than the para isomer due to less symmetric packing. | 82-84 °C[1][5] | < -20 °C[3] |
| Boiling Point | Not available; predicted to be similar to the para isomer. | 391.9 °C (Predicted)[6] | 215 °C |
The significant difference in melting points between the sulfonylated compounds (solids) and 3-methylbenzyl alcohol (a liquid) underscores the strong intermolecular dipole-dipole interactions introduced by the highly polar sulfonyl group.
Predictive Spectroscopic Profile of this compound
The following sections outline the expected spectroscopic signatures for this compound. These predictions are derived from established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and are cross-referenced against the known data of its analogs.
Predicted ¹H and ¹³C NMR Spectra
The electron-withdrawing nature of the methylsulfonyl group is expected to exert a significant deshielding effect on the aromatic protons, shifting them downfield compared to 3-methylbenzyl alcohol.
Predicted ¹H NMR Data (in CDCl₃):
-
Aromatic Protons (4H): Expected in the range of δ 7.5-8.0 ppm. The meta substitution pattern will lead to a complex multiplet. The proton between the two functional groups (at C2) is expected to be the most downfield singlet or narrow triplet.
-
Benzylic Protons (-CH₂OH, 2H): Expected around δ 4.8 ppm as a singlet, similar to other benzyl alcohols.
-
Alcohol Proton (-OH, 1H): A broad singlet, variable position (δ 1.5-3.0 ppm) depending on concentration and sample purity.
-
Methyl Protons (-SO₂CH₃, 3H): A sharp singlet expected around δ 3.0-3.1 ppm.
Predicted ¹³C NMR Data (in CDCl₃):
-
Aromatic Carbons (6C): The carbon attached to the sulfonyl group (C3) and the carbon attached to the hydroxymethyl group (C1) will be key identifiers. Expect quaternary carbon signals around δ 140-145 ppm.
-
Benzylic Carbon (-CH₂OH): Expected around δ 64 ppm.
-
Methyl Carbon (-SO₂CH₃): Expected around δ 44 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will provide definitive evidence of the key functional groups. The most prominent and diagnostic peaks are predicted to be from the sulfonyl group.
Predicted Key IR Absorptions (cm⁻¹):
-
O-H Stretch: A strong, broad band around 3400-3300 cm⁻¹.
-
Aromatic C-H Stretch: Medium intensity peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Medium intensity peaks from the methyl and methylene groups just below 3000 cm⁻¹.
-
S=O Asymmetric Stretch: A very strong, sharp band around 1320-1300 cm⁻¹. This is a key diagnostic peak for the sulfonyl group.
-
S=O Symmetric Stretch: A very strong, sharp band around 1150-1130 cm⁻¹. This second S=O stretch is confirmatory.
-
C-O Stretch: A strong band in the 1050-1030 cm⁻¹ region.
Predicted Mass Spectrum (Electron Ionization)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
Predicted m/z Fragments:
-
Molecular Ion (M⁺): A clear peak at m/z = 186, confirming the molecular formula C₈H₁₀O₃S.
-
Loss of Hydroxyl Radical (M-17): A fragment at m/z = 169 from the loss of ·OH.
-
Loss of Hydroxymethyl Radical (M-31): A fragment at m/z = 155 from the loss of ·CH₂OH.
-
Tropylium-like Ion: While less favored than in simple benzyl alcohols due to the sulfonyl group, fragmentation of the aromatic ring may occur.
-
Base Peak: The base peak is likely to be the fragment resulting from the loss of the entire methylsulfonyl group or a related rearrangement.
Cross-Validation by Comparative Analysis
This section cross-validates the predicted data by comparing it with the established experimental data of 3-methylbenzyl alcohol, highlighting the predictable electronic effects of the methylsulfonyl group.
Structural and Electronic Analogs Comparison
A workflow illustrating the relationship between the target compound and its comparators.
Caption: Logical relationships for comparative analysis.
Analysis of 3-Methylbenzyl Alcohol (Experimental Data)
The following data for 3-methylbenzyl alcohol provides a baseline for our predictions.
Table 2: Experimental Data for 3-Methylbenzyl alcohol (CAS 587-03-1)
| Data Type | Key Observations and Values | Source(s) |
| ¹H NMR (CDCl₃) | δ 7.25 (t, 1H), 7.15 (m, 2H), 7.10 (m, 1H), 4.65 (s, 2H, -CH₂), 2.36 (s, 3H, -CH₃) | [7] |
| IR Spectrum (Gas) | ~3637 cm⁻¹ (O-H), ~3040 cm⁻¹ (Ar C-H), ~2870 cm⁻¹ (Aliph. C-H), ~1020 cm⁻¹ (C-O) | [3] |
| Mass Spectrum (EI) | m/z 122 (M⁺), 107 (M-CH₃), 91 (tropylium ion), 79 | [8] |
Cross-Validation Insights:
-
NMR: The aromatic protons of 3-methylbenzyl alcohol appear between δ 7.10-7.25 ppm[7]. The strong electron-withdrawing sulfonyl group in our target compound is expected to shift these signals significantly downfield to the predicted δ 7.5-8.0 ppm range. Similarly, the benzylic protons (-CH₂) at δ 4.65 ppm are a reliable benchmark for our prediction of ~δ 4.8 ppm.
-
IR: The most striking difference will be the absence of the two very strong S=O stretches in the 3-methylbenzyl alcohol spectrum and their predicted prominent appearance in the 1320-1130 cm⁻¹ range for this compound.
-
MS: The molecular ion at m/z 122 for 3-methylbenzyl alcohol is 64 mass units lighter than the predicted m/z 186 for our target, perfectly accounting for the replacement of -CH₃ with -SO₂CH₃.
Standardized Protocols for Experimental Validation
To ensure the generation of high-quality, reproducible data for this compound, the following standardized protocols are recommended. Adherence to these methods provides a self-validating system for analysis.
Workflow for Complete Characterization
Caption: Proposed workflow for compound characterization.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
This protocol is adapted from guidelines for quantitative NMR (qNMR) to ensure high data fidelity[9][10].
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.
-
¹H Acquisition:
-
Set the spectral width to cover a range from -1 to 10 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest (a value of 30 seconds is recommended for quantitative accuracy without prior T1 measurement).
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio of at least 250:1 for key signals[10].
-
-
¹³C Acquisition:
-
Use proton-decoupled acquisition.
-
Set a spectral width from 0 to 200 ppm.
-
Increase the number of scans significantly (e.g., 1024 or more) to obtain adequate signal-to-noise for quaternary carbons.
-
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H). Phase and baseline correct the spectrum carefully. Reference the ¹H spectrum to TMS at 0.00 ppm.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol utilizes the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation for solids[11][12].
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹[13].
-
Data Processing: Perform an ATR correction if comparing the spectrum to a transmission library. Label the peaks corresponding to the key functional groups predicted in section 2.2.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of semi-volatile aromatic alcohols[14][15].
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Column Selection: Use a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, which is well-suited for separating aromatic compounds[14].
-
GC Method:
-
Injector: Set to 250 °C with a split injection (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions to confirm the structure.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, a robust and reliable analytical profile can be confidently predicted. By grounding these predictions in the fundamental principles of spectroscopy and cross-validating them against the known experimental data of its positional and electronic analogs, we have established a powerful framework for analysis. The detailed protocols provided herein offer a clear path for researchers to generate their own high-quality data. The subsequent comparison of that empirical data with the predictions laid out in this guide will provide a rigorous and multi-faceted confirmation of the compound's identity, purity, and structure, meeting the high standards required for advanced scientific research.
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A Comparative Benchmarking Guide to the Synthesis of 3-(Methylsulfonyl)benzyl Alcohol
Introduction
3-(Methylsulfonyl)benzyl alcohol is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a range of pharmaceutical agents and functional materials. The presence of the methylsulfonyl group imparts unique physicochemical properties, influencing the polarity, solubility, and metabolic stability of the parent molecule. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in both academic and industrial settings.
This guide provides a comprehensive comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages. This objective evaluation is designed to empower researchers, scientists, and drug development professionals to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, purity, cost, safety, and scalability.
Synthetic Strategies: A Comparative Overview
Several distinct synthetic pathways can be employed to prepare this compound. The most common and viable routes, which will be discussed in detail, are:
-
Oxidation of 3-(Methylthio)benzyl alcohol: A two-step process involving the synthesis of the thioether precursor followed by its oxidation to the desired sulfone.
-
Reduction of 3-(Methylsulfonyl)benzaldehyde: A direct conversion of the corresponding aldehyde to the primary alcohol.
-
Reduction of 3-(Methylsulfonyl)benzoic Acid: A more powerful reduction of the carboxylic acid to the alcohol.
-
Hydrolysis of 3-(Methylsulfonyl)benzyl Halide: A nucleophilic substitution approach from a halogenated precursor.
The following sections will explore each of these methods, providing both the chemical logic and practical execution details.
Method 1: Oxidation of 3-(Methylthio)benzyl alcohol
This is arguably one of the most frequently employed methods due to the ready availability of starting materials and the generally high efficiency of the oxidation step. The synthesis is a two-stage process: first, the preparation of the sulfide precursor, 3-(methylthio)benzyl alcohol, followed by its oxidation to the target sulfone.
Causality of Experimental Choices
The choice of oxidizing agent is critical in the second step to ensure complete conversion of the sulfide to the sulfone without significant side reactions, such as over-oxidation of the alcohol moiety. Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3] The use of a catalyst like sodium tungstate with H₂O₂ offers a greener and more cost-effective alternative to stoichiometric peroxy acids.[4]
Experimental Protocols
Step 1: Synthesis of 3-(Methylthio)benzyl alcohol
A detailed protocol for the synthesis of the analogous 4-(methylthio)benzyl alcohol involves the reduction of the corresponding aldehyde.[5] A similar approach can be adopted for the 3-isomer.
Step 2: Oxidation to this compound
-
Using Hydrogen Peroxide and Sodium Tungstate: This method is advantageous due to the low cost and environmental friendliness of the reagents.[4]
-
Reaction Workflow:
Caption: Oxidation of 3-(methylthio)benzyl alcohol.
-
Procedure: To a solution of 3-(methylthio)benzyl alcohol in acetic acid, a catalytic amount of sodium tungstate is added. The mixture is cooled in an ice bath, and hydrogen peroxide (30% aqueous solution) is added dropwise, maintaining the temperature below 20°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The product is then isolated by extraction and purified by recrystallization or column chromatography.
-
-
Using meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a powerful and reliable oxidizing agent for converting sulfides to sulfones.[3][6][7]
-
Procedure: 3-(Methylthio)benzyl alcohol is dissolved in a suitable solvent, such as dichloromethane (DCM). To this solution, cooled in an ice bath, is added a solution of m-CPBA (approximately 2.2 equivalents) in DCM dropwise. The reaction is stirred at 0°C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by washing with brine. The organic layer is dried and concentrated to yield the crude product, which is then purified.
-
Method 2: Reduction of 3-(Methylsulfonyl)benzaldehyde
This approach is a straightforward and often high-yielding method, provided the starting aldehyde is readily available. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.
Causality of Experimental Choices
Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones, its relative safety, and ease of handling compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[8][9][10] The reaction is typically carried out in a protic solvent like methanol or ethanol.
Experimental Protocol
-
Reaction Workflow:
Caption: Reduction of 3-(methylsulfonyl)benzaldehyde.
-
Procedure: 3-(Methylsulfonyl)benzaldehyde[10] is dissolved in methanol and the solution is cooled in an ice bath. Sodium borohydride is added portion-wise to the stirred solution, ensuring the temperature remains low. After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the careful addition of water or dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford the desired alcohol. Purification is typically achieved by recrystallization.
Method 3: Reduction of 3-(Methylsulfonyl)benzoic Acid
This method is a viable alternative when the corresponding carboxylic acid is more accessible or cost-effective than the aldehyde. The reduction of a carboxylic acid to a primary alcohol requires a more potent reducing agent than that used for aldehydes.
Causality of Experimental Choices
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation as it is powerful enough to reduce carboxylic acids, whereas sodium borohydride is generally ineffective.[11][12][13][14] The reaction must be carried out under strictly anhydrous conditions in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, as LiAlH₄ reacts violently with water.
Experimental Protocol
-
Reaction Workflow:
Caption: Reduction of 3-(methylsulfonyl)benzoic acid.
-
Procedure: A suspension of lithium aluminum hydride in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of 3-(methylsulfonyl)benzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C. After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).[6] The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product, which is then purified.
Method 4: Hydrolysis of 3-(Methylsulfonyl)benzyl Halide
This synthetic route involves the nucleophilic substitution of a halide (typically chloride or bromide) with a hydroxide source. The key to this method is the availability of the corresponding benzyl halide.
Causality of Experimental Choices
The conversion of a benzyl alcohol to a benzyl halide can be achieved using various reagents, such as thionyl chloride (SOCl₂) or hydrobromic acid (HBr).[15][16] The subsequent hydrolysis is typically carried out using an aqueous base, such as sodium or potassium hydroxide, or by reaction with water under appropriate conditions.[17]
Experimental Protocol
Step 1: Synthesis of 3-(Methylsulfonyl)benzyl Halide
-
Procedure for Bromination: this compound is reacted with a solution of hydrobromic acid, often with a dehydrating agent like sulfuric acid, under reflux.[15] The product, being denser than the aqueous phase, can be separated, washed, and used in the next step.
Step 2: Hydrolysis to this compound
-
Procedure: The crude 3-(methylsulfonyl)benzyl halide is refluxed with an aqueous solution of a base like sodium carbonate or sodium hydroxide. The reaction progress is monitored until the starting halide is consumed. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is then purified by recrystallization or column chromatography.
Comparative Analysis
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Oxidation | 3-(Methylthio)benzyl alcohol | H₂O₂/Na₂WO₄ or m-CPBA | High yields, clean reactions, mild conditions with H₂O₂. | Two-step process, m-CPBA can be expensive and produce stoichiometric waste. | >90% |
| Aldehyde Reduction | 3-(Methylsulfonyl)benzaldehyde | NaBH₄ | Simple, high-yielding, uses a mild and selective reagent. | Availability and cost of the starting aldehyde can be a factor. | >95% |
| Acid Reduction | 3-(Methylsulfonyl)benzoic Acid | LiAlH₄ | Utilizes a potentially more accessible starting material. | Requires a highly reactive and hazardous reagent (LiAlH₄), strict anhydrous conditions, and careful workup. | 80-90% |
| Halide Hydrolysis | This compound (for halide prep) | HBr/SOCl₂, then base | Can be effective if the halide is readily available or easily prepared. | Two-step process, potential for side reactions during halogenation and hydrolysis. | Variable |
Conclusion
The choice of the optimal synthetic route for this compound is contingent upon several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the safety infrastructure of the laboratory.
-
For high-yield and clean synthesis on a laboratory scale , the reduction of 3-(methylsulfonyl)benzaldehyde with sodium borohydride is often the most straightforward and efficient method, assuming the aldehyde is accessible.
-
The oxidation of 3-(methylthio)benzyl alcohol is a robust and scalable alternative, particularly when employing the greener catalytic system of hydrogen peroxide and sodium tungstate.
-
The reduction of 3-(methylsulfonyl)benzoic acid with lithium aluminum hydride provides a powerful option when the carboxylic acid is the most economical starting point, though it necessitates handling of a hazardous reagent.
-
The hydrolysis of the corresponding benzyl halide is a classical approach but may be less direct than the other methods.
By carefully considering the trade-offs presented in this guide, researchers can make an informed decision to select the synthetic strategy that best aligns with their research goals and practical constraints.
References
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PrepChem. Synthesis of 4-benzyl-3-methylthio-5-sulfamylbenzyl alcohol. Available from: [Link]
- Google Patents. US20030088107A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
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ChemBK. 4-(METHYLTHIO)BENZYL ALCOHOL. Available from: [Link]
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SciSpace. Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Available from: [Link]
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ResearchGate. Oxidation of BnOH by 30 wt% H2O2 with Fe(OTs)3·6H2O is solvent-controlled. Available from: [Link]
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SciELO. Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. Available from: [Link]
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
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Royal Society of Chemistry. Selective oxidation of benzyl alcohol using in situ generated H2O2 over hierarchical Au–Pd titanium silicalite catalysts. Available from: [Link]
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University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]
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ResearchGate. Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. Available from: [Link]
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PubChem. 3-(Methylsulfonyl)benzaldehyde. Available from: [Link]
- Google Patents. EP0429921A1 - Process for preparing 3-methyl-benzylchloride.
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ResearchGate. Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Available from: [Link]
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University of Rochester. Workup: Aluminum Hydride Reduction. Available from: [Link]
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ResearchGate. Comparative study between various solvents (Reaction conditions: benzyl.... Available from: [Link]
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ResearchGate. Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. Available from: [Link]
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National Institutes of Health. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Available from: [Link]
-
MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Available from: [Link]
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Testbook. [Solved] Benzoic acid on reacting with lithium aluminium hydride give. Available from: [Link]
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National Institutes of Health. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. Available from: [Link]
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Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available from: [Link]
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SciSpace. The mechanism of the hydrolysis of benzyl chloride.. Available from: [Link]
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National Institutes of Health. 4-(Methylsulfonyl)benzaldehyde. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Methylsulfonyl)benzyl Alcohol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3-(Methylsulfonyl)benzyl alcohol (CAS No. 220798-39-0), designed for researchers, scientists, and professionals in drug development. Our objective is to move beyond mere instruction and to instill a deep understanding of the principles that govern these essential safety protocols.
Hazard Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the substance's hazards is critical. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation. This compound is classified with specific hazard statements that mandate careful handling.
GHS Hazard Statements for this compound: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications identify the substance as a hazardous material. Consequently, it must be disposed of as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard trash .[2][3] Such actions are not only a violation of environmental regulations but also pose a significant risk to public health and infrastructure.
Regulatory Framework: Adherence to National Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This federal law establishes the framework for a "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP). A core component of the CHP is the establishment of clear and safe procedures for the procurement, handling, and disposal of all chemicals used in the facility.
Your institution's Environmental Health & Safety (EHS) office is the primary resource for ensuring compliance with these regulations and will have specific protocols that must be followed.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps from the point of waste generation to its collection by trained personnel.
Step 1: Immediate Waste Collection and Segregation
The principle of immediate segregation is fundamental to preventing dangerous chemical reactions.
-
Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
No Mixing: Do not mix this waste stream with other chemical wastes, especially strong oxidizing agents, acids, or bases, unless you have explicit confirmation of their compatibility from a reliable source like a chemical compatibility chart or your EHS office.[4] Incompatible mixtures can lead to violent reactions, gas evolution, or fire.
Step 2: Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling waste this compound:[3][5]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye irritation.[5]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, to avoid skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[2][5]
-
Ventilation: Always handle this chemical and its waste in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the risk of respiratory irritation.[3][5]
Step 3: Container Management and Labeling
Proper container management is a critical compliance point.
-
Container Condition: The waste container must be in good condition, free of cracks or residue on the outside, and must have a secure, leak-proof screw-top cap.
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (avoiding abbreviations or formulas)
-
A clear indication of the hazards (e.g., "Irritant," "Harmful")
-
The date on which waste was first added (the "accumulation start date")
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) that meets the following criteria:
-
Location: The SAA must be under the direct control of laboratory personnel.
-
Secondary Containment: The waste container must be placed within a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.
-
Closure: The primary waste container must be kept tightly closed except when actively adding waste. This is crucial to prevent the release of vapors.
Step 5: Arranging for Disposal
Laboratory personnel are responsible for the waste until it is collected by authorized personnel.
-
Full Containers: Once a waste container is full (typically no more than 90% capacity to allow for expansion), contact your institution's EHS office to schedule a waste pickup.
-
Documentation: Complete any required waste pickup forms or online requests as per your institution's protocol. Ensure all information is accurate.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
Small Spills: For minor spills within a chemical fume hood, trained laboratory personnel can manage the cleanup. Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad). Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.
-
Large Spills: For any spill outside of a fume hood, or for any large spill, evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Data and Workflow Summary
For quick reference, the key data and procedural flow are summarized below.
Table 1: Key Data for this compound
| Property | Value | Source |
| CAS Number | 220798-39-0 | [1][6] |
| Molecular Formula | C₈H₁₀O₃S | [1][6] |
| Molecular Weight | 186.23 g/mol | [7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | [3][5] |
Diagram 1: Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the disposal process.
Caption: Disposal workflow for this compound.
References
- 3-(Methylsulfonyl)
- Safety Data Sheet for 4-Nitrobenzyl alcohol. (2010, November 16). Fisher Scientific.
- (3-(Methylsulfonyl)phenyl)
- Safety Data Sheet for Benzyl Bromide. (n.d.). TCI Chemicals.
- Safety Data Sheet for Benzyl Alcohol. (2025, July 23). Sigma-Aldrich.
- Safety Data Sheet for Benzyl Bromide. (2010, September 3). Fisher Scientific.
- Safety Data Sheet for Benzyl Alcohol. (2018, December 14). ChemCentral.com.
- 3-(Methylsulfonyl)benzoic acid Synthesis. (n.d.). Ambeed.com.
- Safety Data Sheet for Benzyl Bromide. (2024, September 6). Sigma-Aldrich.
- Safety Data Sheet for 3M™ High Productivity Floor Stripper. (n.d.). 3M.
- Procedures for Safe Handling and Disposal of Organic Substances. (n.d.). EasyChem Australia.
- This compound Product Information. (n.d.). Suzhou Aobi Pharmaceutical Technology Co., Ltd.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
- Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready.
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- 7. 220798-39-0|(3-(Methylsulfonyl)phenyl)methanol| Ambeed [ambeed.com]
Navigating the Safe Handling of 3-(Methylsulfonyl)benzyl Alcohol: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The compound 3-(Methylsulfonyl)benzyl alcohol, a key building block in the synthesis of complex molecules, requires a nuanced understanding of its handling to ensure the safety of laboratory personnel and the prevention of environmental contamination. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe use, management, and disposal of this chemical, grounded in established safety protocols and a deep understanding of its hazard profile.
At-a-Glance Hazard Profile: this compound
Before handling any chemical, a clear and immediate understanding of its potential hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound (CAS No. 220798-39-0) presents the following hazards[1][2][3]:
| Hazard Statement Code | Description | GHS Pictogram |
| H302 | Harmful if swallowed | Exclamation Mark |
| H315 | Causes skin irritation | Exclamation Mark |
| H319 | Causes serious eye irritation | Exclamation Mark |
| H335 | May cause respiratory irritation | Exclamation Mark |
These classifications dictate the necessity of a multi-layered personal protective equipment (PPE) strategy focused on preventing ingestion, skin and eye contact, and inhalation of dust or aerosols.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a static requirement but a dynamic process that adapts to the nature of the work being performed. The following protocols are designed to provide a comprehensive barrier against the identified hazards of this compound.
Eye and Face Protection: The First Line of Defense
Causality: The classification "Causes serious eye irritation" (H319) necessitates robust protection against splashes and airborne particles. Standard safety glasses are insufficient.
-
Minimum Requirement: Always wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. These provide a seal around the eyes, offering protection from splashes from all directions.
-
Enhanced Protection: When handling larger quantities (>25g) or performing operations with a high risk of splashing (e.g., dissolution in a heated solvent, transfers), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[4][5]
Skin and Body Protection: An Impermeable Barrier
Causality: With the hazard designation "Causes skin irritation" (H315), preventing dermal exposure is critical. This requires more than just gloves; it involves a head-to-toe approach.
-
Gloves: Nitrile gloves are the standard recommendation for incidental contact. They must be inspected for tears or pinholes before each use. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart.
-
Procedural Note: Employ the "double-gloving" technique for enhanced protection during high-risk procedures. Should the outer glove become contaminated, it can be removed without exposing the skin.
-
-
Laboratory Coat/Gown: A fully buttoned, long-sleeved laboratory coat is mandatory. For procedures involving significant quantities, a chemical-resistant apron or a disposable gown made of a non-woven material like Tyvek® should be worn over the lab coat.
-
Footwear: Fully enclosed, non-perforated shoes are required in any laboratory setting. Do not wear sandals, clogs, or other open-toed footwear.
Respiratory Protection: Safeguarding Against Inhalation
Causality: The potential for respiratory tract irritation (H335) means that engineering controls are the primary method of protection. PPE is a crucial secondary measure.
-
Primary Control (Engineering): All weighing and handling of solid this compound, and any procedures that could generate aerosols, must be conducted within a certified chemical fume hood.
-
Secondary Control (PPE): If a fume hood is not available or during a large spill cleanup where aerosol generation is unavoidable, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for solid particulates. If handling solutions or volatile conditions, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.
Operational Plan: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles and Face Shield: Position goggles securely, followed by the face shield.
-
Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove the outer pair of gloves (if double-gloved) first. Remove the inner pair by peeling them off from the cuff, turning them inside out without touching the exterior surface.
-
Face Shield/Goggles: Remove from the back of the head, avoiding contact with the front surface.
-
Gown/Lab Coat: Unbutton and peel off, turning it inside out as you remove it.
-
Respirator (if worn): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow based on task-specific risk assessment.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and absorbent materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and solvent rinses from contaminated glassware should be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring personal safety and environmental stewardship. This guide serves as a foundational document, but must be supplemented by institution-specific safety procedures and a thorough review of the full Safety Data Sheet (SDS) before commencing any work.
References
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This compound, min 96%, 5 grams . CP Lab Chemicals. Available from: [Link]
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This compound . Suzhou 奥佰医药 (Aobai Pharmaceutical). Available from: [Link]
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This compound . Cenmed. Available from: [Link]
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Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification . 3M. Available from: [Link]
-
Safety Data Sheet (SDS) . ChemCentral.com. Available from: [Link]
-
BENZYL ALCOHOL GC- HS . Loba Chemie. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
